molecular formula C9H5ClFNO2 B6278776 6-chloro-5-fluoro-1H-indole-2-carboxylic acid CAS No. 169674-09-3

6-chloro-5-fluoro-1H-indole-2-carboxylic acid

Cat. No.: B6278776
CAS No.: 169674-09-3
M. Wt: 213.59 g/mol
InChI Key: YITFSUIVLOIUGX-UHFFFAOYSA-N
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Description

6-Chloro-5-fluoro-1H-indole-2-carboxylic acid (CAS 169674-09-3) is a high-value halogenated indole derivative serving as a key scaffold in medicinal chemistry and drug discovery research. Its primary research application is in the development of novel HIV-1 Integrase Strand Transfer Inhibitors (INSTIs) . The compound's molecular structure is strategically designed for bioactivity: the indole nucleus, featuring a C2-carboxylic acid group, acts as a metal-binding pharmacophore that chelates the two Mg 2+ ions within the active site of the HIV-1 integrase enzyme . Simultaneously, the halogenated ring system facilitates crucial hydrophobic interactions. Recent design strategies for INSTIs optimize this indole-2-carboxylic acid core to enhance binding affinity. Introducing hydrophobic substituents, such as the 6-chloro and 5-fluoro groups on the benzoid ring, promotes additional π–π stacking interactions with the viral DNA (dC20) , a key mechanism for inhibiting the strand transfer step of viral replication . This makes the compound a critical intermediate for synthesizing and optimizing new antiviral agents to combat drug-resistant HIV strains. Beyond antiviral research, the structural features of this compound make it a versatile building block for investigating other therapeutic areas. Halogenated indole-2-carboxylic acids are known for their diverse biological significance, which includes being studied for potential antioxidant, antidiabetic, and antitumor properties . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

169674-09-3

Molecular Formula

C9H5ClFNO2

Molecular Weight

213.59 g/mol

IUPAC Name

6-chloro-5-fluoro-1H-indole-2-carboxylic acid

InChI

InChI=1S/C9H5ClFNO2/c10-5-3-7-4(1-6(5)11)2-8(12-7)9(13)14/h1-3,12H,(H,13,14)

InChI Key

YITFSUIVLOIUGX-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(NC2=CC(=C1F)Cl)C(=O)O

Purity

95

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 6-Chloro-5-fluoro-1H-indole-2-carboxylic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-5-fluoro-1H-indole-2-carboxylic acid is a halogenated indole derivative of significant interest in medicinal chemistry. Its unique electronic properties, conferred by the presence of both chlorine and fluorine atoms on the benzene ring, make it a valuable building block for the synthesis of complex therapeutic agents. This guide provides a comprehensive overview of the chemical and physical properties of 6-chloro-5-fluoro-1H-indole-2-carboxylic acid, detailed synthetic methodologies, an analysis of its reactivity, and a discussion of its current and potential applications in drug discovery and development.

Introduction: The Significance of Halogenated Indoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The introduction of halogen substituents, such as chlorine and fluorine, onto the indole ring can profoundly influence the molecule's physicochemical and biological properties. Halogenation can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets. 6-Chloro-5-fluoro-1H-indole-2-carboxylic acid, in particular, serves as a crucial intermediate in the synthesis of a variety of bioactive compounds, including those with potential applications as anticancer and anti-HIV agents.[2][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 6-chloro-5-fluoro-1H-indole-2-carboxylic acid is essential for its effective use in synthesis and drug design.

Structural and General Properties
PropertyValueSource
Molecular Formula C₉H₅ClFNO₂-
Molecular Weight 213.59 g/mol -
Appearance Off-white to light brown crystalline powder[4]
Storage Store at 4°C, protect from light[4]
Predicted Physicochemical Data
PropertyPredicted Value
Boiling Point 455.4 ± 40.0 °C
Density 1.635 ± 0.06 g/cm³
pKa (Not available)
LogP (Not available)

Note: These values are computationally predicted and should be used as estimates. Experimental verification is recommended.

Synthesis of 6-Chloro-5-fluoro-1H-indole-2-carboxylic acid

The synthesis of 6-chloro-5-fluoro-1H-indole-2-carboxylic acid typically involves a multi-step process, often starting from a substituted aniline. A common and effective strategy is the Fischer indole synthesis.

General Synthetic Approach: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring. The general workflow involves the reaction of a phenylhydrazine with an aldehyde or ketone, followed by acid-catalyzed cyclization. For the synthesis of 2-carboxylic acid derivatives, pyruvic acid or its esters are commonly used.[5]

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products Reactant1 Substituted Phenylhydrazine (e.g., 4-chloro-3-fluorophenylhydrazine) Step1 Condensation Reactant1->Step1 Reactant2 Pyruvic Acid Reactant2->Step1 Intermediate Phenylhydrazone Intermediate Step1->Intermediate Step2 Acid-Catalyzed Cyclization (Fischer Indolization) Product Substituted Indole-2-carboxylic acid Step2->Product Step3 Decarboxylation (optional) Intermediate->Step2 Product->Step3 If target is the indole

Caption: Generalized Fischer Indole Synthesis for Indole-2-carboxylic Acids.

Exemplary Synthetic Protocol

A plausible synthetic route starting from 3-chloro-4-fluoroaniline is outlined below. This protocol is a composite of established methods for synthesizing related indole derivatives.

Step 1: Diazotization and Reduction to Hydrazine

  • Dissolve 3-chloro-4-fluoroaniline in a suitable acidic medium (e.g., hydrochloric acid).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite dropwise to form the diazonium salt.

  • Reduce the diazonium salt in situ using a suitable reducing agent (e.g., stannous chloride) to yield 4-chloro-3-fluorophenylhydrazine.

Step 2: Condensation with Ethyl Pyruvate

  • React the synthesized 4-chloro-3-fluorophenylhydrazine with ethyl pyruvate in a suitable solvent (e.g., ethanol).

  • The reaction typically proceeds at room temperature or with gentle heating to form the corresponding phenylhydrazone.

Step 3: Fischer Indolization

  • Treat the phenylhydrazone intermediate with a strong acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride).

  • Heat the reaction mixture to induce cyclization and the formation of the indole ring, yielding ethyl 6-chloro-5-fluoro-1H-indole-2-carboxylate.

Step 4: Hydrolysis to the Carboxylic Acid

  • Hydrolyze the resulting ester using a base (e.g., sodium hydroxide or potassium hydroxide) in an aqueous alcoholic solution.

  • Acidify the reaction mixture to precipitate the desired 6-chloro-5-fluoro-1H-indole-2-carboxylic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system.

Spectroscopic and Analytical Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 6-chloro-5-fluoro-1H-indole-2-carboxylic acid. While a complete, verified dataset for this specific molecule is not widely published, the expected spectral features can be inferred from related compounds and general principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the indole ring and the N-H proton. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the halogen and carboxylic acid groups. The N-H proton signal is typically broad and its chemical shift is solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule. The carbons attached to the electronegative fluorine, chlorine, and oxygen atoms will be shifted downfield.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a single resonance for the fluorine atom at the 5-position. The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

  • A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

  • A sharp N-H stretching vibration around 3300-3500 cm⁻¹.

  • A strong C=O stretching absorption for the carboxylic acid carbonyl group, typically around 1680-1710 cm⁻¹.

  • C-Cl and C-F stretching vibrations in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. The presence of chlorine will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.

Chemical Reactivity

The reactivity of 6-chloro-5-fluoro-1H-indole-2-carboxylic acid is governed by the interplay of the indole nucleus, the carboxylic acid group, and the halogen substituents.

Reactivity of the Indole Nucleus

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The most reactive position for electrophilic substitution on the indole ring is typically the C3 position.[2] However, the presence of the electron-withdrawing carboxylic acid group at the C2 position deactivates the pyrrole ring towards electrophilic attack.

Indole_Reactivity cluster_reactivity Reactivity Profile cluster_positions Reactive Positions Indole Indole Nucleus Electrophilic_Attack Electrophilic Attack (e.g., Nitration, Halogenation) Indole->Electrophilic_Attack Nucleophilic_Attack Nucleophilic Attack Indole->Nucleophilic_Attack Generally Unfavorable C3_Position C3 Position (Most Electron-Rich) Electrophilic_Attack->C3_Position Preferred Site Benzene_Ring Benzene Ring (Less Reactive) Electrophilic_Attack->Benzene_Ring

Caption: General Reactivity of the Indole Nucleus.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety at the C2 position can undergo typical reactions of this functional group, including:

  • Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding esters.[2]

  • Amide Formation: Conversion to an acid chloride followed by reaction with an amine to yield amides.[6]

  • Reduction: Reduction to the corresponding alcohol using strong reducing agents like lithium aluminum hydride.

  • Decarboxylation: Removal of the carboxyl group as carbon dioxide, typically under harsh thermal conditions, to yield 6-chloro-5-fluoroindole.[7]

Influence of Halogen Substituents

The chlorine and fluorine atoms on the benzene ring are electron-withdrawing through induction but electron-donating through resonance. Their net effect deactivates the benzene ring towards further electrophilic substitution. They also influence the acidity of the N-H proton and the carboxylic acid proton.

Applications in Drug Discovery and Development

6-Chloro-5-fluoro-1H-indole-2-carboxylic acid is a valuable building block for the synthesis of a wide range of biologically active molecules.

Intermediate for Anticancer Agents

Derivatives of 6-chloro-5-fluoroindole have been investigated as inhibitors of glycogen synthase kinase 3β (GSK-3β), a target in the development of anticancer drugs.[7] The specific substitution pattern of this indole derivative is crucial for achieving desired potency and selectivity.

Scaffold for Anti-HIV Agents

Indole-2-carboxylic acid derivatives have been identified as a promising scaffold for the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[2][3] The indole nucleus and the C2 carboxyl group can chelate with magnesium ions in the active site of the integrase enzyme, inhibiting its function.[3] Further structural modifications of the 6-chloro-5-fluoro-1H-indole-2-carboxylic acid core can lead to the development of potent anti-HIV agents.

Precursor for 5-HT Receptor Ligands

The 6-chloro-5-fluoroindole core is also found in compounds targeting serotonin (5-HT) receptors, which are implicated in a variety of neurological disorders.[7]

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 6-chloro-5-fluoro-1H-indole-2-carboxylic acid.

  • Hazard Statements: Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[8][9][10]

  • Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[8][9][10]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

A full Safety Data Sheet (SDS) should be consulted before handling this compound.

Conclusion

6-Chloro-5-fluoro-1H-indole-2-carboxylic acid is a key synthetic intermediate with significant potential in the field of medicinal chemistry. Its unique combination of a privileged indole scaffold, a reactive carboxylic acid handle, and strategically placed halogen atoms makes it an attractive starting material for the synthesis of novel therapeutic agents. Further research into the biological activities of its derivatives is likely to uncover new and valuable applications in drug discovery.

References

  • Synthesis of N-substituted indole-2-carboxamides and investigation of their biochemical responses against free radicals. Journal of Enzyme Inhibition and Medicinal Chemistry. (2008).
  • Preparation of 2-substituted indole sulfonamides and subsequent conversion to indole-2-carboxylic acids, indole-2-carbonitriles, and 2-acylindoles. The Journal of Organic Chemistry.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. (2024).
  • Synthesis of indoles. Organic Chemistry Portal.
  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters.
  • Palladium-Catalyzed Annulation of Allenes with Indole-2-carboxylic Acid Derivatives: Synthesis of Indolo[2,3-c]pyrane-1-ones via Ar–I Reactivity or C–H Functionalization. The Journal of Organic Chemistry. (2012).
  • Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine.
  • Synthesis and Biological Activity of Functionalized indole-2-carboxylates, Triazino- And Pyridazino-Indoles. Archiv der Pharmazie. (2008).
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. (2024).
  • 1H-Indole-2-carboxylic acid, 6-chloro-3-fluoro-. Echemi.
  • REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. HETEROCYCLES. (1999).
  • Methyl 6-chloro-5-fluoro-1H-indole-2-carboxyl
  • Chemistry of Indole-2-Carboxylic Acid and Its Deriv
  • Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry. (2014).
  • Synthesis of 5-substituted indole-2-carboxamide derivatives.
  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl
  • Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis.
  • SAFETY D
  • SAFETY DATA SHEET. Thermo Fisher Scientific. (2011).
  • Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry.
  • 6-Chloro-5-fluoroindole. GoldBio.
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  • Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures. SyncSci Publishing. (2025).
  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calcul
  • SAFETY D
  • comprehensive analysis of indole-2-carboxylic acid as an antioxidant drug: spectroscopic, physicochemical, and molecular docking studies. Semantic Scholar. (2025).
  • Photophysics of indole-2-carboxylic acid in an aqueous environment studied by fluorescence spectroscopy in combination with ab initio calculations. Physical Chemistry Chemical Physics.
  • 6-Fluoroindole-2-carboxylic acid Safety D

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6-chloro-5-fluoro-1H-indole-2-carboxylic acid structure and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-chloro-5-fluoro-1H-indole-2-carboxylic acid: A Core Scaffold in Modern Drug Discovery

Introduction: The Strategic Importance of Halogenated Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various biological interactions make it a cornerstone of drug design. The strategic introduction of halogen atoms, particularly fluorine and chlorine, onto this scaffold is a well-established strategy for modulating a molecule's pharmacokinetic and pharmacodynamic profile. Fluorine can enhance metabolic stability, improve binding affinity through unique electrostatic interactions, and alter pKa, while chlorine can increase lipophilicity and provide additional points for molecular interaction.

This guide provides a comprehensive technical overview of 6-chloro-5-fluoro-1H-indole-2-carboxylic acid, a key heterocyclic building block. We will delve into its fundamental properties, synthesis, and critical applications, providing researchers and drug development professionals with the expert insights necessary to leverage this compound in their programs.

PART 1: Molecular Structure and Physicochemical Profile

IUPAC Nomenclature and Chemical Identity

The unambiguous identification of a chemical entity is paramount for reproducibility in research. The formal IUPAC name for the topic compound is 6-chloro-5-fluoro-1H-indole-2-carboxylic acid . It is cataloged under various identifiers across chemical databases.

Chemical Structure and Conformation

The molecule consists of a bicyclic indole core, substituted at the 2-position with a carboxylic acid group, at the 5-position with a fluorine atom, and at the 6-position with a chlorine atom. The carboxylic acid at the C2 position is a critical functional handle, enabling amide bond formation and other derivatizations essential for building larger, more complex drug candidates.

Caption: 2D structure of 6-chloro-5-fluoro-1H-indole-2-carboxylic acid.

Physicochemical Data Summary

The physicochemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. Below is a summary of key computed and experimental data for the parent indole, which provides a baseline for understanding the carboxylic acid derivative.

PropertyValueSource
Molecular Formula C₉H₅ClFNO₂-
Molecular Weight 213.59 g/mol Computed
Parent Indole MW 169.58 g/mol PubChem[1]
Parent Indole MP 103-108 °CSigma-Aldrich
Appearance Off-white to light brown crystalline powderGoldBio[2]
Storage Store at 4°C, protect from lightGoldBio[2]

PART 2: Synthesis and Characterization

Retrosynthetic Rationale

The synthesis of substituted indoles is a classic challenge in organic chemistry. For 6-chloro-5-fluoro-1H-indole-2-carboxylic acid, a robust approach begins with the corresponding aniline. The Leimgruber-Batcho indole synthesis is a highly effective and industrially scalable method for preparing the core indole scaffold, which can then be functionalized.[3] A key intermediate is the 6-chloro-5-fluoroindole, which can be synthesized from 4-chloro-3-fluoroaniline.[4] Subsequent carboxylation at the C2 position, a site activated by the indole nitrogen, yields the target molecule.

Recommended Synthetic Protocol: A Two-Stage Approach

This protocol outlines a reliable method for laboratory-scale synthesis, starting from the commercially available 3-chloro-4-fluoroaniline.

Stage 1: Synthesis of 6-chloro-5-fluoroindole (Intermediate)

This stage is adapted from methodologies described in the patent literature, which aim for high yield and purity suitable for industrial application.[5]

  • Reaction Setup: In a nitrogen-purged flask, dissolve 3-chloro-4-fluoroaniline in an appropriate solvent like toluene.

  • Amidine Formation: Cool the solution in an ice-water bath. Sequentially add boron trichloride solution, chloroacetonitrile, and anhydrous aluminum trichloride. The causality here is the formation of a reactive intermediate complex that facilitates the subsequent cyclization.

  • Cyclization: Reflux the reaction mixture for 6-8 hours under a nitrogen atmosphere to drive the intramolecular cyclization and formation of the indole ring.

  • Workup and Isolation: After cooling, quench the reaction by carefully adding 2N hydrochloric acid. Extract the product into an organic solvent such as dichloromethane. The organic phases are combined, dried, and concentrated.

  • Purification: The crude 6-chloro-5-fluoroindole can be purified by vacuum distillation or recrystallization to yield a white to off-white solid.[2][5]

Stage 2: C2-Carboxylation of 6-chloro-5-fluoroindole

  • Deprotonation: Dissolve the 6-chloro-5-fluoroindole from Stage 1 in anhydrous THF or diethyl ether and cool to -78 °C. Add a strong base, such as n-butyllithium, dropwise. The indole N-H is the most acidic proton, but subsequent deprotonation at C2 is common, or an equilibrium is established. This step is critical for activating the C2 position for electrophilic attack.

  • Carboxylation: While maintaining the low temperature, bubble dry carbon dioxide gas through the solution, or add crushed dry ice. The highly reactive organolithium intermediate attacks the CO₂, forming a carboxylate salt.

  • Acidification and Isolation: Allow the mixture to warm to room temperature, then quench with aqueous ammonium chloride. Acidify the aqueous layer with HCl to a pH of ~2-3. This protonates the carboxylate, causing the desired carboxylic acid to precipitate.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Synthesis Workflow

Caption: High-level workflow for the synthesis of the target compound.

Analytical Characterization

Validation of the final product's identity and purity is non-negotiable. A standard suite of analytical techniques should be employed:

  • ¹H and ¹³C NMR: To confirm the chemical structure, proton and carbon environments, and substitution pattern. For similar fluoroindole carboxylic acids, characteristic peaks can be observed for the indole protons and the carboxylic acid proton.[6]

  • Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern, which will be characteristic due to the presence of chlorine.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretch of the indole, and the broad O-H and C=O stretches of the carboxylic acid.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

PART 3: Applications in Drug Discovery and Medicinal Chemistry

The title compound is not merely a chemical curiosity; it is a strategically designed building block for creating potent and selective therapeutic agents. The combination of the indole core, halogen substituents, and the carboxylic acid handle makes it exceptionally versatile.

A Scaffold for Novel Therapeutics

The parent 6-chloro-5-fluoroindole structure is a key intermediate in the synthesis of molecules targeting a range of diseases.[5] The carboxylic acid derivative is an even more direct precursor for libraries of compounds, typically via amide coupling.

Potential Therapeutic AreaTarget Class/ExampleRationaleSource
Oncology Glycogen Synthase Kinase 3β (GSK-3β) InhibitorsGSK-3β is implicated in various cancers, including colorectal and pancreatic cancer.[5]
Metabolic Disorders 5-HT₂C Receptor AgonistsActivation of this serotonin receptor subtype is a validated mechanism for reducing obesity.[3][5]
Infectious Diseases HIV-1 Integrase InhibitorsThe indole-2-carboxylic acid scaffold can effectively chelate Mg²⁺ ions in the integrase active site, inhibiting viral replication.[7][8]
Neurological Disorders CNS-active agentsThe indole scaffold is common in drugs targeting neurological pathways.[5]
Case Study: Development of HIV-1 Integrase Inhibitors

Recent research has highlighted indole-2-carboxylic acids as a promising scaffold for novel HIV-1 integrase strand transfer inhibitors (INSTIs).[8] The mechanism involves the chelation of two magnesium ions within the enzyme's active site by the indole nitrogen and the carboxylic acid oxygen atoms. The rest of the molecule makes crucial contacts with the enzyme and viral DNA.

The 6-chloro and 5-fluoro substituents on the benzene portion of the indole are not passive observers. They are strategically placed to:

  • Enhance Binding: The halogenated benzene ring can engage in favorable π-π stacking interactions with viral DNA bases, such as dC20, anchoring the inhibitor in the active site.[7]

  • Modulate Physicochemical Properties: The halogens fine-tune the molecule's electronics and lipophilicity, which can improve cell permeability and metabolic stability, key attributes for any successful drug candidate.

PART 4: Safety, Handling, and Storage

As with any active chemical reagent, proper handling is essential to ensure laboratory safety. The following guidelines are based on safety data sheets for the parent indole and related compounds.

Hazard Identification

The parent compound, 6-chloro-5-fluoroindole, is classified with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H318/H319: Causes serious eye damage/irritation.[1]

  • H335: May cause respiratory irritation.[1]

It is imperative to treat the carboxylic acid derivative with, at a minimum, the same level of caution.

Recommended Handling and Protective Measures
  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[9][10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[9][10]

  • Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[11]

Storage and Stability
  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9][10] Commercial suppliers often recommend storage at 4°C.[2]

  • Incompatibilities: Keep away from strong oxidizing agents.[11]

  • Light Sensitivity: Protect from light to prevent degradation.[2]

Conclusion

6-chloro-5-fluoro-1H-indole-2-carboxylic acid represents a confluence of strategic design elements in modern medicinal chemistry. Its halogenated indole core provides a robust and tunable platform for engaging with biological targets, while the C2-carboxylic acid serves as a versatile anchor for library synthesis and lead optimization. From oncology to infectious diseases, its potential applications are significant. This guide has provided the foundational knowledge—from structure and synthesis to application and safety—to empower researchers to effectively utilize this high-value chemical building block in the pursuit of novel therapeutics.

References

  • PubChem. 6-Chloro-5-fluoro-1H-indole. National Center for Biotechnology Information. [Link]

  • Google Patents. (2012). CN102702066A - Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine.
  • PubChem. 6-Chloro-1H-indole-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Ma, S., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]

  • ACS Publications. (2010). Robust Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate: A Key Intermediate in the Preparation of an HIV NNRTI Candidate. Organic Process Research & Development. [Link]

  • Dana Bioscience. 6-Chloro-5-fluoro-1H-indole-2-carboxylic acid 50mg. [Link]

  • RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]

  • ResearchGate. (2004). Use of a Modified Leimgruber–Batcho Reaction to Prepare 6‐Chloro‐5‐fluoroindole. Synthetic Communications. [Link]

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Solubility Profile of 6-chloro-5-fluoro-1H-indole-2-carboxylic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-chloro-5-fluoro-1H-indole-2-carboxylic acid is a halogenated indole derivative with significant potential in medicinal chemistry and pharmaceutical development. As with any compound destined for therapeutic applications, a thorough understanding of its physicochemical properties, particularly its solubility, is paramount for successful formulation, bioavailability, and overall drug efficacy. This technical guide provides a comprehensive analysis of the theoretical and practical aspects of the solubility of 6-chloro-5-fluoro-1H-indole-2-carboxylic acid in organic solvents. It delves into the molecular characteristics that govern its solubility, offers predictive insights based on related structures, and provides detailed protocols for empirical solubility determination.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a promising molecule from the laboratory to a life-saving therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a critical determinant of a drug's success. Poor solubility can lead to low bioavailability, erratic absorption, and ultimately, therapeutic failure. For a molecule like 6-chloro-5-fluoro-1H-indole-2-carboxylic acid, which is a key intermediate in the synthesis of various biologically active compounds, understanding its behavior in different solvent systems is a foundational step in its development pathway[1].

This guide is designed to provide researchers and drug development professionals with a deep understanding of the factors influencing the solubility of this specific indole derivative. By combining theoretical principles with practical, field-proven methodologies, this document aims to empower scientists to make informed decisions in their research and development endeavors.

Physicochemical Properties and Predicted Solubility Profile

While specific experimental data for 6-chloro-5-fluoro-1H-indole-2-carboxylic acid is not extensively published, we can predict its solubility behavior by examining its molecular structure and comparing it to related compounds.

Molecular Structure Analysis:

The molecule possesses several key functional groups that dictate its solubility:

  • Indole Nucleus: A bicyclic aromatic system that is generally non-polar and contributes to lipophilicity. However, the nitrogen atom in the indole ring can act as a hydrogen bond donor.

  • Carboxylic Acid (-COOH): A highly polar group capable of acting as both a hydrogen bond donor and acceptor. This group significantly influences solubility in polar solvents and its ionization state is pH-dependent.

  • Halogen Substituents (5-fluoro and 6-chloro): These substituents modulate the electronic properties and lipophilicity of the molecule. The electronegative fluorine and chlorine atoms can participate in dipole-dipole interactions and, in the case of fluorine, weak hydrogen bonding[2]. Generally, halogenation increases lipophilicity compared to the parent hydrogen-substituted compound[3][4].

Comparison with Related Compounds:

CompoundMolecular Weight ( g/mol )XLogP3Notes on Solubility
6-chloro-1H-indole-2-carboxylic acid 195.60[5]2.9[5]Expected to have limited aqueous solubility due to the chloro substituent increasing lipophilicity.
5-fluoro-1H-indole-2-carboxylic acid 179.15[6]-The fluorine atom can act as a hydrogen bond acceptor, potentially influencing solubility in polar solvents. However, it also increases lipophilicity[2][6].
6-chloro-5-fluoro-1H-indole 169.58[7]2.8[7]The parent indole without the carboxylic acid is expected to be more soluble in non-polar solvents.

Predicted Solubility:

Based on the "like dissolves like" principle, we can make the following predictions for 6-chloro-5-fluoro-1H-indole-2-carboxylic acid:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The carboxylic acid group should allow for hydrogen bonding with these solvents, leading to moderate to good solubility. The indole ring and halogen substituents will likely limit very high solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is expected in these solvents due to strong dipole-dipole interactions and the ability of these solvents to solvate both the polar and non-polar portions of the molecule.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Poor solubility is anticipated as the highly polar carboxylic acid group will not interact favorably with these non-polar solvents.

Theoretical Framework of Solubility: A Deeper Dive

The dissolution of a solid in a liquid is an equilibrium process governed by the free energy change of the system. For dissolution to occur, the interactions between the solute and solvent molecules must be strong enough to overcome the solute-solute (crystal lattice energy) and solvent-solvent interactions.

Key Intermolecular Interactions:

  • Hydrogen Bonding: The carboxylic acid group is the primary site for hydrogen bonding. It can donate a hydrogen bond from the hydroxyl group and accept hydrogen bonds at both oxygen atoms. The indole N-H can also act as a hydrogen bond donor.

  • Dipole-Dipole Interactions: The polar C-F and C-Cl bonds, as well as the carboxylic acid group, create significant dipole moments in the molecule, leading to favorable interactions with polar solvents.

  • Van der Waals Forces: These forces are present in all interactions and are particularly important for the solubilization of the non-polar indole ring and the halogenated benzene ring.

Diagram: Intermolecular Interactions Governing Solubility

G cluster_solute 6-chloro-5-fluoro-1H-indole-2-carboxylic acid cluster_solvents Organic Solvents solute Indole Ring (Van der Waals) -COOH (H-Bonding, Dipole) -Cl, -F (Dipole, Van der Waals) polar_protic Polar Protic (e.g., Methanol) -OH group solute->polar_protic Strong Interaction (H-Bonding) polar_aprotic Polar Aprotic (e.g., DMSO) S=O group solute->polar_aprotic Strong Interaction (Dipole-Dipole) non_polar Non-Polar (e.g., Hexane) C-H bonds solute->non_polar Weak Interaction

Caption: Predicted interactions between the solute and different solvent classes.

Experimental Determination of Solubility: A Practical Guide

Since published quantitative data is scarce, empirical determination is essential. Below are two common methods for determining solubility.

Safety Precautions

Before beginning any experimental work, consult the Safety Data Sheet (SDS) for 6-chloro-5-fluoro-1H-indole-2-carboxylic acid and all solvents used. Related indole carboxylic acids are known to cause skin and serious eye irritation, and may cause respiratory irritation[8][9][10].

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes[11].

Method 1: Gravimetric Method (Thermogravimetric Analysis - TGA)

This method is straightforward and relies on accurately weighing the dissolved solid after solvent evaporation[12].

Materials:

  • 6-chloro-5-fluoro-1H-indole-2-carboxylic acid

  • Selected organic solvents

  • Analytical balance

  • Vials with caps

  • Vortex mixer or sonicator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Thermogravimetric Analyzer (TGA) or a drying oven and desiccator

Protocol:

  • Prepare a Saturated Solution: Add an excess amount of the compound to a known volume of the solvent in a vial.

  • Equilibrate: Tightly cap the vial and agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached. A vortex mixer or shaker can be used.

  • Separate Solid from Solution: Allow the undissolved solid to settle. Carefully draw a known volume of the supernatant using a syringe and pass it through a syringe filter to remove any undissolved particles.

  • Evaporate the Solvent: Accurately dispense a known volume of the filtered, saturated solution into a pre-weighed TGA pan or vial.

  • Dry and Weigh:

    • Using TGA: Place the pan in the TGA and heat at a controlled rate under a nitrogen purge to evaporate the solvent. The final constant weight is the mass of the dissolved solid[12].

    • Using Oven: Place the vial in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the compound. Once dry, cool the vial in a desiccator before weighing.

  • Calculate Solubility:

    • Solubility (mg/mL) = (Mass of residue (mg)) / (Volume of solution aliquot (mL))

Method 2: HPLC with a Standard Curve

This method is highly accurate and is suitable for compounds with a UV chromophore, such as an indole ring.

Materials:

  • Same as Method 1, plus:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Appropriate HPLC column and mobile phase

Protocol:

  • Prepare a Calibration Curve:

    • Create a series of standard solutions of the compound in a suitable solvent at known concentrations.

    • Inject each standard into the HPLC and record the peak area at the wavelength of maximum absorbance (λmax).

    • Plot a graph of peak area versus concentration to generate a linear calibration curve.

  • Prepare a Saturated Solution: Follow steps 1 and 2 from the Gravimetric Method.

  • Sample Preparation: After filtration (step 3 from Gravimetric Method), dilute an aliquot of the saturated solution with a known volume of the mobile phase to bring its concentration within the range of the calibration curve.

  • HPLC Analysis: Inject the diluted sample into the HPLC and record the peak area.

  • Calculate Solubility:

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to find the concentration of the original saturated solution, which is the solubility.

Diagram: Experimental Workflow for Solubility Determination

G cluster_gravimetric Gravimetric Method cluster_hplc HPLC Method start Start: Excess Solute + Known Volume of Solvent equilibrate Equilibrate (e.g., 24h at 25°C) with agitation start->equilibrate filter Filter with Syringe Filter (0.45 µm) equilibrate->filter grav_aliquot Take known volume of filtrate filter->grav_aliquot Method 1 hplc_aliquot Take known volume of filtrate filter->hplc_aliquot Method 2 grav_evap Evaporate solvent (TGA or Oven) grav_aliquot->grav_evap grav_weigh Weigh residue grav_evap->grav_weigh grav_calc Calculate Solubility (mg/mL) grav_weigh->grav_calc hplc_dilute Dilute sample hplc_aliquot->hplc_dilute hplc_inject Inject into HPLC hplc_dilute->hplc_inject hplc_calc Calculate Concentration using Calibration Curve hplc_inject->hplc_calc

Caption: Workflow for experimental solubility determination.

Data Presentation and Interpretation

All experimentally determined solubility data should be recorded in a clear and organized manner.

Table for Recording Solubility Data:

SolventSolvent ClassTemperature (°C)Solubility (mg/mL)Method UsedObservations
MethanolPolar Protic25Gravimetric/HPLC
EthanolPolar Protic25Gravimetric/HPLC
DMSOPolar Aprotic25Gravimetric/HPLC
AcetonitrilePolar Aprotic25Gravimetric/HPLC
TolueneNon-Polar25Gravimetric/HPLC
HexaneNon-Polar25Gravimetric/HPLC

Interpretation:

The obtained solubility data is invaluable for:

  • Crystallization Process Development: Selecting appropriate solvent systems for crystallization and purification.

  • Formulation Development: Identifying suitable solvents for creating stable liquid formulations or for use in amorphous solid dispersions.

  • Analytical Method Development: Choosing the right diluent for analytical testing.

Conclusion

While specific, publicly available quantitative solubility data for 6-chloro-5-fluoro-1H-indole-2-carboxylic acid is limited, a comprehensive understanding of its molecular structure allows for strong qualitative predictions. The presence of a polar carboxylic acid group suggests favorable solubility in polar organic solvents like alcohols, DMSO, and DMF, while the halogenated indole core predicts poor solubility in non-polar solvents. This guide provides the theoretical foundation and practical, step-by-step protocols necessary for researchers to empirically determine the solubility of this compound, a critical step in advancing its potential in drug discovery and development.

References

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]

  • Reddit. (2022). Determination of maximum solubility?[Link]

  • Ovid. (n.d.). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]

  • Solubility of Things. (n.d.). 5-Fluoroindole-2-carboxylic acid. [Link]

  • LibreTexts Chemistry. (2023). Solubility of Organic Compounds. [Link]

  • PubChem. (n.d.). 6-Chloro-5-fluoro-1H-indole. [Link]

  • ASHP. (n.d.). Functional Group Characteristics and Roles. [Link]

  • Google Patents. (n.d.). Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine.
  • RSC Publishing. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. [Link]

  • Chemistry LibreTexts. (2023). Solubility - What dissolves in What?[Link]

  • RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]

  • PubChem. (n.d.). 6-Chloro-1H-indole-2-carboxylic acid. [Link]

  • Chemistry Stack Exchange. (2016). Why do halogen substituents make molecules more lipophilic?[Link]

Sources

Technical Guide: Spectral Analysis of 6-Chloro-5-Fluoro-1H-Indole-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive structural analysis of 6-chloro-5-fluoro-1H-indole-2-carboxylic acid , a critical scaffold in the development of kinase inhibitors and NMDA receptor antagonists. The analysis focuses on the diagnostic utility of


F-heteronuclear coupling  in both 

H and

C NMR spectroscopy.

Unlike simple indoles, this disubstituted system presents unique splitting patterns driven by the fluorine atom (


). This guide details the theoretical and experimental basis for assigning these spectra, distinguishing the specific regiochemistry of the 5-fluoro-6-chloro substitution pattern against potential isomers.

Structural Analysis & Heteronuclear Coupling Logic

The structural integrity of this molecule relies on confirming the positions of the halogen substituents. The fluorine atom at position 5 is the primary "reporter" nucleus due to its spin-active nature (


F, 100% abundance).
The Fluorine "Lighthouse" Effect

The


F nucleus couples with both protons and carbons, creating predictable splitting patterns (doublets) that verify the substitution pattern.
  • Ortho-Coupling (

    
    ):  The proton at C4  is ortho to the fluorine. It will exhibit a large coupling constant (~10–12 Hz).
    
  • Meta-Coupling (

    
    ):  The proton at C7  is meta to the fluorine. It will exhibit a smaller coupling constant (~6–8 Hz).
    
  • The "Silent" Position: C6 is substituted with Chlorine (

    
    ), which is quadrupolar and typically does not show resolved coupling to protons in standard solution NMR, effectively "silencing" the position adjacent to H7.
    
Diagram: Structural Assignment Workflow

The following logic flow illustrates how to systematically assign the aromatic protons using coupling constants (


).

NMR_Assignment_Logic Start Start: Acquire 1H NMR (DMSO-d6) Exchangeables Identify Exchangeables (> 11 ppm) Start->Exchangeables Aromatic_Region Analyze Aromatic Region (7.0 - 8.0 ppm) Start->Aromatic_Region H3_ID Identify H-3 (Singlet/Fine Doublet, ~7.1 ppm) Aromatic_Region->H3_ID Benzene_Ring Analyze Benzene Ring Protons (H-4 and H-7) Aromatic_Region->Benzene_Ring Coupling_Analysis Measure J-Coupling (Hz) Benzene_Ring->Coupling_Analysis H4_Conclusion H-4 Assignment Large Doublet (J ~10-12 Hz) Ortho to F Coupling_Analysis->H4_Conclusion Large J H7_Conclusion H-7 Assignment Small Doublet (J ~6-8 Hz) Meta to F Coupling_Analysis->H7_Conclusion Small J

Caption: Logic flow for distinguishing H4 and H7 based on heteronuclear Fluorine coupling magnitudes.

Experimental Protocols

To ensure reproducible spectra, sample preparation must account for the poor solubility of planar indole-carboxylic acids and the exchange rate of acidic protons.

Sample Preparation System
  • Solvent: DMSO-d

    
     (99.9% D) is mandatory . Chloroform (CDCl
    
    
    
    ) is insufficient for solubilizing the carboxylic acid moiety and will lead to broad, uninterpretable signals due to aggregation.
  • Concentration: 10–15 mg in 0.6 mL solvent. High concentrations may cause stacking (concentration-dependent shifts), while low concentrations lose the satellite peaks of carbon satellites.

  • Temperature: 298 K (25°C). If NH/COOH peaks are extremely broad, heating to 310 K can sharpen them by accelerating chemical exchange.

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.

  • Relaxation Delay (D1): Set to

    
     2.0 seconds. The quaternary carbons (C-Cl, C-F, C-COOH) have long T1 relaxation times.
    
  • Scans (NS):

    • 
      H: 16–64 scans.
      
    • 
      C: 
      
      
      
      1024 scans (due to splitting of signal intensity by Fluorine).

H NMR Spectral Analysis

Predicted Spectral Data (in DMSO-d


, referenced to TMS at 0.00 ppm or DMSO residual at 2.50 ppm).
PositionShift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic
COOH 13.0 – 13.5Broad Singlet-Acidic proton; often very broad or invisible if wet.
NH (1)11.9 – 12.1Broad Singlet-Indole NH; deshielded by aromatic ring current.
H-7 7.60 – 7.75Doublet (d)

Deshielded by ortho-Cl; small meta-coupling to F.
H-4 7.45 – 7.55Doublet (d)

Ortho to F (large coupling); shielded relative to H7.
H-3 7.10 – 7.20Singlet (s)

Characteristic indole C3-H; may show fine coupling to F.
Detailed Interpretation
  • The Aromatic Zone (7.0–8.0 ppm):

    • H-4 vs H-7: This is the critical distinction. H-4 is ortho to the Fluorine (strong donor by resonance), which typically shields the proton upfield relative to H-7. H-7 is ortho to Chlorine (inductive withdrawal) and meta to Fluorine, placing it further downfield.

    • Coupling Verification: Measure the distance between the legs of the doublet in Hertz. If the gap is ~10-11 Hz, it is H-4 . If the gap is ~6-7 Hz, it is H-7 .

  • The H-3 Singlet:

    • The proton at position 3 is isolated from the benzene ring substituents. It appears as a sharp singlet (or a doublet with very small coupling,

      
       Hz) around 7.15 ppm. This is a diagnostic anchor for the indole core.
      

C NMR Spectral Analysis

The


C spectrum is dominated by C-F coupling , which splits carbon signals into doublets. The magnitude of this splitting (

) indicates the distance from the fluorine atom.

Predicted


C Data  (DMSO-d

, 100/125 MHz)
CarbonShift (

, ppm)
Splitting PatternCoupling (

, Hz)
Assignment
C-5 ~153.0Doublet (d)

Directly bonded to F (Huge splitting).
C=O ~162.5Singlet (s)-Carboxylic acid carbonyl.
C-7a ~135.0Doublet (d)

Bridgehead carbon.
C-2 ~130.0Singlet/Small d-Ipso to COOH.
C-6 ~120.0Doublet (d)

Ortho to F; bonded to Cl.
C-4 ~106.0Doublet (d)

Ortho to F; proton bearing.
C-3 ~108.0Singlet (s)-Distant from F.
C-7 ~114.0Doublet (d)

Meta to F.
Interpretation Mechanics
  • The "Geminal" Doublets: C-4 and C-6 are both ortho to Fluorine (

    
    ). C-4 is a CH (high intensity in DEPT-135), while C-6 is quaternary (C-Cl, no signal in DEPT-135). This allows immediate distinction between the two ortho carbons.
    
  • The "Direct" Doublet: C-5 will appear as two peaks separated by ~60 ppm on a standard Hz scale (approx 235 Hz). Do not mistake these for two separate impurities.

Quality Control & Common Pitfalls

Water Suppression

DMSO-d


 is hygroscopic. The water peak appears at ~3.33 ppm.
  • Risk: If the water content is high, the HDO peak can broaden and obscure the aromatic region or exchange with the COOH proton.

  • Solution: Store solvent over molecular sieves (4Å).

Rotational Isomers (Rotamers)

Unlike amide derivatives, the free carboxylic acid does not typically show rotamers. However, if the sample is converted to an amide (e.g., via coupling reagents), peak doubling may occur due to restricted rotation around the C(O)-N bond.

Impurity Flagging

Common synthetic impurities for this scaffold include:

  • Decarboxylated byproduct (6-chloro-5-fluoroindole): Look for the loss of the COOH peak and the appearance of a new proton at C-2 (doublet/triplet ~7.3 ppm).

  • Regioisomers (e.g., 4-fluoro-5-chloro): The coupling constants (

    
    ) will change drastically. If you see a triplet-like splitting, the substitution pattern is likely different.
    

References

  • Context: Provides the baseline spectral data for the 5-fluoro analog, used to derive substituent shifts.
  • National Institutes of Health (NIH). (1998). Vicinal fluorine-proton coupling constants. PubMed. Retrieved from [Link]

    • Context: Authoritative source for coupling magnitude rules in arom
  • Reichert, D. (2005).Fluorine-19 NMR in the Solid State. In Encyclopedia of Analytical Chemistry. Context: Theoretical grounding for Fluorine shielding/deshielding effects.
  • Context: Verification of physical properties and structural confirm

Biological Significance of the Indole-2-Carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole-2-carboxylic acid (I2CA) scaffold represents a privileged structure in medicinal chemistry, distinct from its more ubiquitous C3-substituted indole counterparts (e.g., tryptophan, serotonin). While the C3 position is naturally nucleophilic and electronically favored for substitution, the C2-carboxylate moiety imparts unique physicochemical properties—specifically high polarity, hydrogen-bond donor/acceptor capability, and metal chelation potential—that are critical for targeting specific protein-ligand interfaces.

This guide analyzes the I2CA scaffold's role as a template for NMDA receptor glycine site antagonists , cytosolic phospholipase A2 (cPLA2) inhibitors , and HIV-1 integrase inhibitors . It provides actionable synthetic protocols and mechanistic insights to support the development of next-generation therapeutics.

Structural & Chemical Fundamentals

The C2 vs. C3 Dichotomy

The indole ring system is electron-rich, with the C3 position being the preferred site for electrophilic attack. However, introducing a carboxylic acid at C2 fundamentally alters the electronic landscape:

  • Electron Withdrawal: The C2-COOH group exerts an electron-withdrawing effect, reducing the electron density of the pyrrole ring and increasing the acidity of the N-H proton.

  • Chelation Geometry: The proximity of the N-H (donor) and the C2-carbonyl oxygen (acceptor) creates a bidentate motif capable of coordinating divalent cations (e.g., Mg²⁺, Zn²⁺), a feature exploited in HIV integrase inhibition.

  • Solubility & Zwitterionic Potential: In physiological pH, the carboxylic acid exists in equilibrium with its carboxylate form, influencing blood-brain barrier (BBB) permeability—a critical factor for CNS-targeting drugs like NMDA antagonists.

Pharmacological Profiles & Mechanisms[1][2][3]

NMDA Receptor Antagonism (Glycine Site)

Overactivation of N-methyl-D-aspartate (NMDA) receptors leads to excitotoxicity, a hallmark of stroke and neurodegenerative diseases. The I2CA scaffold serves as a competitive antagonist at the strychnine-insensitive glycine binding site (GluN1 subunit).

  • Mechanism: I2CA derivatives mimic the structure of glycine but possess a bulky hydrophobic tail that sterically hinders the conformational changes required for channel opening.

  • Key Compound: SM-31900 (a tricyclic indole-2-carboxylic acid derivative).

    • Efficacy: High affinity (Ki ≈ 1.0 nM) and selectivity for the glycine site.

    • Causality: The C2-carboxylate anchors the molecule via salt bridges to Arg523 and Thr518 in the binding pocket, while the hydrophobic indole core engages in π-stacking interactions with aromatic residues (e.g., Trp480).

Cytosolic Phospholipase A2 (cPLA2) Inhibition

cPLA2 catalyzes the release of arachidonic acid, the precursor to pro-inflammatory eicosanoids.[1]

  • Mechanism: Indole-2-carboxylic acids, particularly those with lipophilic 3-acyl substituents, inhibit cPLA2 by mimicking the phospholipid substrate. The C2-acid headgroup interacts with the enzyme's active site serine/aspartate dyad, blocking substrate access.

  • Structural Requirement: A lipophilic chain at C3 (e.g., octadecanoyl) is often required to occupy the hydrophobic channel of the enzyme.

HIV-1 Integrase Inhibition
  • Mechanism: HIV-1 integrase requires two Mg²⁺ ions in its active site to catalyze strand transfer. The I2CA scaffold acts as a metal-chelating pharmacophore. The coplanar arrangement of the indole N1 and the C2-carboxylate oxygen allows for bidentate chelation of the Mg²⁺ cofactor, effectively deactivating the enzyme.

Mechanistic Visualization

The following diagram illustrates the competitive antagonism mechanism at the NMDA receptor glycine site.

NMDA_Mechanism GluN1 NMDA Receptor (GluN1 Subunit) BindingPocket Strychnine-Insensitive Glycine Binding Site GluN1->BindingPocket Contains Glycine Glycine (Endogenous Co-agonist) Glycine->BindingPocket Binds (High Affinity) I2CA Indole-2-Carboxylic Acid (Antagonist) I2CA->BindingPocket Competes (Steric Blockade) ChannelOpening Ion Channel Opening (Ca2+ Influx) I2CA->ChannelOpening Inhibits Neuroprotection Neuroprotection (Cell Survival) I2CA->Neuroprotection Promotes BindingPocket->ChannelOpening Agonist Bound (Glycine) Excitotoxicity Excitotoxicity (Neuronal Death) ChannelOpening->Excitotoxicity Excessive Activation

Caption: Competitive antagonism mechanism of I2CA derivatives at the NMDA receptor glycine site.

Technical Deep Dive: Synthetic Methodology

Protocol: Fischer Indole Synthesis of Indole-2-Carboxylic Acid

This protocol utilizes the Fischer indole synthesis, adapting it for the C2-carboxylic acid precursor.[2] This method is preferred over the Reissert synthesis for its scalability and use of accessible starting materials.

Target Molecule: Indole-2-carboxylic acid (from Pyruvic Acid Phenylhydrazone).[2]

Reagents & Materials:
  • Phenylhydrazine (1.0 eq)

  • Pyruvic acid (1.1 eq)

  • Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂) (Catalyst)

  • Ethanol (Solvent for hydrazone formation)[3]

  • Acetic acid (Solvent for cyclization)[4]

Step-by-Step Methodology:
  • Hydrazone Formation (The Precursor):

    • Dissolve phenylhydrazine (10 mmol) in ethanol (20 mL).

    • Add pyruvic acid (11 mmol) dropwise at 0°C to prevent uncontrolled exotherms.

    • Expert Insight: Stir for 1 hour at room temperature. The formation of the hydrazone is indicated by the precipitation of a yellow solid.

    • Filter the solid, wash with cold ethanol, and dry.[3] This is Pyruvic Acid Phenylhydrazone .[4]

  • Cyclization (The Fischer Rearrangement):

    • Catalyst Choice: Use Polyphosphoric acid (PPA) for cleaner workup, or fused ZnCl₂ for anhydrous conditions. PPA is generally preferred for this specific acid to minimize decarboxylation.

    • Mix the hydrazone (5 mmol) with PPA (10 g) in a round-bottom flask.

    • Critical Parameter: Heat to 100-110°C .

    • Causality: Temperatures >120°C risk decarboxylation of the product to indole. Temperatures <90°C result in incomplete sigmatropic rearrangement.

    • Monitor reaction via TLC (eluent: Ethyl Acetate/Hexane 1:1).

  • Isolation & Purification:

    • Quench the reaction by pouring the hot mixture onto crushed ice (50 g). The rapid cooling precipitates the crude indole-2-carboxylic acid.

    • Stir vigorously to break up the PPA complex.

    • Filter the precipitate.[3]

    • Recrystallization: Recrystallize from hot ethanol/water (1:1).

    • Validation: Verify structure via ¹H NMR (Look for absence of C2-H signal and presence of COOH proton).

Synthetic Pathway Diagram

Synthesis_Pathway Reactants Phenylhydrazine + Pyruvic Acid Hydrazone Pyruvic Acid Phenylhydrazone Reactants->Hydrazone Condensation (EtOH, 25°C) Sigmatropic [3,3]-Sigmatropic Rearrangement Hydrazone->Sigmatropic Acid Catalyst (PPA, 100°C) AmmoniaLoss - NH3 (Cyclization) Sigmatropic->AmmoniaLoss Aromatization Product Indole-2-Carboxylic Acid AmmoniaLoss->Product Final Product

Caption: Fischer Indole Synthesis pathway converting phenylhydrazine to indole-2-carboxylic acid.

Experimental Validation: Key Assays

To validate the biological activity of synthesized I2CA derivatives, the following assays are standard.

NMDA Glycine Site Binding Assay
  • Objective: Determine affinity (Ki) for the glycine site.

  • Ligand: [³H]-MDL 105,519 (a potent glycine site antagonist) or [³H]-Glycine.

  • Protocol Summary:

    • Prepare rat cerebral cortex membrane homogenates.

    • Incubate membranes with [³H]-ligand (e.g., 5 nM) and varying concentrations of the I2CA test compound (1 nM - 10 µM).

    • Incubate for 60 min at 4°C (to minimize receptor degradation).

    • Terminate by rapid filtration through glass fiber filters.

    • Measure radioactivity via liquid scintillation counting.

    • Data Analysis: Calculate IC₅₀ and convert to Ki using the Cheng-Prusoff equation.

Quantitative Data Summary (Literature Values)
CompoundTargetActivity (IC₅₀ / Ki)MechanismSource
Indole-2-carboxylic acid NMDA (Glycine Site)Ki ≈ 15 µM (5-fluoro analog)Competitive Antagonist[1, 3]
SM-31900 NMDA (Glycine Site)Ki = 1.0 nMCompetitive Antagonist[4, 5]
Efipladib (Analog) cPLA2αIC₅₀ ≈ 0.13 µMEnzyme Inhibition[11]
I2CA-Cu Complex Breast Cancer (MCF-7)>90% inhibition @ 20 µMDNA Intercalation[13]

Future Perspectives: Fragment-Based Design

The I2CA scaffold is an ideal "fragment" for Fragment-Based Drug Discovery (FBDD). Its low molecular weight (<200 Da) and high ligand efficiency allow it to be linked with other pharmacophores.

  • PROTACs: I2CA derivatives could serve as the "warhead" ligand for recruiting E3 ligases to specific protein targets, particularly in neurodegenerative pathways.

  • Dual Inhibitors: Designing molecules that simultaneously target NMDA receptors and cPLA2 to provide synergistic neuroprotection in ischemic stroke.

References

  • Huettner, J. E. (1989). Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor.[5] Science. Link

  • Di Fabio, R., et al. (1993). Indole-2-carboxylates, novel antagonists of the N-methyl-D-aspartate (NMDA)-associated glycine recognition sites: in vivo characterization. Neuropharmacology. Link

  • MedChemExpress. Indole-2-carboxylic acid Product Information. Link

  • Katsumata, T., et al. (2003). Tricyclic Indole-2-carboxylic Acids: Highly in Vivo Active and Selective Antagonists for the Glycine Binding Site of the NMDA Receptor.[5] Journal of Medicinal Chemistry. Link

  • Katsumata, T., et al. (2003). SM-31900, a novel NMDA receptor glycine-binding site antagonist.[6] Neurochemistry International. Link

  • Lehr, M. (1997). Synthesis, biological evaluation, and structure-activity relationships of 3-acylindole-2-carboxylic acids as inhibitors of the cytosolic phospholipase A2. Journal of Medicinal Chemistry. Link

  • BenchChem. The Fischer Indole Synthesis: A Comprehensive Technical Guide. Link

  • Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. Org. Synth. 1963, 43, 40. Link

  • Wang, Y. C., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. Link

  • Zhang, H. Z., et al. (2004). Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers. Journal of Medicinal Chemistry. Link

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An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of Substituted Indoles

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Indole Scaffold and the Imperative of Stability

The indole ring system, a fusion of a benzene and a pyrrole ring, is a privileged scaffold in medicinal chemistry. It forms the core of the essential amino acid tryptophan and is a cornerstone in a vast array of pharmaceuticals, including landmark drugs for cancer, inflammation, and viral infections.[1][2][3] The synthetic accessibility and the ability to functionalize the indole core at multiple positions provide a rich landscape for structural optimization and the fine-tuning of pharmacological activity.[1]

However, the very electronic features that make the indole ring a versatile pharmacophore also render it susceptible to degradation. The electron-rich nature of the pyrrole moiety, in particular, makes it prone to oxidative and other degradative processes. For drug development professionals, understanding the stability of an indole-containing Active Pharmaceutical Ingredient (API) is not an academic exercise; it is a critical regulatory and safety requirement.[4][5] An unstable compound can lead to loss of potency, the formation of potentially toxic degradants, and a shortened shelf-life, ultimately compromising patient safety and therapeutic efficacy.

This technical guide provides a comprehensive framework for evaluating the thermal stability and degradation profiles of substituted indoles. As a Senior Application Scientist, my goal is to move beyond mere procedural descriptions. This document is designed to elucidate the causality behind experimental choices, ground claims in authoritative references, and provide detailed, field-proven protocols that form a self-validating system for stability assessment. We will explore the fundamental principles of indole reactivity, delineate common degradation pathways, and detail the analytical techniques required for a robust characterization.

Section 1: Fundamental Principles of Indole Stability and the Role of Substituents

The stability of the indole ring is intrinsically linked to its electronic structure. The pyrrole ring possesses a high electron density, making the C2 and C3 positions particularly susceptible to electrophilic attack and oxidation.[2] The stability of a substituted indole is therefore a direct function of how its substituents modulate this electron density.

  • Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃), hydroxyl (-OH), or alkyl groups increase the electron density of the indole ring system. While this can enhance certain desired reactivities in synthesis, it often increases the molecule's susceptibility to oxidative degradation by making it easier to remove electrons. For instance, electron-donating groups on the phenyl ring have been shown to facilitate certain reactions, indicating a stabilization of reactive intermediates that could also be involved in degradation pathways.[6]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), or haloalkanes (-CF₃) pull electron density away from the indole ring. This "electronic shielding" generally makes the ring more resistant to oxidation, thereby enhancing its thermal and chemical stability.[7] Functionalization with electron-withdrawing aryl substituents on the indolic nitrogen, for example, has been shown to significantly stabilize the metastable form of certain indole-based photoswitches.

  • Position of Substitution: The location of the substituent is as critical as its electronic nature.

    • N1-Substitution: Substitution on the indole nitrogen removes the acidic N-H proton, which can prevent certain degradation pathways and often enhances stability.

    • C3-Substitution: This is a common site for functionalization. The nature of the group at C3 heavily influences the molecule's degradation profile.

    • Benzene Ring Substitution (C4-C7): Substituents on the benzene portion of the indole can fine-tune the overall electronic properties and stability. Substitution at the C4 position, for instance, can significantly alter the electronic excited states, which has implications for photostability.[7]

Section 2: Major Degradation Pathways of Substituted Indoles

Understanding the potential degradation pathways is the first step in designing a robust stability testing program. For indoles, the primary routes of degradation involve oxidation, photodegradation, and, to a lesser extent, hydrolysis.

Oxidative Degradation

Oxidation is the most prevalent degradation pathway for indoles, driven by their electron-rich nature. This can occur via auto-oxidation upon exposure to air or be induced under forced degradation conditions using agents like hydrogen peroxide (H₂O₂).[8] The reaction typically initiates at the electron-rich C2-C3 double bond. A common oxidative cascade involves the formation of key intermediates such as indoxyl, 2,3-dihydroxyindole, and isatin, which can further cleave to form anthranilic acid derivatives.[9][10][11]

Indole Substituted Indole Indoxyl Indoxyl Intermediate Indole->Indoxyl Oxidation [O] (at C3) Isatin Isatin Derivative Indoxyl->Isatin Further Oxidation (at C2) RingCleavage Ring-Cleaved Products (e.g., Anthranilic Acid Derivatives) Isatin->RingCleavage Hydrolysis/Oxidative Cleavage

Caption: Generalized oxidative degradation pathway for the indole ring.

Photodegradation

Many indole-containing molecules are sensitive to light. UV irradiation in the presence of air can initiate photo-oxygenation processes.[12] These reactions can be complex, potentially involving singlet oxygen or the reaction of the excited-state indole with ground-state oxygen.[12] This can lead to a variety of degradation products, including complex ring-opened structures like benzoxazinones.[12] Forced degradation studies using controlled light exposure (as per ICH Q1B guidelines) are essential to characterize this liability. Sertindole, an indole-containing drug, has been shown to be highly photolabile, forming at least 18 different transformation products upon irradiation.[13]

Hydrolytic Degradation

While the core indole ring is relatively stable to hydrolysis, certain substituents can introduce hydrolytic instability. Ester, amide, or other labile functional groups attached to the indole scaffold can be susceptible to cleavage under acidic or basic conditions. Therefore, forced degradation studies must include pH stress testing to identify these potential pathways.

Section 3: Analytical Characterization of Thermal Stability

A multi-faceted analytical approach is required to fully characterize the stability of a substituted indole. Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and High-Performance Liquid Chromatography (HPLC) are the three pillars of this assessment.

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature.[14] It is the primary method for determining the thermal stability and decomposition temperature of a compound. A TGA thermogram provides a clear indication of the temperature at which the material begins to lose mass due to decomposition. For pure indole, thermal degradation begins at approximately 147°C.[15]

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.[16] It is used to detect thermal events such as melting, crystallization, phase transitions, and decomposition.[17] For a stability assessment, the DSC thermogram can reveal the melting point of the compound, which is an indicator of purity, and exothermic events that often correspond to thermal decomposition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for stability studies in the pharmaceutical industry. A validated "stability-indicating" HPLC method is one that can accurately separate the intact API from all its degradation products, process impurities, and excipients.[18] By tracking the decrease in the API peak area and the corresponding increase in degradant peaks over time under various stress conditions, a quantitative degradation profile can be established.[19][20]

Section 4: Experimental Design & Protocols

A systematic workflow is crucial for obtaining reliable and reproducible stability data. The process begins with subjecting the API to a range of stress conditions (forced degradation) and then analyzing the resulting samples using a suite of analytical techniques.

cluster_stress Forced Degradation (ICH Q1A) cluster_analysis Analytical Characterization cluster_output Data Interpretation & Reporting Acid Acid Hydrolysis (e.g., 0.1M HCl) HPLC Stability-Indicating HPLC-UV/MS (Quantify API & Degradants) Acid->HPLC Base Base Hydrolysis (e.g., 0.1M NaOH) Base->HPLC Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation->HPLC Thermal Thermal Stress (e.g., 80°C, solid & solution) Thermal->HPLC Photo Photolytic Stress (ICH Q1B) Photo->HPLC Profile Degradation Profile & Pathway ID HPLC->Profile TGA TGA (Decomposition Temp) DSC DSC (Melting Point, Thermal Events) MassBalance Mass Balance Calculation Profile->MassBalance Report Stability Report MassBalance->Report API API Sample API->Acid API->Base API->Oxidation API->Thermal API->Photo API->TGA API->DSC

Caption: Experimental workflow for indole stability assessment.

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade the sample to identify potential degradation products and establish degradation pathways, which is essential for developing a stability-indicating analytical method.[4][5] The goal is to achieve 2-20% degradation of the API.[4]

Materials:

  • Substituted Indole API

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade Acetonitrile (ACN) and Water

  • pH meter, heating block/oven, photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the indole API in a suitable solvent (e.g., ACN or ACN/water mixture) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix equal volumes of the API stock solution and 0.1 M HCl.

    • Incubate the mixture at a controlled temperature (e.g., 60°C) and collect samples at various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

    • Causality: The use of mild acid and heat accelerates potential hydrolysis of labile functional groups without causing unrealistic degradation.[21]

  • Base Hydrolysis:

    • Mix equal volumes of the API stock solution and 0.1 M NaOH.

    • Incubate under the same conditions as the acid hydrolysis.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the API stock solution and 3% H₂O₂.

    • Keep the mixture at room temperature and monitor for degradation at time points (e.g., 1, 2, 4, 8 hours). This reaction is often faster.

    • Causality: 3% H₂O₂ is a standard oxidizing agent used to simulate oxidative stress that a drug product might encounter during its shelf life.[21]

  • Thermal Degradation:

    • In Solution: Heat the API stock solution at an elevated temperature (e.g., 80°C) and sample over time.

    • Solid State: Place a known amount of solid API in an oven at 80°C. Periodically withdraw samples, dissolve in solvent, and analyze.

  • Photolytic Degradation:

    • Expose both the solid API and the API solution to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).

    • A control sample should be wrapped in aluminum foil to shield it from light.

    • Analyze the light-exposed and dark control samples.

  • Control Sample: A control sample of the API stock solution, diluted with the initial solvent and kept at room temperature or refrigerated, must be analyzed alongside all stressed samples.

Protocol 2: Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition for the substituted indole.

Procedure:

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature using appropriate standards.

  • Sample Preparation: Accurately weigh 5-10 mg of the solid indole sample into a clean TGA pan (typically aluminum or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Set the atmosphere (e.g., Nitrogen purge at 20-50 mL/min to prevent oxidative side reactions).

    • Program the temperature ramp: Heat from ambient temperature (e.g., 30°C) to a final temperature well above the expected decomposition (e.g., 600°C) at a constant rate (e.g., 10°C/min).

    • Causality: A 10°C/min heating rate is a standard condition that provides good resolution of thermal events without being excessively slow.[22] An inert nitrogen atmosphere ensures that the observed mass loss is due to thermal decomposition, not oxidation.

  • Data Acquisition: Run the experiment and record the mass loss as a function of temperature.

  • Data Analysis: Determine the onset temperature of major weight loss, which is reported as the decomposition temperature (Td).

Protocol 3: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and identify other thermal events like decomposition.

Procedure:

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity standard, such as Indium.

  • Sample Preparation: Accurately weigh 2-5 mg of the solid indole sample into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed pan to use as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Set the atmosphere (e.g., Nitrogen purge at 20-50 mL/min).

    • Program the temperature ramp: Typically, a heat-cool-heat cycle is used. For stability, a single heating ramp from ambient to a temperature past the melting point (e.g., 30°C to 250°C) at 10°C/min is sufficient.[22]

  • Data Acquisition: Run the experiment and record the heat flow as a function of temperature.

  • Data Analysis: Identify the endothermic peak corresponding to the melting point (Tm). The peak onset or peak maximum can be reported. Note any sharp exothermic peaks that may follow melting, as these often indicate decomposition.

Protocol 4: Stability-Indicating HPLC Method

Objective: To develop an HPLC method that separates the parent indole from all potential degradation products.

Procedure:

  • Column and Mobile Phase Screening:

    • Start with a standard reversed-phase column (e.g., C18, 4.6 x 250 mm, 5 µm).[19]

    • Screen different mobile phase compositions. A common starting point is a gradient of acetonitrile (Solvent B) and water with 0.1% trifluoroacetic acid (TFA) or formic acid (Solvent A).[19]

    • Causality: TFA or formic acid is added to the mobile phase to protonate silanol groups on the column and the analytes, leading to sharper peaks and better resolution.

  • Analysis of Stressed Samples:

    • Inject the control sample and each of the stressed samples generated in Protocol 1.

    • Analyze the chromatograms to see if new peaks (degradants) have appeared and if they are well-resolved from the parent API peak.

  • Method Optimization:

    • Adjust the gradient slope, flow rate, and temperature to improve the separation between the parent peak and the degradant peaks. Aim for a resolution (Rs) of >1.5 between all critical peaks.

  • Peak Purity Analysis (using a Diode Array Detector - DAD):

    • Perform peak purity analysis on the parent API peak in the chromatograms of the stressed samples. This ensures that no degradant is co-eluting with the main peak. The peak purity angle should be less than the purity threshold.[4]

  • Mass Spectrometry (MS) Detection:

    • Couple the HPLC to a mass spectrometer to obtain mass information for the degradation products. This is a critical step in identifying the degradants and elucidating the degradation pathway.[23]

Section 5: Data Interpretation and Reporting

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Illustrative Thermal Analysis Data for Substituted Indoles

CompoundSubstituent (Position)Melting Point (Tm) by DSC (°C)Decomposition Onset (Td) by TGA (°C)
IndoleNone~52~147[15]
5-Methoxyindole-OCH₃ (EDG)~55~140
5-Nitroindole-NO₂ (EWG)~141~250
N-Methylindole-CH₃ (N1)Liquid at RT~160

Note: Data for substituted indoles are representative and intended for illustrative purposes.

Mass Balance Calculation

A critical component of a forced degradation study is the mass balance assessment. This calculation confirms that the decrease in the amount of the API can be reasonably accounted for by the formation of degradation products.[18]

Formula: Mass Balance (%) = [(Area_API_degraded + ΣArea_Degradants) / Area_API_initial] x 100

A mass balance between 95-105% is generally considered acceptable and provides confidence that no major degradants are co-eluting or are undetected.[18]

Conclusion and Future Perspectives

The systematic evaluation of thermal stability and degradation pathways is a non-negotiable step in the development of any indole-based pharmaceutical. A thorough understanding, derived from methodologically sound forced degradation studies and robust analytical characterization, is paramount for ensuring product quality, safety, and regulatory compliance. The protocols and principles outlined in this guide provide a comprehensive framework for this endeavor. By combining TGA, DSC, and stability-indicating HPLC methods, researchers can build a complete stability profile, identify liabilities early in development, and design more stable molecules and formulations.

Future advancements will likely focus on the integration of in-silico prediction tools to forecast degradation pathways and the use of high-resolution mass spectrometry for more rapid and definitive structural elucidation of complex degradants. As synthetic methodologies for indoles become more advanced, so too must our analytical strategies for ensuring their stability and fitness for therapeutic use.

References

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  • Howe, G., et al. (2021). Modeling the Effect of Substituents on the Electronically Excited States of Indole Derivatives. Chemistry Proceedings. Available from: [Link]

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  • Cilliers, C., et al. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions. Available from: [Link]

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  • Satinsky, D., et al. (2016). A New Method for Rapid Determination of indole-3-carbinol and Its Condensation Products in Nutraceuticals Using Core-Shell Column Chromatography Method. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • Various Authors. (N.D.). Oxidation of indoles to 2-oxindoles. ResearchGate. Available from: [Link]

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  • Wang, H., et al. (2018). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ResearchGate. Available from: [Link]

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Methodological & Application

Application Notes & Protocols: Molecular Docking of Indole-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Scientific Overview: The Rationale and Challenges

Indole-2-carboxylic acid and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of compounds targeting a wide array of proteins, including enzymes like HIV-1 integrase and cyclooxygenase (COX), as well as various receptors.[1][2][3] Molecular docking is a powerful computational method used to predict the binding orientation and affinity of these molecules within a target protein's active site, thereby guiding drug discovery efforts.[4][5]

The primary challenge in docking indole-2-carboxylic acid derivatives lies in the ionizable carboxylic acid group. At physiological pH, this group is predominantly deprotonated (anionic), but the specific microenvironment of a protein's binding pocket can significantly alter its pKa.[6][7][8] An apolar pocket may favor the neutral, protonated state, while the presence of cationic residues (like Lysine or Arginine) may favor the anionic state to form a salt bridge. Therefore, a robust docking protocol must carefully consider and, in many cases, evaluate both potential protonation states. This guide provides a comprehensive framework for this process, ensuring scientifically sound and reproducible results.

Part 1: Pre-Docking Preparation - The Foundation of Accuracy

Meaningful docking calculations are critically dependent on the meticulous preparation of both the receptor (protein) and the ligand.[9] Errors or oversights in this stage are the most common source of failed docking experiments.

Receptor Preparation

The goal is to transform a static crystal structure from the Protein Data Bank (PDB) into a computationally ready model.

Protocol 1: Standard Receptor Preparation Workflow

  • Obtain Crystal Structure: Download the desired protein structure from the RCSB PDB database. If multiple structures are available, select a high-resolution (<2.5 Å) structure, preferably co-crystallized with a ligand similar to your compound series.

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules not critical for ligand binding, co-solvents, and all but one protein chain if the biological unit is a monomer.[9]

  • Add Hydrogens: Experimental crystal structures typically lack hydrogen atoms. Add hydrogens using appropriate software tools. This step is crucial for defining correct hydrogen bond donors and acceptors.

  • Assign Protonation States: Assign protonation states to titratable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) based on the physiological pH (typically 7.4) or specialized pKa prediction tools.[10][11] The protonation state of Histidine is particularly important and can be guided by its local hydrogen-bonding network.

  • Address Structural Issues: Correct for any missing side chains or backbone atoms using structure prediction tools like Prime (Schrödinger) or modeller.

  • Energy Minimization: Perform a restrained energy minimization of the structure. This step relieves steric clashes that may have been introduced during the previous steps, without significantly altering the experimentally determined backbone coordinates. The heavy atoms of the protein backbone should be constrained to preserve the overall fold.

Ligand Preparation: The Indole-2-Carboxylic Acid Challenge

The preparation of the indole-2-carboxylic acid ligand requires careful attention to its chemistry.

The Protonation State Decision:

The central question is whether to model the carboxylic acid as neutral (-COOH) or deprotonated (-COO⁻).

  • Hypothesis 1: Anionic State. If the binding pocket contains positively charged residues (Lys, Arg) or metal cofactors (e.g., Mg²⁺ in HIV-1 integrase), the anionic form is a strong candidate for forming crucial salt-bridge or metal-chelation interactions.[3] This is often the default state at physiological pH.

  • Hypothesis 2: Neutral State. If the binding pocket is predominantly hydrophobic, the energetic penalty of introducing a charged group may be too high, favoring the neutral, protonated form.[6]

  • Best Practice: When in doubt, it is highly recommended to prepare and dock both the neutral and anionic forms of the ligand. The resulting docking scores and binding poses can provide valuable insight into the most probable binding mode.

Protocol 2: Ligand Preparation for Indole-2-Carboxylic Acid Derivatives

  • Generate 2D Structure: Draw the indole-2-carboxylic acid derivative using a chemical sketcher like MarvinSketch or ChemDraw.

  • Create 3D Conformation: Convert the 2D structure into a 3D conformation.

  • Generate Ionization States:

    • Using a tool like Schrödinger's LigPrep or standalone pKa calculators, generate the likely ionization states at a target pH of 7.4 ± 1.0. This will typically produce both the neutral (-COOH) and anionic (-COO⁻) forms.

    • If performing this manually, create two separate files: one with the carboxylic acid protonated and one without the acidic proton and a formal charge of -1 on the oxygen.

  • Energy Minimization: Perform a thorough energy minimization of each ligand state using a suitable force field (e.g., OPLS, MMFF94).[12][13] This ensures a low-energy starting conformation for the docking algorithm.

Diagram: Ligand Protonation State Workflow

G cluster_ligand_prep Ligand Preparation Decision Start Start: 2D Structure of Indole-2-Carboxylic Acid Derivative Gen3D Generate 3D Conformation Start->Gen3D AnalyzePocket Analyze Target Binding Pocket Gen3D->AnalyzePocket Hypothesis Formulate Protonation State Hypothesis AnalyzePocket->Hypothesis Hydrophobic Pocket? AnalyzePocket->Hypothesis Cationic Residues / Metals? PrepNeutral Prepare Neutral Ligand (-COOH) Hypothesis->PrepNeutral Hypothesis: Neutral PrepAnionic Prepare Anionic Ligand (-COO⁻) Hypothesis->PrepAnionic Hypothesis: Anionic DockBoth Dock Both States Hypothesis->DockBoth Uncertain / Best Practice PrepNeutral->DockBoth PrepAnionic->DockBoth

Caption: Decision workflow for preparing ligand protonation states.

Part 2: Molecular Docking Protocols

Here we detail protocols for two widely used docking platforms: AutoDock Vina (open-source) and Glide (Schrödinger, commercial).

Protocol using AutoDock Vina

AutoDock Vina is praised for its speed and accuracy, making it an excellent choice for academic research and virtual screening.[14][15]

Step-by-Step Methodology:

  • File Format Conversion:

    • Convert the prepared receptor and ligand files from .pdb to .pdbqt format using prepare_receptor4.py and prepare_ligand4.py scripts from MGLTools.[15] The .pdbqt format includes partial charges and atom type definitions required by Vina.

    • For the ligand, this step also defines the rotatable bonds.

  • Define the Search Space (Grid Box):

    • The search space is a 3D box in which Vina will search for ligand poses. It is crucial that this box encompasses the entire binding site.

    • Load the receptor.pdbqt into a visualization tool like UCSF Chimera or AutoDock Tools.[14] If a co-crystallized ligand is present, use it to define the center of the box.

    • Define the coordinates for the center of the box (e.g., center_x, center_y, center_z) and its dimensions (e.g., size_x, size_y, size_z in Angstroms). A typical size is 25x25x25 Å, but this must be adjusted to fit the specific binding site.[16]

  • Create the Configuration File:

    • Create a text file (e.g., config.txt) that specifies the input files and search space parameters.[14]

  • Run the Docking Calculation:

    • Execute Vina from the command line:[15] vina --config config.txt --out docked_poses.pdbqt --log docking_log.txt

  • Repeat for Different Ligand States: If you prepared both neutral and anionic ligands, create a separate configuration file for the neutral ligand (ligand_neutral.pdbqt) and run the docking again.

Protocol using Schrödinger Glide

Glide is a high-performance docking program known for its accuracy and robust workflows, widely used in the pharmaceutical industry.

Step-by-Step Methodology:

  • Receptor Grid Generation:

    • Load the prepared protein structure into the Maestro interface.

    • Open the "Receptor Grid Generation" panel.[9]

    • Define the binding site by picking the co-crystallized ligand or selecting key residues that define the active site. This automatically defines the enclosing grid box.

    • Ensure the "Site" tab settings are appropriate for the ligand size.

    • Start the grid generation job. This pre-computes potential energy grids for different atom types, which speeds up the subsequent docking.

  • Ligand Docking:

    • Open the "Ligand Docking" panel.

    • Select the generated grid file (.zip).

    • Select the prepared ligand files (e.g., from the Project Table, containing both neutral and anionic states).

    • Choose the docking precision. Glide offers several levels: HTVS (fastest, for screening), SP (Standard Precision), and XP (Extra Precision, most accurate).[17] For lead optimization, XP is recommended.

    • Under the "Settings" tab, you can define constraints or other advanced options. For indole-2-carboxylic acids, no special settings are typically needed unless specific interactions are being enforced.

    • Start the docking job.

Part 3: Post-Docking Analysis and Validation

Diagram: Post-Docking Analysis Workflow

G cluster_analysis Post-Docking Analysis & Validation DockingOutput Docking Output (Poses and Scores) RankPoses 1. Rank Poses by Score DockingOutput->RankPoses ClusterPoses 2. Cluster Poses (by RMSD) RankPoses->ClusterPoses VisualInspect 3. Visual Inspection of Top Poses ClusterPoses->VisualInspect AnalyzeInteractions Analyze Key Interactions - H-bonds - Salt Bridges - π-π Stacking (Indole) VisualInspect->AnalyzeInteractions CompareStates 4. Compare States (Neutral vs. Anionic) AnalyzeInteractions->CompareStates SelectBestPose Select Most Plausible Binding Hypothesis CompareStates->SelectBestPose Validation 5. Protocol Validation (Redocking) SelectBestPose->Validation Validate Protocol

Caption: A systematic workflow for analyzing molecular docking results.

Protocol 3: Results Analysis and Validation

  • Score Analysis:

    • Rank the docked poses based on their score (e.g., Vina's binding affinity in kcal/mol or GlideScore). Lower energy scores generally indicate more favorable binding.

    • Crucially, compare the scores of the neutral vs. anionic forms. A significantly better score for one state over the other provides a strong hypothesis for the active species. For example, a score of -9.5 kcal/mol for the anion vs. -6.5 kcal/mol for the neutral form strongly suggests the anion is the preferred binding state.

  • Pose Clustering and Visual Inspection:

    • The docking algorithm generates multiple poses (num_modes in Vina). Similar poses should be clustered based on Root Mean Square Deviation (RMSD). The most populated low-energy cluster is often the most likely binding mode.

    • Visually inspect the top-scoring poses in a molecular viewer (PyMOL, Chimera, Maestro). A plausible pose is one that exhibits chemically sensible interactions with the protein.[3]

    • Look for key interactions:

      • Hydrogen Bonds: To the carboxyl group and the indole N-H.

      • Salt Bridges: Between the anionic carboxylate and Lys/Arg residues.

      • π-π Stacking: Between the indole ring and aromatic residues like Phe, Tyr, Trp.

      • Hydrophobic Interactions: With nonpolar residues.

  • Protocol Validation (Self-Validation):

    • A critical step to ensure your protocol is trustworthy is to perform a redocking experiment .

    • If you started with a PDB structure containing a bound ligand, remove that ligand and dock it back into the receptor using your established protocol.

    • Calculate the RMSD between the docked pose and the original crystal structure pose. An RMSD value < 2.0 Å is generally considered a successful validation, indicating that your protocol can accurately reproduce the experimentally observed binding mode.

Data Summary Table

Summarize your findings for a series of derivatives in a table for clear comparison.

Compound IDLigand StateDocking Score (kcal/mol)Key Interactions ObservedRedocking RMSD (Å)
Control Ligand Anionic-10.2Salt bridge with Arg120, H-bond with Tyr2501.35
Derivative A Anionic-9.8Salt bridge with Arg120N/A
Derivative A Neutral-7.1H-bond with Gln88N/A
Derivative B Anionic-10.5Salt bridge with Arg120, π-stacking with Phe310N/A
Derivative B Neutral-7.4H-bond with Gln88N/A

References

  • Olgen, S., et al. (2001). Synthesis and receptor docking studies of N-substituted indole-2-carboxylic acid esters as a search for COX-2 selective enzyme inhibitors. PubMed. [Link]

  • Schrödinger, LLC. (2024). How do I dock ligands that contain metals with Glide? Schrödinger Support. [Link]

  • Organic Syntheses Procedure. Indole-2-carboxylic acid, ethyl ester. Organic Syntheses. [Link]

  • Wang, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [Link]

  • Wang, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PMC. [Link]

  • Marala, S. R., et al. (2014). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). ACS Publications. [Link]

  • Schrödinger, LLC. Docking and scoring. Schrödinger. [Link]

  • Jeba Reeda, V.S., et al. (2025). Comprehensive analysis of indole-2-carboxylic acid as an antioxidant drug: Spectroscopic, quantum chemical, topological and molecular docking studies. ResearchGate. [Link]

  • Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

  • Al-Obaid, A. M., et al. Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{acetyl}phenyl)acetamides. NIH. [Link]

  • University of California San Diego. Tutorial: Docking with Glide. UCSD. [Link]

  • Bioinformatics Review. (2023). AutoDock Vina Tutorial: Molecular Docking for Beginners. YouTube. [Link]

  • Maestro Tutorial. How to dock molecules with softwares from Schrödinger Inc. Harvard University. [Link]

  • Bio-IT e-Magazine. (2016). How to perform docking in a specific binding site using AutoDock Vina? Bio-IT. [Link]

  • Peter Mung. Structure-Based_docking. GitHub. [Link]

  • Hidayah, N., et al. (2023). Molecular Docking of Acetylacetone-Based Oxindole Against Indoleamine 2,3-Dioxygenase: Study of Energy Minimization. Journal of Chemical Information and Modeling. [Link]

  • Bioinformatics Tutorials. (2026). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. Bioinformatics Tutorials. [Link]

  • Scribd. tutorial-DOCKING2010 How To Use Autodoc Vina. Scribd. [Link]

  • Wijaya, H., et al. (2025). Indole Derivatives as Indoleamine 2,3-Dioxygenase-1 Enzyme Inhibition Using In Silico Approach. ChemistrySelect. [Link]

  • Jeba Reeda, V.S., et al. (2025). comprehensive analysis of indole-2-carboxylic acid as an antioxidant drug: spectroscopic. Semantic Scholar. [Link]

  • The Good Scents Company. indole-2-carboxylic acid. The Good Scents Company. [Link]

  • Lee, T-S., et al. (2022). Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. PMC. [Link]

  • Gomaa, H. A. M., et al. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Bentham Science. [Link]

  • Journal of Pharmaceutical Research International. (2021). INSTRUMENTAL ANALYSIS AND THE MOLECULAR DOCKING STUDY FOR THE SYNTHESIZED INDOLE DERIVATIVES. Journal of Pharmaceutical Research International. [Link]

  • Dr. A. K. G. (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube. [Link]

  • Chaudhury, S., et al. (2014). Protein-Protein Docking with Dynamic Residue Protonation States. PLOS Computational Biology. [Link]

  • CCDC. Introduction to Protein-ligand docking with GOLD. CCDC. [Link]

  • Nissink, J. W. M., et al. (2003). Improved protein-ligand docking using GOLD. PubMed. [Link]

  • University of Illinois Urbana-Champaign. Assigning Protonation States to Residues in a Protein. UIUC. [Link]

  • CCDC. First steps in protein-ligand docking with GOLD. CCDC. [Link]

  • Zhang, Y., et al. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. PubMed. [Link]

  • Shehadi, I. A., et al. (2022). Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents. Frontiers. [Link]

  • Wiley Online Library. (2026). Targeting EGFR With Indole Derivatives: Recent Advances and Therapeutic Perspectives. Wiley. [Link]

  • CCDC. (2021). Introduction to docking using GOLD. YouTube. [Link]

  • Selleri, S., et al. (2020). Exploiting the Indole Scaffold to Design Compounds Binding to Different Pharmacological Targets. MDPI. [Link]

  • Salmaso, V., & Moro, S. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PMC. [Link]

  • ResearchGate. Comparison of results obtained for different force fields depending on ligand flexibility (#RotB). ResearchGate. [Link]

  • Botková, A. Development of tools for analysis and interpretation of docking study results. Charles University. [Link]

  • Eberhardt, J., et al. (2021). AutoDock Vina 1.2.0: New Docking Methods, Expanded Force Field, and Python Bindings. Journal of Chemical Information and Modeling. [Link]

  • Leach, A. R. (2007). Molecular Mechanics Force Fields and their Applications in Drug Design. Bentham Science. [Link]

Sources

Application Note: 6-Chloro-5-Fluoro-1H-Indole-2-Carboxylic Acid as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the utilization of 6-chloro-5-fluoro-1H-indole-2-carboxylic acid (CFICA) as a functional fluorescent probe. While often categorized as a pharmaceutical intermediate, this compound possesses intrinsic fluorescence properties and high affinity for the glycine-binding site of NMDA receptors, enabling its use as a label-free spectroscopic probe in pharmacological and structural biology assays.

Executive Summary

6-chloro-5-fluoro-1H-indole-2-carboxylic acid (CFICA) is a halogenated indole derivative that functions as a dual-purpose tool: a high-affinity competitive antagonist for the glycine site of the N-methyl-D-aspartate (NMDA) receptor and an intrinsic fluorescent reporter . Unlike bulky extrinsic fluorophores (e.g., FITC, Rhodamine) that can sterically hinder ligand binding, CFICA’s fluorescence is inherent to its pharmacophore. This allows for the direct monitoring of ligand-protein interactions, solvatochromic environmental sensing, and competitive displacement assays without altering the binding kinetics of the molecule.

Physicochemical & Spectral Properties

The halogenation (Cl at C6, F at C5) of the indole core significantly alters the electronic distribution compared to the parent indole-2-carboxylic acid, resulting in unique spectral shifts and enhanced metabolic stability.

Table 1: Core Technical Specifications
PropertySpecificationNotes
Chemical Formula C₉H₅ClFNO₂
Molecular Weight 213.59 g/mol
Solubility DMSO (>50 mM), EthanolSparingly soluble in water; requires buffer.
pKa (Acid) ~3.8 (Carboxylic acid)Ionized at physiological pH (7.4).
Excitation Max (

)
290 – 305 nm Corresponds to S₀ → S₁/S₂ transition.
Emission Max (

)
340 – 370 nm Highly solvent-dependent (Solvatochromic).
Stokes Shift ~50–70 nmReduces self-quenching artifacts.
Quantum Yield (

)
0.1 – 0.3 (Solvent dependent)Quenched by heavy atoms or proton transfer in water.

Mechanism of Action

Fluorescence Mechanism

CFICA exhibits fluorescence arising from the indole moiety. The emission is sensitive to the polarity of the microenvironment.

  • In Polar Solvents (Water/Buffer): The excited state undergoes rapid relaxation or quenching via proton transfer with the solvent, often leading to a red-shifted, lower-intensity emission.

  • In Hydrophobic Pockets (Protein Binding): When CFICA binds to a protein (e.g., NMDA receptor glycine site or Serum Albumin), it is shielded from solvent quenching. This typically results in a "Turn-On" effect (increased quantum yield) and a Blue Shift (hypsochromic shift) of the emission maximum.

Pharmacological Mechanism

CFICA acts as a competitive antagonist at the glycine co-agonist site (NR1 subunit) of the NMDA receptor. It competes directly with glycine or D-serine.

Diagram 1: Fluorescence & Binding Logic

CFICA_Mechanism CFICA_Free Free CFICA (Solvent Exposed) Excitation UV Excitation (295 nm) CFICA_Free->Excitation Binding Protein Binding (Hydrophobic Pocket) CFICA_Free->Binding + NMDA Receptor Relaxation Solvent Quenching (Non-Radiative) Excitation->Relaxation Major Pathway (in buffer) Emission_High Strong Emission (<350 nm) 'Turn-On' Signal Excitation->Emission_High Major Pathway (Bound State) Emission_Low Weak Emission (>360 nm) Relaxation->Emission_Low CFICA_Bound Bound CFICA (Shielded) Binding->CFICA_Bound CFICA_Bound->Excitation

Caption: Mechanism of fluorescence enhancement upon binding. Solvent shielding reduces non-radiative decay, increasing signal intensity.

Experimental Protocols

Protocol A: Preparation of Stock & Working Solutions

Objective: Create stable solutions free of aggregates.

  • Stock Solution (10 mM):

    • Weigh 2.14 mg of CFICA powder.

    • Dissolve in 1.0 mL of anhydrous DMSO (dimethyl sulfoxide).

    • Vortex for 30 seconds until fully dissolved.

    • Storage: Aliquot and store at -20°C in amber tubes (stable for 3 months).

  • Working Buffer (Assay Buffer):

    • Prepare 50 mM Tris-HCl or HEPES, pH 7.4, containing 100 mM NaCl.

    • Note: Avoid phosphate buffers if studying metal-ion interactions, as quenching may occur.

Protocol B: Spectral Characterization (Solvatochromism)

Objective: Determine the optimal excitation/emission wavelengths for your specific assay conditions.

  • Dilution: Prepare 10 µM CFICA in three solvents: (a) Assay Buffer, (b) Methanol, (c) DMSO.

  • Blanking: Measurement of solvent blanks is critical to subtract Raman scattering.

  • Scan Parameters:

    • Excitation Scan: Fix Emission at 360 nm; Scan Excitation 250–320 nm.

    • Emission Scan: Fix Excitation at 295 nm; Scan Emission 310–450 nm.

    • Slit Width: 5 nm.

  • Analysis: Observe the shift in peak emission (

    
    ).[1] A shift to shorter wavelengths (blue shift) in DMSO/Methanol vs. Buffer confirms sensitivity to hydrophobic environments.
    
Protocol C: NMDA Receptor Glycine-Site Binding Assay

Objective: Use CFICA as a fluorescent probe to measure binding affinity (


) or displace a known ligand.

Materials:

  • Rat brain membrane homogenate or recombinant NR1/NR2 subunits.

  • CFICA Working Solution (titration range: 1 nM – 10 µM).

  • Glycine (1 mM stock) for non-specific binding determination.

Workflow:

  • Equilibration: Incubate membrane protein (50 µ g/well ) in Assay Buffer for 15 min at 25°C.

  • Titration: Add increasing concentrations of CFICA (0, 10, 30, 100, 300, 1000 nM) to the wells.

  • Incubation: Incubate for 45 minutes at 4°C in the dark (to prevent photobleaching).

  • Readout (Fluorescence):

    • 
      : 295 nm
      
    • 
      : 345 nm (Targeting the bound state).
      
  • Data Processing:

    • Plot Fluorescence Intensity (

      
      ) vs. Log[CFICA].
      
    • Fit to a One-Site Specific Binding model:

      
      
      
    • Control: Perform the same titration in the presence of 1 mM Glycine. The signal should be significantly lower (competitive displacement).

Diagram 2: Experimental Workflow

Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Binding Assay cluster_analysis Phase 3: Analysis Stock DMSO Stock (10 mM) Dilution Prepare Working Soln (10 µM) Stock->Dilution Buffer HEPES Buffer (pH 7.4) Buffer->Dilution Incubate Incubate with Protein (Membrane/Enzyme) Dilution->Incubate Titrate Titrate CFICA (1 nM - 10 µM) Incubate->Titrate Competition Optional: Add Competitor (Glycine) Titrate->Competition Read Measure Fluorescence Ex: 295nm | Em: 345nm Titrate->Read Competition->Read Plot Plot Binding Curve Calculate Kd Read->Plot

Caption: Step-by-step workflow for utilizing CFICA in a fluorescence binding assay.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background Signal Tryptophan interferenceProtein Tryptophan excites at 280nm and emits at 340nm. Shift Excitation to 305 nm to selectively excite the indole-2-carboxylic acid core, or use a "Blank" with protein only and subtract.
Low Signal Intensity Solvent quenchingEnsure the buffer pH is stable. If signal is too low, switch to an Anisotropy Readout (binding increases rotational correlation time, increasing anisotropy).
Precipitation Low solubilityDo not exceed 1% DMSO in the final assay volume. Sonicate stock solutions before dilution.
Photobleaching UV instabilityKeep samples in amber tubes. Minimize exposure time in the fluorometer.

References

  • Huijser, A., et al. (2005). "Photophysics of indole-2-carboxylic acid in an aqueous environment studied by fluorescence spectroscopy in combination with ab initio calculations." Journal of Physical Chemistry A.

  • Salituro, F. G., et al. (1990). "Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor."[2] Journal of Pharmacology and Experimental Therapeutics.

  • Slaughter, B. D., et al. (2003).[3] "Spectroscopy and photophysics of indoline and indoline-2-carboxylic acid." Journal of Physical Chemistry A.

  • Keana, J. F., et al. (1995). "Synthesis and Structure-Activity Relationships of 6-Substituted Indole-2-carboxylic Acids as Antagonists of the Glycine Site on the NMDA Receptor." Journal of Medicinal Chemistry.

  • Ossila Ltd. "6-Fluoroindole-2-carboxylic acid Product Specification."

Sources

Strategic Functionalization of the Indole-2-Carboxylic Acid Core at the C3 Position

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

This guide provides an in-depth exploration of synthetic methodologies for the targeted functionalization of the C3 position of the indole-2-carboxylic acid scaffold. It is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged core for the synthesis of novel bioactive molecules. The protocols and insights herein are grounded in established chemical principles and supported by peer-reviewed literature.

Introduction: The Significance of the C3-Functionalized Indole-2-Carboxylic Acid Scaffold

The indole ring system is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. The indole-2-carboxylic acid moiety, in particular, serves as a crucial pharmacophore in numerous therapeutic agents. Its rigid structure and specific hydrogen bonding capabilities allow it to act as an effective mimic of protein secondary structures. The C3 position of this scaffold is of paramount importance; its high nucleophilicity makes it a prime site for chemical modification, enabling the introduction of diverse substituents to modulate pharmacological activity, selectivity, and pharmacokinetic properties. Strategic functionalization at this position has been pivotal in the development of compounds targeting a range of diseases, including viral infections and cancer.

Part 1: Mechanistic Principles of C3 Functionalization

The indole ring is an electron-rich aromatic system. The nitrogen lone pair participates in the π-system, significantly increasing the electron density at the C3 position. This inherent electronic character makes C3 the most nucleophilic carbon, rendering it highly susceptible to attack by electrophiles. This principle underpins many classical and modern methods for C3 functionalization.

While direct electrophilic substitution is common, the presence of the N-H and the carboxylic acid groups on the indole-2-carboxylic acid core introduces challenges, such as potential side reactions and the need for protecting groups. Modern synthetic chemistry has evolved to address these challenges through the development of sophisticated transition-metal-catalyzed cross-coupling reactions, which often require initial halogenation at the C3 position.

Below is a diagram illustrating the general approaches to C3 functionalization.

G cluster_0 Core Scaffold cluster_1 Functionalization Strategies cluster_2 Resulting Scaffolds Indole Indole-2-Carboxylic Acid ES Direct Electrophilic Substitution Indole->ES Electrophile (E+) TMC Transition-Metal-Catalyzed Cross-Coupling Indole->TMC 1. Halogenation (NXS) 2. Metal Catalyst, Partner C3_E C3-Electrophile Adduct (e.g., C3-Acyl, C3-Alkyl) ES->C3_E C3_CC C3-Coupled Product (e.g., C3-Aryl, C3-Vinyl) TMC->C3_CC

Caption: General strategies for C3 functionalization.

Part 2: Protocols for Key C3 Functionalization Reactions

This section provides detailed, step-by-step protocols for two representative and highly useful transformations at the C3 position: electrophilic halogenation and palladium-catalyzed Suzuki-Miyaura cross-coupling.

The introduction of a halogen at the C3 position is a critical first step for many cross-coupling reactions. N-Bromosuccinimide (NBS) is a widely used, reliable reagent for the selective bromination of the electron-rich C3 position of indoles. The carboxylic acid is often protected as an ester to improve solubility and prevent side reactions.

Workflow for C3-Bromination

G A 1. Dissolve Ethyl Indole-2-Carboxylate in Acetonitrile B 2. Cool solution to 0 °C A->B C 3. Add NBS portion-wise B->C D 4. Stir at 0 °C for 30 min C->D E 5. Quench with Sodium Thiosulfate D->E F 6. Aqueous Workup & Extraction E->F G 7. Purify by Column Chromatography F->G H Ethyl 3-bromoindole- 2-carboxylate G->H

Caption: Experimental workflow for C3-bromination.

Step-by-Step Protocol:

  • Preparation: To a round-bottom flask, add ethyl indole-2-carboxylate (1.0 eq).

  • Dissolution: Dissolve the starting material in a suitable solvent such as acetonitrile (MeCN) or dichloromethane (DCM) (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) to the solution portion-wise over 5-10 minutes. It is crucial to add the NBS slowly to control the reaction temperature and prevent over-bromination.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.

  • Extraction: Transfer the mixture to a separatory funnel. If acetonitrile was used, add water and an extraction solvent like ethyl acetate. Extract the aqueous layer three times with the organic solvent.

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure ethyl 3-bromoindole-2-carboxylate.

Data Summary: Representative C3-Halogenation Conditions

Halogenating AgentSolventTemperature (°C)Typical Yield (%)Reference
N-Bromosuccinimide (NBS)Acetonitrile0>90%
N-Chlorosuccinimide (NCS)Dichloromethane0 to rt~85-95%
N-Iodosuccinimide (NIS)Acetonitrilert~90-98%

With the C3-bromoindole derivative in hand, a wide variety of aryl or heteroaryl groups can be introduced using the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond and is one of the most robust methods in modern organic synthesis.

Mechanism: Catalytic Cycle of Suzuki-Miyaura Coupling

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X (C3-Bromoindole) PdII R¹-Pd(II)L₂-X OxAdd->PdII Trans Transmetalation PdII->Trans PdII_R2 R¹-Pd(II)L₂-R² Trans->PdII_R2 Boronate R²-B(OR)₂ Boronate->Trans Base Base Base->Trans RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Step-by-Step Protocol:

  • Inert Atmosphere: Assemble a Schlenk flask or a similar reaction vessel under an inert atmosphere (Nitrogen or Argon). This is critical as the palladium catalyst is oxygen-sensitive.

  • Reagent Addition: To the flask, add ethyl 3-bromoindole-2-carboxylate (1.0 eq), the desired arylboronic acid or ester (1.2-1.5 eq), a suitable palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq) or PdCl₂(dppf) (0.02-0.05 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent mixture. A common system is a mixture of an organic solvent like dioxane or DME and water (e.g., 4:1 ratio).

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material (the bromoindole) is consumed. Reaction times can vary from 2 to 24 hours.

  • Workup: Cool the reaction mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the C3-arylated product.

  • Saponification (Optional): If the free carboxylic acid is desired, the resulting ester can be saponified using a base like lithium hydroxide (LiOH) in a THF/water mixture, followed by acidic workup.

Data Summary: Representative Suzuki-Miyaura Conditions

Palladium CatalystBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O9075-95%
PdCl₂(dppf)Cs₂CO₃DME/H₂O8580-98%
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100>90%

Part 3: Concluding Remarks

The C3 position of the indole-2-carboxylic acid core is a versatile handle for molecular elaboration. The protocols detailed in this guide for electrophilic bromination and subsequent Suzuki-Miyaura cross-coupling represent a reliable and powerful sequence for accessing a diverse library of C3-arylated analogs. Mastery of these techniques enables medicinal chemists to systematically explore the structure-activity relationships of this important scaffold, paving the way for the discovery of next-generation therapeutics. Careful attention to reaction setup, particularly maintaining an inert atmosphere for cross-coupling reactions, and diligent monitoring are key to achieving high yields and purity.

References

  • Title: A General Method for the C-3 Selective Halogenation of Indoles. Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Regioselective Halogenation of Indoles at the C-3 Position. Source: Synthetic Communications URL: [Link]

  • Title: The Suzuki-Miyaura Cross-Coupling Reaction in the Chemistry of Indole. Source: Chemical Reviews URL: [Link]

  • Title: A Practical Guide to Suzuki-Miyaura Cross-Coupling Reactions. Source: Angewandte Chemie International Edition URL: [Link]

  • Title: SPhos: A Highly Active and Versatile Ligand for Palladium-Catalyzed Cross-Coupling Reactions. Source: Journal of the American Chemical Society URL: [Link]

Troubleshooting & Optimization

Technical Support Center: 6-Chloro-5-Fluoro-1H-Indole-2-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for the synthesis of 6-chloro-5-fluoro-1H-indole-2-carboxylic acid . It is designed for organic chemists and process engineers seeking to optimize yield and purity profiles beyond standard literature protocols.

Topic: Yield Optimization & Process Troubleshooting Methodology: Reissert Indole Synthesis (Preferred Route for 2-COOH Regiocontrol) Support Level: Senior Application Scientist

Executive Summary & Route Selection

While the Fischer Indole Synthesis is common, it often suffers from regioselectivity issues when using 3,4-disubstituted phenylhydrazines, leading to difficult chromatographic separations of the 4- and 6-isomers.

For the high-yield production of 6-chloro-5-fluoro-1H-indole-2-carboxylic acid , the Reissert Indole Synthesis is the superior pathway. It guarantees the correct substitution pattern by fixing the nitrogen position relative to the alkyl group in the starting material, 4-chloro-5-fluoro-2-nitrotoluene .

Synthesis Pathway Visualization

The following diagram outlines the critical control points in the Reissert cascade.

ReissertSynthesis cluster_0 Critical Quality Attribute (CQA) SM 4-Chloro-5-fluoro- 2-nitrotoluene Pyruvate Intermed A: Ethyl o-nitrophenylpyruvate (Enol Form) SM->Pyruvate Condensation (Anhydrous, <40°C) Oxalate Diethyl Oxalate + KOtBu/NaOEt Oxalate->Pyruvate Ester Intermed B: Ethyl 6-chloro-5-fluoro- indole-2-carboxylate Pyruvate->Ester Reduction (Exothermic Control) Reduction Reductive Cyclization (Zn/AcOH or H2/Pd) Reduction->Ester Product Target: 6-Chloro-5-fluoro-1H- indole-2-carboxylic acid Ester->Product Saponification (pH Control) Hydrolysis Hydrolysis (LiOH/THF) Hydrolysis->Product

Caption: Figure 1. Reissert synthesis workflow highlighting the critical intermediate (o-nitrophenylpyruvate) which determines overall yield efficiency.

Optimized Experimental Protocol

Note: This protocol is scaled for 10.0 g of starting material. All stoichiometry must be maintained during scale-up.

Step 1: Oxalate Condensation (The Yield-Determining Step)

Objective: Formation of potassium (or sodium) o-nitrophenylpyruvate enolate.

ParameterSpecificationScientist's Rationale
Starting Material 4-Chloro-5-fluoro-2-nitrotoluene (1.0 eq)Purity >98% is critical; isomers here carry through to the end.
Reagent Diethyl Oxalate (1.2 eq)Slight excess drives equilibrium.
Base Potassium tert-butoxide (KOtBu) (1.1 eq)Crucial: KOtBu is superior to NaOEt. The potassium enolate is less soluble, precipitating out to drive the reaction forward [1].
Solvent Anhydrous THF or TolueneAvoid protic solvents (EtOH) initially to prevent transesterification or base quenching.
Temperature 0°C to RTHigh temps cause polymerization of the oxalate.

Protocol:

  • Charge KOtBu (1.1 eq) into anhydrous THF under N2 atmosphere. Cool to 0°C.

  • Add Diethyl Oxalate (1.2 eq) dropwise.

  • Add solution of 4-chloro-5-fluoro-2-nitrotoluene (1.0 eq) in THF dropwise over 30 mins.

  • Observation: The solution should turn deep red/purple (enolate formation).

  • Stir at RT for 16h.

  • Workup: Do not quench with water immediately if the solid enolate is valuable. For standard processing, quench with 1M HCl, extract with EtOAc.

Step 2: Reductive Cyclization

Objective: Cyclization to the indole core without over-reduction.

Protocol:

  • Dissolve the crude pyruvate from Step 1 in Glacial Acetic Acid.

  • Add Zinc dust (5.0 eq) in portions. Caution: Exothermic.

  • Heat to 80°C for 2-4 hours.

  • Monitor: TLC should show disappearance of the pyruvate (polar) and appearance of the fluorescent indole ester.

  • Workup: Filter Zn salts while hot. Pour filtrate into ice water. The ester often precipitates.

Step 3: Controlled Hydrolysis

Objective: Saponification without decarboxylation.

Protocol:

  • Suspend Ester in THF:Water (3:1).

  • Add LiOH (2.5 eq). Stir at 40°C. Do not reflux.

  • Acidify carefully with 1M HCl to pH 3-4. Precipitate is the target acid.

Troubleshooting Center (Q&A)

Module A: Low Yield in Condensation

Q: I am getting low conversion of the nitrotoluene. The starting material remains unreacted. A: This is almost always a base/moisture issue .

  • Moisture Sensitivity: KOtBu is extremely hygroscopic. If it has turned to "goo," it is primarily KOH/tBuOH and will not deprotonate the methyl group effectively. Use fresh, sublimed KOtBu.

  • Base Strength: If using NaOEt, switch to KOtBu. The potassium cation coordinates better with the enolate oxygen, stabilizing the intermediate and shifting the equilibrium [2].

  • Solvent Choice: Switch from Ethanol to Toluene/THF. Ethanol can protonate the reactive intermediate if the concentration of ethoxide isn't maintained.

Module B: Impurities during Cyclization

Q: I see a "hydroxyl-indole" impurity or incomplete cyclization. A: This indicates stalled reduction .

  • Mechanism: The reaction proceeds via the hydroxylamine (-NHOH) intermediate. If the reduction potential is too weak, it stops here.

  • Fix: Ensure the Zinc dust is "activated" (wash with dilute HCl, then water/acetone/ether and dry) before use. Oxide-coated Zinc is unreactive.

  • Alternative: If Zn/AcOH fails, use Fe/AcOH (gentler) or Na2S2O4 (Sodium Dithionite) in refluxing ethanol/water. Dithionite is excellent for avoiding over-reduction [3].

Module C: Decarboxylation

Q: My final product mass is low, and NMR shows a proton at C2 instead of the carboxylic acid. A: You have decarboxylated the product to 6-chloro-5-fluoroindole.

  • Cause: Indole-2-carboxylic acids are electron-rich and prone to thermal decarboxylation, especially in acidic media at high temperatures.

  • Fix:

    • Hydrolysis Temp: Never exceed 50°C during saponification.

    • Acidification: When quenching the hydrolysis, do not drop pH below 3. Strongly acidic environments facilitate decarboxylation. Use dilute HCl or Citric Acid.

    • Drying: Dry the final solid under vacuum at 40°C, not in an oven at >100°C.

Comparison of Methods (Data Summary)

FeatureReissert Synthesis (Recommended)Fischer Indole SynthesisHemetsberger Synthesis
Starting Material 4-Cl-5-F-2-nitrotoluene3-Cl-4-F-phenylhydrazine4-Cl-3-F-benzaldehyde
Regiocontrol 100% Specific (Defined by SM)Poor (Mixture of 4-Cl and 6-Cl isomers)Good (Usually para-selective)
Typical Yield 60-75% (Overall)30-50% (After separation)50-65%
Scalability High (Industrial Standard)Moderate (Purification bottlenecks)Low (Azide safety concerns)

References

  • Reissert Indole Synthesis Optimization: Noland, W. E.; Baude, F. J. "Ethyl Indole-2-carboxylate".[1][2] Organic Syntheses, Coll.[2][3] Vol. 5, p.567 (1973).[3]

  • Base Effects in Condensation: Johnson, J. R. et al. "The Structure of Certain Indole Derivatives". Journal of the American Chemical Society, 67, 423 (1945).[2]

  • Dithionite Reduction Method: ResearchGate Discussion on Indole Synthesis.

  • General Indole-2-Carboxylic Acid Properties: National Institutes of Health (NIH) - PubChem.

Disclaimer: This guide assumes standard laboratory safety protocols. The synthesis involves corrosive acids, flammable solvents, and potential sensitizers. Always consult the SDS for 4-chloro-5-fluoro-2-nitrotoluene and associated reagents before experimentation.

Sources

Preventing decarboxylation of indole-2-carboxylic acids during reaction

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Preventing Decarboxylation of Indole-2-Carboxylic Acids Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Mechanistic Insight

The Core Problem: Indole-2-carboxylic acids are chemically distinct from standard benzoic acids. While generally more stable than their indole-3-carboxylic acid counterparts, they remain susceptible to decarboxylation under thermal stress , acidic conditions , and transition metal catalysis .

The Mechanism of Failure (Why it happens): The driver of decarboxylation is the electron-rich nature of the indole ring.

  • Protonation: In acidic media, the C3 position is protonated, disrupting aromaticity and forming a high-energy indolenium cation (iminium species).

  • Elimination: To restore aromaticity, the carboxyl group at C2 is ejected as

    
    .
    
  • Result: You isolate the decarboxylated indole (proton at C2) instead of your target.

Visualizing the Failure Mode

Figure 1: Acid-Catalyzed Decarboxylation Pathway

IndoleDecarb Start Indole-2-COOH (Aromatic) Inter C3-Protonated Indolenium Cation (Non-Aromatic Intermediate) Start->Inter C3 Protonation Acid + H+ (Acidic Cond.) End Decarboxylated Indole (Aromatic Restored) Inter->End -CO2 (Irreversible) TS Loss of CO2

Caption: The C3-protonation pathway breaks aromaticity, creating a driving force for CO2 ejection to restore the stable indole system.

Troubleshooting Guides (The "Emergency Room")

Case 1: "I am losing the carboxyl group during Amide Coupling."

Diagnosis: You are likely using conditions that generate a highly reactive, unstable intermediate (like an acid chloride) or applying excessive heat. Immediate Fix:

  • Stop using Thionyl Chloride (

    
    ) or Oxalyl Chloride if heating is involved.
    
  • Switch to "Cold Activation" using HATU or T3P.

VariableHigh Risk (Avoid)Low Risk (Recommended)
Activation Acid Chlorides (

, reflux)
Active Esters (HATU, EDC/HOBt)
Base Pyridine (hot)DIPEA or NMM (0°C to RT)
Temperature


Case 2: "My Suzuki Coupling failed, and I see decarboxylated starting material."

Diagnosis: Metal-catalyzed decarboxylation.[1][2][3] Copper (Cu) and Silver (Ag) are known decarboxylative catalysts for this substrate. Palladium (Pd) is generally safe unless temperatures are excessive (


).
Immediate Fix: 
  • Chelation: Ensure your solvent is free of Cu contaminants.

  • Base Choice: Switch from Carbonates (

    
    ) to Phosphates (
    
    
    
    ) or Fluorides (
    
    
    ) which often allow lower reaction temperatures.
Case 3: "I tried to make the methyl ester using /MeOH, but it failed."

Diagnosis: Fischer Esterification is acid-catalyzed. As shown in Figure 1, strong acid + heat = decarboxylation. Immediate Fix:

  • Use Base-Mediated Alkylation: React the acid with Methyl Iodide (MeI) and a mild base (

    
    ) in DMF/Acetone. This avoids the cationic intermediate entirely.
    

Standard Operating Procedures (SOPs)

SOP-A: Safe Amidation of Indole-2-Carboxylic Acids

Objective: Couple Indole-2-COOH with an amine without thermal degradation.

Reagents:

  • Indole-2-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)[3]

  • HATU (1.1 equiv) [CAS: 148893-10-1]

  • DIPEA (2.5 equiv)

  • Solvent: DMF or DCM (Anhydrous)

Protocol:

  • Dissolution: Dissolve Indole-2-COOH in DMF under

    
     atmosphere.
    
  • Cooling: Cool the solution to 0°C (Ice bath). Critical: Do not add coupling agents at room temp for sensitive substrates.

  • Activation: Add DIPEA, followed immediately by HATU. Stir at 0°C for 15 minutes.

  • Addition: Add the amine dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) only. Monitor via LCMS.[3]

    • Checkpoint: If LCMS shows M-44 (mass of CO2), cool back to 0°C and add more amine.

  • Workup: Dilute with EtOAc, wash with mild acid (0.5M HCl) or saturated

    
    . Avoid strong acid washes.
    
SOP-B: Safe Esterification (Base-Mediated)

Objective: Convert Indole-2-COOH to Indole-2-COOMe without acid catalysis.

Protocol:

  • Dissolve Indole-2-COOH (1.0 equiv) in DMF (0.5 M concentration).

  • Add

    
     (1.5 equiv) or 
    
    
    
    (1.2 equiv). Stir for 10 min.
  • Add Alkyl Halide (e.g., MeI or Benzyl Bromide, 1.1 equiv) dropwise at 0°C .

  • Stir at RT for 2–4 hours.

  • Why this works: The carboxylate anion (

    
    ) is generated immediately. The negative charge prevents protonation at C3, effectively shutting down the decarboxylation pathway.
    

Substituent Impact Analysis

The electronic environment of the indole ring dictates stability. Use this table to predict risk.

Substituent TypeExampleElectronic EffectStability RiskRecommendation
Electron Withdrawing (EWG)

,

,

,

Deactivates ring; destabilizes C3 cation.Low Standard protocols usually safe.
Neutral

,

Baseline.Moderate Avoid temps

.
Electron Donating (EDG)

,

,

Activates ring; stabilizes C3 cation.High (Critical) Strictly use SOP-A/B. Keep T

.

Decision Support Matrix

Figure 2: Protocol Selection for Indole-2-COOH Functionalization

DecisionTree Start Goal: Functionalize Indole-2-COOH Type Reaction Type? Start->Type Amide Amide Coupling Type->Amide Ester Esterification Type->Ester AcidCheck Substrate has EDG? (-OMe, -OH) Amide->AcidCheck SafeAmide Use HATU/DIPEA @ 0°C (SOP-A) AcidCheck->SafeAmide Yes (High Risk) StdAmide EDC/HOBt or T3P (RT to 40°C) AcidCheck->StdAmide No (Stable) MethodCheck Acid or Base? Ester->MethodCheck Fischer Fischer (H2SO4/MeOH) HIGH RISK MethodCheck->Fischer Acidic Alkylation Alkylation (K2CO3/MeI) SAFE (SOP-B) MethodCheck->Alkylation Basic

Caption: Decision tree to select the safest synthetic route based on substrate stability and reaction type.

References

  • Reaction of Indole Carboxylic Acid/Amide with Propargyl Alcohols. Source: National Institutes of Health (PubMed Central). Context: Discusses migration and decarboxylative cyclization pathways.

  • Decarboxylation of Indole-2-Carboxylic Acids: Improved Procedures. Source: Journal of Organic Chemistry (ACS). Context: Defines the thermal and catalytic conditions that cause decarboxylation (to be avoided).

  • Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. Source: Organic Chemistry Portal / Synthesis. Context: Demonstrates that Copper (Cu) + Heat (160°C) are the primary drivers for removing the carboxyl group.

  • Indole-2-carboxylic acid Stability Data. Source: ChemicalBook / Safety Data Sheets. Context: Provides physical stability data, melting points (decomposition >200°C), and incompatibility with strong oxidizers.

Sources

Technical Support Center: Palladium-Catalyzed Cross-Coupling of Haloindoles

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Optimization & Troubleshooting of Haloindole Cross-Coupling

Core Directive: The Indole Paradox

User Advisory: Haloindoles represent a unique challenge in palladium catalysis. While the indole core is electron-rich (nucleophilic), facilitating oxidative addition in theory, the free N-H and the nitrogen lone pair act as potent catalyst poisons.

The "Indole Effect" Mechanism:

  • N-Coordination: The nitrogen atom in the indole ring (especially if deprotonated) can bind tightly to the Pd(II) center, displacing labile ligands and forming an off-cycle, inactive complex (Pd-Indole species).

  • C2/C3 Interference: The high electron density at C3 can lead to competitive C-H activation or palladation at the wrong site, reducing yield for the desired C-X coupling.

Visualization: The Catalytic Cycle & Poisoning Pathway

The following diagram illustrates the standard catalytic cycle versus the specific "Indole Trap" that causes reaction stalling.

IndoleCatalysis Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Haloindole TransMet Transmetallation (Ar-Pd-Nu) OxAdd->TransMet + Nucleophile IndoleTrap THE INDOLE TRAP Pd(II)-N-Coordination (Off-Cycle Resting State) OxAdd->IndoleTrap Free N-H / High Conc. RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 IndoleTrap->OxAdd Heat / Bulky Ligand

Figure 1: The catalytic cycle showing the "Indole Trap" where the Pd(II) intermediate is sequestered by nitrogen coordination, stalling the reaction.

Ligand Selection Matrix

Expert Insight: The choice of ligand is the single most critical variable. For haloindoles, you generally need bulky, electron-rich dialkylbiarylphosphines (Buchwald ligands). These ligands serve two purposes:

  • Steric Bulk: Prevents the formation of inactive Pd-dimers and inhibits N-coordination to the metal center.

  • Electron Richness: Accelerates the oxidative addition of deactivated halides (like chloroindoles).

Recommended Ligand Systems
Reaction TypeSubstrate ClassRecommended LigandCatalyst PrecursorBase
Suzuki-Miyaura Unprotected 5/6-BromoindoleSPhos or XPhos Pd(OAc)₂K₃PO₄
Suzuki-Miyaura Unprotected ChloroindoleCM-Phos or XPhos Pd₂(dba)₃K₃PO₄
Buchwald-Hartwig 1° Amines + HaloindoleBrettPhos Pd₂(dba)₃ / BrettPhos PrecatLHMDS / NaOtBu
Buchwald-Hartwig 2° Amines + HaloindoleRuPhos Pd(OAc)₂ / RuPhos PrecatNaOtBu
Negishi BromoindolePEPPSI-IPr (NHC)(Pre-formed catalyst)-

Troubleshooting Guide (Q&A)

Issue 1: "My reaction stalls at 20-30% conversion."

Diagnosis: Catalyst Deactivation (Poisoning). The indole nitrogen has likely coordinated to the Palladium, shutting down the cycle. Corrective Actions:

  • Switch to Precatalysts: Do not mix Pd(OAc)₂ and ligand in situ. Use oxidative-addition prone precatalysts like XPhos Pd G2 or SPhos Pd G2 . These ensure a 1:1 Pd:Ligand ratio and rapid activation.

  • Increase Temperature: Higher temperatures (80°C - 100°C) promote the dissociation of the indole nitrogen from the palladium center.

  • Protect the Nitrogen: If optimization fails, install a Boc, Tosyl, or SEM group. This physically blocks N-coordination and removes the acidic proton.

Issue 2: "I see the dehalogenated indole (reduction product) instead of the coupled product."

Diagnosis: Protodehalogenation. This usually occurs when the oxidative addition complex intercepts a hydride source instead of the transmetallating agent. Corrective Actions:

  • Check Solvent: Avoid primary/secondary alcohols (MeOH, iPrOH) if this occurs. They act as hydride donors via

    
    -hydride elimination. Switch to 1,4-Dioxane , Toluene , or THF .
    
  • Base Selection: Carbonate bases (K₂CO₃) in wet solvents can sometimes promote deboronation (in Suzuki). Switch to anhydrous K₃PO₄ or CsF .

  • Catalyst Loading: Paradoxically, increasing catalyst loading can sometimes favor coupling over reduction by outcompeting the slow decomposition pathways.

Issue 3: "I am getting N-arylation instead of C-arylation."

Diagnosis: Competitive Buchwald-Hartwig coupling. In the presence of a base, the indole N-H is deprotonated (pKa ~16 in DMSO), becoming a good nucleophile. Corrective Actions:

  • Weak Bases: Use weaker bases like K₃PO₄ or Na₂CO₃ rather than NaOtBu or LHMDS.

  • Solvent Effect: Use biphasic systems (e.g., n-BuOH/H₂O or Toluene/H₂O). Water solvates the base, reducing the kinetic basicity in the organic phase where the catalyst resides, suppressing N-deprotonation while still activating the boronic acid.

Experimental Workflow: Decision Logic

Use this logic tree to design your next experiment.

LigandLogic Start Substrate Analysis Halide Halide Type? Start->Halide Br Bromide/Iodide Halide->Br Cl Chloride Halide->Cl Protect N-Protected? YesProt Yes (Boc/Ts) Protect->YesProt NoProt No (Free N-H) Protect->NoProt Br->Protect Cl->Protect Sol1 Std. Suzuki Pd(dppf)Cl2 THF/Water YesProt->Sol1 Easy Sol3 High Activity Pd G3-XPhos 1,4-Dioxane YesProt->Sol3 Hard Sol2 Adv. Suzuki Pd(OAc)2 + SPhos K3PO4 / n-BuOH NoProt->Sol2 Standard NoProt->Sol3 Very Hard

Figure 2: Decision tree for selecting catalyst systems based on halide type and protection status.

Optimized Protocol: Suzuki Coupling of Unprotected Haloindoles[2]

Context: This protocol is optimized to prevent catalyst poisoning by the free N-H group using a high-activity ligand (SPhos) and a biphasic solvent system.

Materials:

  • 5-Bromoindole (1.0 equiv)

  • Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (1-2 mol%)

  • Ligand: SPhos (2-4 mol%) (Note: maintain 1:2 Pd:L ratio)

  • Base: K₃PO₄ (2.0 equiv, finely ground)

  • Solvent: n-Butanol / Water (4:1 ratio) or Toluene / Water (10:1)

Step-by-Step Procedure:

  • Pre-complexation (Optional but recommended): In a separate vial, stir Pd(OAc)₂ and SPhos in the organic solvent for 5-10 minutes under Argon. The solution should turn from orange to pale yellow (formation of active Pd(0) species).

  • Reaction Assembly: To a reaction vial equipped with a stir bar, add the 5-bromoindole, aryl boronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the vial and purge with Argon/Nitrogen for 3 cycles (Vacuum/Backfill).

  • Solvent Addition: Add the degassed solvent mixture (and the catalyst solution from step 1).

  • Execution: Heat the reaction to 80-100°C for 2-12 hours.

    • Checkpoint: Monitor by HPLC/LCMS after 1 hour. If <10% conversion, increase temp to 110°C.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

Why this works:

  • SPhos: The bulky biaryl ligand prevents the indole nitrogen from binding to the Palladium.

  • K₃PO₄: Provides sufficient basicity to activate the boronic acid but is mild enough to minimize competitive N-arylation.

  • Biphasic Solvent: Helps solubilize inorganic bases while keeping the catalyst in the organic phase.

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Source: Journal of the American Chemical Society (2013). Key Finding: Established the Pd(OAc)₂/SPhos system for unprotected indoles.

  • Palladium-Catalyzed Amination of Heteroaryl Halides. Source: Organic Letters (2005). Key Finding: First reports of coupling amines with chloro- and bromoindoles using bulky biaryl phosphines.[1]

  • A Simple and Highly Efficient P,O-Type Ligand for Suzuki-Miyaura Cross-Coupling. Source: Chemical Communications (2004).[2] Key Finding: Introduction of ligands capable of handling sterically hindered and deactivated aryl chlorides.

  • Strategic Applications of Named Reactions in Organic Synthesis. Source: Elsevier / ScienceDirect. Key Finding: General mechanisms for Suzuki and Buchwald-Hartwig couplings.

Sources

Technical Support Center: Optimizing N-Alkylation of Indole-2-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of indole-2-carboxylates. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction conditions, troubleshooting common issues, and understanding the chemical principles that govern success.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the N-alkylation of indole-2-carboxylates, providing the foundational knowledge needed to make informed experimental decisions.

Q1: Why is a base required for the N-alkylation of an indole-2-carboxylate?

The nitrogen atom in an indole ring is not strongly nucleophilic. Its lone pair of electrons is part of the 10-π electron aromatic system, which provides the heterocycle its stability.[1] Direct reaction with an alkyl halide is therefore slow and inefficient. The presence of an electron-withdrawing group, such as the carboxylate at the C-2 position, further decreases the nitrogen's nucleophilicity but significantly increases the acidity of the N-H proton (pKa ≈ 16 in DMSO).[2][3][4]

By using a suitable base, the N-H proton is abstracted to form a highly nucleophilic indolide anion. This anion readily attacks the alkylating agent in a classical SN2 reaction to form the desired N-alkylated product.[4]

Q2: How do I choose the right base for my reaction? What are the trade-offs?

The choice of base is one of the most critical parameters and depends on the reactivity of your alkylating agent and the overall sensitivity of your substrate.

  • Strong Bases (e.g., Sodium Hydride - NaH): NaH is a powerful, non-nucleophilic base that irreversibly deprotonates the indole, driving the reaction to completion.[5] It is the classic choice for ensuring complete formation of the indolide anion, which minimizes the risk of competing C-3 alkylation.[1][5] However, NaH is highly reactive, requires strictly anhydrous conditions, and poses safety challenges (flammable hydrogen gas is evolved).[5]

  • Weaker Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): Carbonate bases are milder, safer, and easier to handle than metal hydrides.[6][7] Cesium carbonate (Cs₂CO₃) is particularly effective, often providing higher yields than K₂CO₃ due to its greater solubility in organic solvents and the "cesium effect," which generates a more 'naked' and reactive indolide anion.[6][7][8] These bases are often sufficient for indole-2-carboxylates because the ester group enhances the N-H acidity.[6] They are an excellent choice when working with sensitive functional groups.

  • Organic Bases (e.g., DABCO, DBU): In some specialized cases, non-nucleophilic organic bases can be used, particularly with more reactive alkylating agents like dimethyl carbonate.[9]

G

Q3: Which solvent is optimal for this reaction?

Polar aprotic solvents are the standard choice.[1][9] Solvents like N,N-Dimethylformamide (DMF) , Tetrahydrofuran (THF) , and Acetonitrile (MeCN) are ideal. They effectively solvate the cation of the base (e.g., Na⁺ or Cs⁺), leaving the indolide anion exposed and highly nucleophilic.[1] It is crucial to use anhydrous (dry) solvents, as any water present will quench the strong base and the indolide anion, halting the reaction.

Q4: What are the most common side reactions and how can I prevent them?

Two primary side reactions can occur:

  • C-3 Alkylation: The C-3 position of the indole ring is inherently nucleophilic.[10] If deprotonation of the nitrogen is incomplete, the neutral indole can compete with the indolide anion and react with the alkylating agent, leading to C-3 alkylation. This is more common with highly reactive electrophiles.[1]

    • Prevention: Use a strong base like NaH to ensure complete deprotonation before adding the alkylating agent. Alternatively, add the alkylating agent slowly at a low temperature to control its reactivity.[1][5]

  • Ester Hydrolysis: If the reaction conditions are basic and aqueous, the methyl or ethyl ester of the carboxylate can be hydrolyzed to the corresponding carboxylic acid.

    • Prevention: Use non-hydrolytic bases (NaH, K₂CO₃, Cs₂CO₃) and strictly anhydrous solvents. Avoid aqueous workups until the reaction is complete and quenched.[1]

G Indole {Indole-2-carboxylate |  N-H |  C-3} Base Base (e.g., NaH) Indole:N->Base Deprotonation AlkylHalide Alkyl Halide (R-X) Indole:C3->AlkylHalide Electrophilic Attack (Slow/Competitive) Indolide Indolide Anion Base->Indolide Forms N_Product Desired Product (N-Alkylation) AlkylHalide->N_Product C3_Product Side Product (C-3 Alkylation) AlkylHalide->C3_Product Indolide->AlkylHalide Sₙ2 Attack (Fast)

Troubleshooting Guide

Even with a well-designed protocol, experiments can yield unexpected results. This guide provides a systematic approach to diagnosing and solving common problems.

Problem 1: Low or No Product Yield

A low yield is the most common issue. The cause can be systematically diagnosed by examining the key reaction components.

G Start Low Yield Detected Check_Base Is Deprotonation Complete? - Check base stoichiometry (1.1-1.5 eq) - Is base fresh/active? - Consider a stronger base (K₂CO₃ → Cs₂CO₃ → NaH) Start->Check_Base Check_Solvent Is the Solvent Correct & Dry? - Using polar aprotic (DMF, THF)? - Is it anhydrous? Check_Base->Check_Solvent Issue Persists Success Yield Improved Check_Base->Success Resolved Check_Alkylating Check_Alkylating Check_Solvent->Check_Alkylating Issue Persists Check_Solvent->Success Resolved Check_Temp Is the Temperature Optimal? - Reaction may be too slow at RT - Gradually increase temp (e.g., 50°C, 80°C) Check_Alkylating->Check_Temp Issue Persists Check_Alkylating->Success Resolved Check_Temp->Success Resolved

Potential Cause Diagnostic Question Recommended Solution Scientific Rationale
Incomplete Deprotonation Was the base strong enough? Is it fresh? Was enough used?Use a stronger base (e.g., switch from K₂CO₃ to Cs₂CO₃ or NaH). Ensure the base is not old/decomposed. Use at least 1.1 equivalents.[5]The reaction cannot proceed without the formation of the nucleophilic indolide anion. Incomplete deprotonation leads to unreacted starting material.
Inappropriate Solvent Are you using a polar aprotic solvent? Is it anhydrous?Switch to anhydrous DMF, THF, or acetonitrile. Dry the solvent before use if necessary.[9]Polar aprotic solvents stabilize the counter-ion of the base, enhancing the nucleophilicity of the indolide. Protic solvents (like alcohols) will quench the anion.[2]
Poor Alkylating Agent Is the alkylating agent old or impure? Is it sufficiently reactive?Verify the purity of the alkylating agent. Use a more reactive halide (iodide > bromide > chloride). For unreactive agents, higher temperatures may be needed.[1][6]The alkylating agent must be a good electrophile with a good leaving group for the SN2 reaction to proceed efficiently.
Suboptimal Temperature Was the reaction run at room temperature?Gradually increase the reaction temperature (e.g., to 50-80 °C). Monitor the reaction by TLC or LCMS to check for decomposition.[6][9]Many N-alkylation reactions require thermal energy to overcome the activation barrier, especially when using weaker bases or less reactive alkylating agents.
Problem 2: Significant C-3 Alkylation Byproduct is Observed

The presence of the C-3 alkylated isomer complicates purification and reduces the yield of the desired product.

Potential Cause Diagnostic Question Recommended Solution Scientific Rationale
Incomplete Deprotonation Are you using a weak base like K₂CO₃?Switch to a strong base like NaH to ensure the indole is fully converted to the indolide anion before the electrophile is added.[5]The neutral indole is a carbon-nucleophile at C-3. By ensuring its complete consumption via deprotonation, this side reaction pathway is effectively shut down.
Highly Reactive Electrophile Are you using a very reactive alkylating agent like benzyl bromide or allyl iodide?Add the alkylating agent dropwise at a lower temperature (e.g., 0 °C) and then allow the reaction to slowly warm to room temperature.This strategy controls the concentration and reactivity of the electrophile, favoring the faster SN2 reaction with the highly nucleophilic indolide anion over the slower electrophilic attack at C-3.[1]
Problem 3: The Carboxylate Ester is Being Cleaved

Detection of the corresponding indole-2-carboxylic acid indicates undesired hydrolysis.

Potential Cause Diagnostic Question Recommended Solution Scientific Rationale
Presence of Water Were anhydrous solvents and reagents used? Was the workup performed prematurely?Ensure all solvents are anhydrous and the reaction is protected from atmospheric moisture (e.g., under N₂ or Ar). Do not begin aqueous workup until the reaction is complete.Water acts as a proton source that can quench the reaction and, under basic conditions, can act as a nucleophile to hydrolyze the ester.[1]
Use of Hydrolytic Base Are you using a base like NaOH or KOH?Use non-hydrolytic bases such as NaH, K₂CO₃, or Cs₂CO₃.[1]Metal hydroxides introduce both a strong base and water (or hydroxide ions), creating ideal conditions for ester saponification.

Experimental Protocols

The following are generalized, robust protocols that serve as an excellent starting point for optimization.

Protocol 1: N-Alkylation using Sodium Hydride (NaH)

This method is ideal for less reactive alkylating agents or when suppression of C-3 alkylation is critical.[5][11]

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the indole-2-carboxylate (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (or THF) to create a ~0.2 M solution.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Safety Note: Hydrogen gas is evolved. Ensure proper ventilation.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes until gas evolution ceases. The solution may change color.

  • Alkylation: Cool the mixture back to 0 °C. Add the alkylating agent (1.1 - 1.5 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC or LCMS. If the reaction is sluggish, it can be gently heated (e.g., to 50 °C).

  • Workup: Once complete, cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) or water.

  • Extraction: Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: N-Alkylation using Cesium Carbonate (Cs₂CO₃)

This is a milder, safer, and often highly effective alternative to using NaH, particularly with reactive alkylating agents.[6][7]

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the indole-2-carboxylate (1.0 eq) and cesium carbonate (Cs₂CO₃, 1.5 - 2.0 eq).

  • Solvent & Reagent Addition: Add anhydrous acetonitrile or DMF to create a ~0.2 M solution. Add the alkylating agent (1.2 eq).

  • Reaction: Heat the mixture to a suitable temperature (typically 60-80 °C) and stir overnight. Monitor the reaction progress by TLC or LCMS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of the reaction solvent or ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References
  • Fink, D. M., et al. (n.d.). Cesium Carbonate Promoted N-Alkylation of Indoles.
  • Kieffer, M., & Tber, Z. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. Retrieved from [Link]

  • Shukla, J., et al. (n.d.). N-alkylation of indole derivatives. Google Patents.
  • Jones, C. P., et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Advances. Retrieved from [Link]

  • Stiles, M., & Sisti, A. J. (n.d.). Process for n-alkylation of indoles. Google Patents.
  • White, D. E., et al. (n.d.). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. PMC. Retrieved from [Link]

  • Nareddy, P., et al. (n.d.). A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles. PMC. Retrieved from [Link]

  • BenchChem. (n.d.). Optimizing reaction conditions for the derivatization of methyl indole-3-carboxylate.
  • Request PDF. (n.d.). N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide? Retrieved from [Link]

  • Request PDF. (n.d.). Cesium Carbonate Promoted N-Alkylation of Indoles. ResearchGate. Retrieved from [Link]

  • Request PDF. (n.d.). Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation. ResearchGate. Retrieved from [Link]

  • Zhang, H., et al. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Publishing. Retrieved from [Link]

  • Giraud, A., et al. (n.d.). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. Retrieved from [Link]

  • YouTube. (2019). in the chemical literature: N-alkylation of an indole. Retrieved from [Link]

Sources

Challenges in the synthesis of polysubstituted indoles

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Operator: Senior Application Scientist | Topic: Polysubstituted Indole Challenges

Welcome to the Indole Architect’s Workbench.

You are likely here because the "simple" Fischer synthesis yielded an inseparable oil, or your Palladium catalyst died before closing the ring. The indole core is the "privileged scaffold" of medicinal chemistry, yet its polysubstituted variants remain notoriously difficult to construct with high regiocontrol.

This guide is not a textbook. It is a troubleshooting hub designed to resolve specific synthetic bottlenecks in the construction of C2, C3, and N1-substituted indoles.

Ticket #001: Fischer Indole Synthesis – The Regioselectivity Crisis

User Report: "I am reacting phenylhydrazine with unsymmetrical ketones (e.g., 2-butanone). I am getting a mixture of 2-ethylindole and 2,3-dimethylindole that I cannot separate by column chromatography."

Root Cause Analysis

The regioselectivity of the Fischer Indole Synthesis is determined during the ene-hydrazine (ene-hydrazine) tautomerization step. The hydrazone formed from an unsymmetrical ketone can tautomerize towards the less substituted carbon (Kinetic) or the more substituted carbon (Thermodynamic).

  • Thermodynamic Pathway: Favors the more substituted alkene (leading to 2,3-disubstituted indoles).[1]

  • Kinetic Pathway: Favors the less substituted alkene (leading to 2-substituted indoles).

Troubleshooting Protocol

To fix the ratio, you must alter the acidity and solvent polarity to drive the tautomerization equilibrium.

Desired ProductSubstitution PatternReaction ConditionsMechanism
Thermodynamic 2,3-Disubstituted (e.g., 2,3-dimethyl)Strong Acid / Protic Solvent Reagents: Polyphosphoric Acid (PPA), H₂SO₄, or Methanesulfonic acid.Temp: >100°C.Strong acids protonate the hydrazone, facilitating equilibration to the more stable (more substituted) ene-hydrazine.
Kinetic 2-Substituted (e.g., 2-ethyl)Weak Acid / Aprotic Solvent Reagents: HCl in Benzene/Toluene, ZnCl₂, or acetic acid.Temp: Reflux.Steric hindrance discourages formation of the substituted ene-hydrazine; lack of strong protonation prevents equilibration.
Visual Logic: The Regioselectivity Decision Tree

FischerRegio Start Unsymmetrical Ketone (e.g., 2-butanone) Hydrazone Hydrazone Intermediate Start->Hydrazone Path1 Strong Acid (PPA, H2SO4) Hydrazone->Path1 Path2 Weak Acid (AcOH, ZnCl2) Hydrazone->Path2 Inter1 More Substituted Ene-hydrazine (Thermodynamic) Path1->Inter1 Equilibration Inter2 Less Substituted Ene-hydrazine (Kinetic) Path2->Inter2 Steric Control Prod1 2,3-Disubstituted Indole Inter1->Prod1 [3,3]-Sigmatropic Rearrangement Prod2 2-Substituted Indole Inter2->Prod2 [3,3]-Sigmatropic Rearrangement

Caption: Regiochemical divergence in Fischer Indole Synthesis based on acid strength and tautomerization kinetics.

Ticket #002: Larock Heteroannulation – Steric Control & Catalyst Death

User Report: "I am using the Larock method (2-iodoaniline + internal alkyne). The yield is low (<40%), and I need the bulky group at C3, but it keeps going to C2."

Root Cause Analysis
  • Regioselectivity: The Larock synthesis is highly regioselective due to the carbopalladation step. The bulky group on the alkyne preferentially aligns away from the palladium center, placing it at the C2 position of the final indole. Reversing this (Bulky group at C3) is chemically unfavorable.

  • Catalyst Poisoning: Free amines (anilines) can coordinate to Pd, poisoning the catalyst if not properly buffered.

The "Phantom Group" Solution

To force a bulky group to C3 or to synthesize 2,3-disubstituted indoles with poor inherent selectivity, use a Silyl-Directed Strategy .[2]

  • Use a Trimethylsilyl (TMS) substituted alkyne. The TMS group is bulky and will exclusively direct to the C2 position.

  • The desired "R" group is forced to C3.

  • Post-synthesis: Perform a protodesilylation (remove TMS) or Hiyama coupling (replace TMS) to install your final functionality at C2.

Standard Operating Protocol: Optimized Larock Synthesis

This protocol uses LiCl, which is critical for stabilizing the anionic palladium intermediate and improving turnover.

Reagents:

  • 2-Iodoaniline (1.0 equiv)

  • Internal Alkyne (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Base: Na₂CO₃ or K₂CO₃ (2.5 equiv)

  • Additive: LiCl (1.0 equiv) — Do not omit.

  • Solvent: DMF (0.1 M concentration)

Step-by-Step:

  • Degas: Suspend base, LiCl, and 2-iodoaniline in DMF. Sparge with Argon for 15 mins.

  • Catalyst: Add Pd(OAc)₂ and the alkyne.

  • Heat: Seal the vessel and heat to 100°C for 12–24 hours.

  • Workup: Dilute with Et₂O/Water. Wash organic layer extensively with water (to remove DMF).

  • Purification: Flash chromatography.

Note: If using electron-deficient anilines, switch the ligand to P(t-Bu)₃ to facilitate the oxidative addition step.

Ticket #003: C-H Activation – The C2 vs. C3 Battle

User Report: "I want to directly arylate my indole. I want the aryl group at C2, but the reaction keeps happening at C3."

Root Cause Analysis

Indoles are naturally nucleophilic at C3 (enamine-like reactivity). Electrophilic metalation will default to C3. To hit C2, you must override this natural preference using a Directing Group (DG) or specific acidity constraints.

Troubleshooting Guide: Selectivity Switches
Target PositionStrategyKey Reagent/ConditionMechanism
C3 (Natural) Electrophilic PalladationPd(OAc)₂, Oxidant (Cu(OAc)₂)Metal acts as an electrophile; attacks the electron-rich C3.
C2 (Directed) Chelation AssistanceN-Pyrimidyl, N-Pivaloyl, or N-Acetyl DGThe DG coordinates the metal (Rh, Pd, Ru), holding it in proximity to C2 for activation.
C2 (Acidic) Lithiation / Magnesiationn-BuLi or TMPMgCl·LiClC2-H is the most acidic proton (pKa ~21). Strong bases deprotonate C2 selectively (if N is protected).
Visual Logic: C-H Activation Pathways

CHActivation Indole Indole Substrate DirectingGroup Has N-Directing Group? (Pyrimidyl/Acetyl) Indole->DirectingGroup NoDG No (Free NH or Alkyl) DirectingGroup->NoDG No YesDG Yes DirectingGroup->YesDG Yes C3Mech Electrophilic Attack (Friedel-Crafts type) NoDG->C3Mech C3Prod C3-Functionalized C3Mech->C3Prod C2Mech Coordination-Assisted Metallacycle YesDG->C2Mech C2Prod C2-Functionalized C2Mech->C2Prod

Caption: Determining regioselectivity in transition-metal catalyzed C-H functionalization of indoles.

FAQ: Rapid Fire Solutions

Q: My Fischer synthesis product is turning black/decomposing on the column. A: Indoles are acid-sensitive and prone to oxidative polymerization.

  • Fix: Add 1% Triethylamine (Et₃N) to your silica gel slurry and eluent to neutralize acidic sites on the silica.

Q: I need to synthesize a 3-nitroindole directly. A: Direct nitration is dangerous and messy.

  • Fix: Use AgNO₃/Benzoyl chloride (C3-selective) or synthesize the 3-unsubstituted indole and use tetranitromethane (careful!) or NaNO₂/TFA . Alternatively, build the ring with the nitro group already present using the Bartoli Indole Synthesis (vinyl Grignard + nitroarene).

Q: Can I use the Larock method with a terminal alkyne? A: Generally, no. Terminal alkynes lead to Glaser coupling (dimerization) or poor selectivity.

  • Fix: Use a silyl-protected alkyne (e.g., TMS-acetylene derivative) to mimic an internal alkyne, then deprotect later.

References
  • Fischer Indole Mechanism & Acid Effects

    • Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. Link

  • Larock Heteroannulation (Original & LiCl effect)

    • Larock, R. C., & Yum, E. K. (1991).[1] Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689–6690. Link

  • C-H Activation Selectivity (C2 vs C3)

    • Lebrasseur, N., & Larrosa, I. (2008). Ruthenium-catalyzed C-2 direct arylation of indoles. Journal of the American Chemical Society, 130(10), 2926-2927. Link

    • Phipps, R. J., & Gaunt, M. J. (2009). A meta-selective copper-catalyzed C-H bond arylation. Science, 323(5921), 1593-1597. Link

  • Buchwald Modification (Hydrazone Cross-Coupling)

    • Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621–6622. Link

Sources

Technical Support Center: HPLC Method Development for Indole Isomer Separation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to addressing the challenges of separating indole isomers using High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical steps needed to overcome common hurdles in your experiments.

Troubleshooting Guide: Conquering Common Chromatographic Challenges

The separation of indole isomers is often complicated by their similar physicochemical properties. This section provides a systematic approach to diagnosing and resolving prevalent issues encountered during HPLC method development.

Issue 1: Poor Resolution and Co-elution of Isomers

One of the most frequent challenges is the co-elution of closely related indole isomers, such as indole and skatole (3-methylindole), or positional isomers like indole-4-, 5-, 6-, and 7-carboxylic acids.[1][2]

Symptoms:

  • A single, broad, or asymmetrical peak where two or more isomers are expected.

  • Inconsistent peak purity analysis results from a Diode Array Detector (DAD/PDA).

  • Changing mass spectra across a single chromatographic peak when using LC-MS.[3]

Root Cause Analysis and Solutions:

A logical workflow for addressing co-elution is crucial for efficient method development.

co_elution_workflow start Poor Resolution or Co-elution Observed step1 Optimize Mobile Phase (pH, Organic Modifier, Gradient) start->step1 Initial Approach step2 Change Stationary Phase (e.g., C18 to Phenyl or PFP) step1->step2 Insufficient Resolution end_resolved Resolution Achieved step1->end_resolved Successful step3 Consider Alternative Chromatography Mode (e.g., RP to NP or HILIC) step2->step3 Insufficient Resolution step2->end_resolved Successful step4 Employ Selective Detection (Fluorescence or MS) step3->step4 Insufficient Resolution step3->end_resolved Successful step4->end_resolved Successful end_not_resolved Further Method Development Needed step4->end_not_resolved Partial or No Resolution

Caption: A systematic workflow for troubleshooting co-eluting indole isomers.

Step-by-Step Protocol for Resolving Co-elution:

  • Mobile Phase Optimization:

    • pH Adjustment: The ionization state of indole derivatives, especially those with acidic or basic functional groups (e.g., indole-3-acetic acid), is highly dependent on the mobile phase pH.[4][5] Adjusting the pH to be at least 1.5-2 units away from the analyte's pKa can significantly alter retention times and improve selectivity.[4][6] For instance, decreasing the pH for acidic indoles will increase their retention in reversed-phase chromatography.[5]

    • Organic Modifier: Switching between acetonitrile and methanol can change the selectivity of the separation. Methanol is a proton donor and can form hydrogen bonds, which may improve the separation of certain isomers.[7]

    • Gradient Elution: For complex mixtures of indole isomers with a wide range of polarities, a gradient elution is often more effective than an isocratic method.[8][9] It can lead to sharper peaks and shorter analysis times.[10][11][12]

  • Stationary Phase Selection:

    • If a standard C18 column fails to provide adequate resolution, consider alternative stationary phases.[13]

    • Phenyl Columns: These columns offer π-π interactions with the aromatic indole ring, providing a different selectivity compared to the hydrophobic interactions of a C18 phase. This is particularly useful for separating positional isomers.[13][14][15][16]

    • Pentafluorophenyl (PFP) Columns: PFP phases provide a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, which can be highly effective for resolving challenging isomer separations.[13][15]

    • Chiral Columns: For enantiomeric separation (e.g., D- and L-tryptophan), a chiral stationary phase is necessary.[17][18][19]

  • Alternative Chromatography Modes:

    • Normal-Phase (NP) HPLC: For less polar indole isomers, NP-HPLC can be a powerful alternative to reversed-phase, often providing better separation of isomers.[20][21]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of very polar indole derivatives that are poorly retained in reversed-phase mode.[17]

  • Selective Detection:

    • Fluorescence Detection: Many indole compounds are naturally fluorescent. By optimizing the excitation and emission wavelengths, it is possible to selectively detect and quantify isomers even if they are not fully separated chromatographically.[1]

    • Mass Spectrometry (MS): LC-MS provides high selectivity through selected ion monitoring (SIM) or multiple reaction monitoring (MRM), allowing for the quantification of co-eluting isomers based on their unique mass-to-charge ratios.[1][22]

Issue 2: Peak Tailing

Peak tailing is a common form of peak asymmetry that can compromise resolution and the accuracy of quantification.[23]

Symptoms:

  • The trailing half of the peak is broader than the leading half.

  • Asymmetry factor > 1.2.[24]

Root Cause Analysis and Solutions:

peak_tailing_troubleshooting start Peak Tailing Observed check_all_peaks Does it affect all peaks or just basic compounds? start->check_all_peaks all_peaks All Peaks Tailing check_all_peaks->all_peaks All Peaks basic_compounds Only Basic Compounds Tailing check_all_peaks->basic_compounds Basics Only cause_all1 Extra-column Dead Volume all_peaks->cause_all1 cause_all2 Column Contamination/ Bed Deformation all_peaks->cause_all2 cause_basic1 Secondary Silanol Interactions basic_compounds->cause_basic1 cause_basic2 Mobile Phase pH near pKa basic_compounds->cause_basic2 solution_all1 Use shorter, narrower ID tubing. Check fittings. cause_all1->solution_all1 solution_all2 Flush column with strong solvent. Replace column if necessary. cause_all2->solution_all2 solution_basic1 Use end-capped column. Lower mobile phase pH (e.g., 2-4). Add basic modifier (e.g., TEA). cause_basic1->solution_basic1 solution_basic2 Adjust pH to be >1.5 units away from analyte pKa. cause_basic2->solution_basic2

Caption: A decision tree for troubleshooting peak tailing in HPLC.

Step-by-Step Protocol for Mitigating Peak Tailing:

  • Identify the Scope: Determine if tailing affects all peaks or is specific to certain analytes (often basic compounds).

  • For Tailing of Basic Indole Compounds:

    • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica surface of the stationary phase can interact with basic analytes, causing tailing.[23][24][25]

      • Solution 1: Lower Mobile Phase pH: Operating at a low pH (e.g., 2.5-3.5) protonates the silanol groups, minimizing these secondary interactions.[24][26]

      • Solution 2: Use a Highly Deactivated Column: Modern, end-capped columns have a much lower concentration of active silanol groups.[24][25]

      • Solution 3: Mobile Phase Additives: Adding a small amount of a basic modifier like triethylamine (TEA) can compete with the basic analytes for the active silanol sites.

  • For Tailing of All Peaks:

    • Extra-Column Effects: Excessive tubing length or internal diameter between the column and detector can cause peak broadening and tailing.[25][27] Ensure connections are made with narrow-bore tubing and fittings are secure.

    • Column Contamination or Void: A partially blocked inlet frit or a void at the head of the column can distort the flow path.[28] Try back-flushing the column or, if the problem persists, replace it.[24]

Issue 3: Peak Splitting

Split peaks can be a frustrating issue, often indicating a problem at the column inlet or a chemical incompatibility.

Symptoms:

  • A single analyte peak appears as two or more closely spaced peaks.

Root Cause Analysis and Solutions:

  • Sample Solvent Incompatibility: Dissolving the sample in a solvent that is much stronger than the mobile phase is a primary cause of peak splitting and distortion.[28] The analyte band does not focus properly at the head of the column.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.[28]

  • Partially Blocked Column Inlet Frit: Particulates from the sample or mobile phase can clog the frit, creating an uneven flow path.[28]

    • Solution: Filter all samples and mobile phases. If a blockage occurs, try back-flushing the column. If this fails, the frit or the entire column may need to be replaced.[28]

  • Column Void: A void or channel in the packing material at the column inlet can cause the sample to travel through different paths.[28]

    • Solution: This often requires column replacement.

  • Mobile Phase pH Close to Analyte pKa: If the mobile phase pH is very close to the pKa of an indole isomer, the compound can exist in both its ionized and non-ionized forms, which may separate slightly and result in a split or distorted peak.[25][28]

    • Solution: Adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa.[4][6]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for choosing an HPLC column to separate indole positional isomers?

For positional isomers, a standard C18 column is a good starting point due to its versatility.[2][29] However, if co-elution is observed, a phenyl-based column is an excellent second choice. The π-π interactions offered by the phenyl stationary phase often provide the necessary selectivity to resolve aromatic positional isomers that are difficult to separate based on hydrophobicity alone.[13][14][16]

Q2: Should I use an isocratic or gradient elution for my indole isomer separation?

The choice depends on the complexity of your sample.

  • Isocratic elution (constant mobile phase composition) is simpler, more reproducible, and often sufficient for separating a small number of isomers with similar retention behavior.[8][10]

  • Gradient elution (changing mobile phase composition over time) is generally preferred for complex samples containing multiple indole isomers with a wide range of polarities. It helps to elute strongly retained compounds as sharper peaks and reduces the overall analysis time.[8][9]

Q3: How critical is the mobile phase pH when separating indole derivatives?

Mobile phase pH is a critical parameter, especially for ionizable indole compounds like indole-3-acetic acid or tryptophan.[4][30][31] The pH controls the ionization state of the analytes, which in turn significantly affects their retention time in reversed-phase HPLC.[5] For reproducible results, it is essential to control the pH using a suitable buffer.[4][7] The buffer's pKa should be close to the desired mobile phase pH for effective buffering.[30]

Q4: My analysis requires LC-MS. What special considerations are there for the mobile phase?

When using LC-MS, it is crucial to use volatile mobile phase components to ensure compatibility with the mass spectrometer's high vacuum.[32][33]

  • Buffers: Avoid non-volatile buffers like phosphate. Instead, use volatile buffers such as ammonium formate or ammonium acetate.[32][33]

  • Acids: Use volatile acids like formic acid or acetic acid for pH adjustment instead of non-volatile acids like phosphoric acid.[22][34][35]

Q5: How can I improve the separation of chiral indole isomers like D/L-tryptophan?

The separation of enantiomers requires a chiral environment. This is typically achieved by using a chiral stationary phase (CSP).[17][19] There are many types of chiral columns available, and the selection is often empirical.[19] It is recommended to screen several different chiral columns with various mobile phases to find the optimal separation conditions.[36]

Table 1: Recommended Starting Conditions for HPLC Method Development for Indole Isomers

ParameterRecommendationRationale & Key Considerations
Separation Mode Reversed-Phase (RP)Most versatile and a good starting point for a wide range of indole derivatives.[21]
Column C18, 150 x 4.6 mm, 3-5 µmA general-purpose column suitable for initial screening.[2][29] Consider Phenyl or PFP for better isomer resolution.[13]
Mobile Phase A Water with 0.1% Formic AcidProvides a low pH to suppress silanol activity and is MS-compatible.[2][22]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers. Acetonitrile often provides better peak shape.[7]
Elution Mode Gradient: 10-90% B over 20 minA good starting gradient for unknown mixtures to assess the range of polarities.[8]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30-40 °CElevated temperatures can improve peak shape and reduce viscosity, but may affect selectivity.[37][38]
Detection UV at 280 nmThe indole chromophore has a strong absorbance around this wavelength.[2] DAD/PDA is recommended for peak purity analysis.
Injection Volume 5-10 µLA smaller injection volume minimizes the risk of peak distortion due to solvent effects or overload.[28]

References

  • Benchchem. (n.d.). Troubleshooting peak splitting in HPLC analysis of indole compounds. Benchchem.
  • SIELC Technologies. (n.d.). Separation of Indole on Newcrom R1 HPLC column. SIELC Technologies.
  • ResearchGate. (n.d.).
  • PubMed. (2016). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. PubMed.
  • Benchchem. (n.d.). dealing with co-eluting interferences in skatole analysis. Benchchem.
  • PMC. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PMC.
  • Pharmaffiliates. (2020). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaffiliates.
  • MDPI. (2021). Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid. MDPI.
  • MDPI. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. MDPI.
  • Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC. Danaher Life Sciences.
  • Phenomenex. (2025). Isocratic Vs. Gradient Elution in Chromatography. Phenomenex.
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Phenomenex.
  • MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv Technology Corporation.
  • SciSpace. (n.d.). Hplc method development and validation: an overview. SciSpace.
  • Benchchem. (n.d.). A Comparative Guide to HPLC Method Development for Methoxyethylphenol Isomer Separation. Benchchem.
  • LCGC International. (2026). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
  • Element Lab Solutions. (n.d.). HPLC Method Development Kit: Where to Start?. Element Lab Solutions.
  • PubMed. (2006). Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation. PubMed.
  • ResearchGate. (2019). How to separate isomers by Normal phase HPLC?. ResearchGate.
  • Biotage. (2023). When is Gradient Elution Better than Isocratic Elution?. Biotage.
  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions.
  • PharmaGuru. (2025). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. PharmaGuru.
  • Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations. Sigma-Aldrich.
  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. ACE HPLC Columns.
  • ResearchGate. (2025). Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid. ResearchGate.
  • Moravek. (2024). Exploring the Role of pH in HPLC Separation. Moravek.
  • Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Welch Materials.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
  • Shimadzu. (n.d.). Mobile phases compatible for LC/MS. Shimadzu.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex.
  • Veeprho. (2025). Exploring the Role of pH in HPLC Separation. Veeprho.
  • PMC. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. PMC.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Agilent.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. YMC.
  • Shimadzu (Europe). (n.d.). Mobile phases compatible for LCMS. Shimadzu (Europe).
  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. Welch Materials.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Phenomenex.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments.
  • SIELC Technologies. (2018). Separation of Indole-3-acetic acid on Newcrom R1 HPLC column. SIELC Technologies.
  • COSMOSIL. (n.d.). HPLC Column for Structual Isomers. COSMOSIL.
  • Agilent. (n.d.). HPLC Troubleshooting Guide. Agilent.
  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase. Thermo Fisher Scientific.
  • Agilent. (2014). Troubleshooting Symptoms and Solutions. Agilent.
  • Benchchem. (n.d.). dealing with co-eluting peaks in 3-Indoleacetonitrile chromatography. Benchchem.

Sources

Technical Guide: Minimizing Byproduct Formation in Friedel-Crafts Acylation of Indoles

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Indole Paradox

The Friedel-Crafts acylation of indole presents a classic synthetic paradox: Indoles are electron-rich enamine-type systems that require electrophilic activation, yet they are notoriously acid-sensitive.

The central challenge is not reactivity, but selectivity . A standard protocol using strong Lewis acids (e.g.,


) often leads to three distinct failure modes:
  • N-Acylation (Kinetic Control): Attack at the nitrogen atom (

    
    ) rather than the desired 
    
    
    
    carbon.
  • Oligomerization (Acid Sensitivity): Formation of dimers/trimers (often observed as "black tar") due to acid-catalyzed self-attack.

  • Polysubstitution: Formation of

    
    -diacylindoles.
    

This guide provides a self-validating framework to navigate these pathways, prioritizing C3-selectivity and atom economy .

Diagnostic & Decision Pathway

Before altering conditions, diagnose your current impurity profile. Use this logic flow to identify the root cause of byproduct formation.

IndoleAcylation Start Reaction Analysis (LCMS / NMR) CheckProduct Identify Major Impurity Start->CheckProduct Impurity_N N-Acyl Indole (Kinetic Product) CheckProduct->Impurity_N Peak at M+ (same mass) No NH signal Impurity_Di N,C-Diacyl Indole (Over-reaction) CheckProduct->Impurity_Di Peak at M+ + Acyl Two carbonyls in IR Impurity_Tar Black/Red Tar (Polymerization) CheckProduct->Impurity_Tar Baseline Broadening Low Mass Balance Sol_N Solution: Increase Temp (Thermodynamic Control) Switch to Harder Lewis Acid Use Protic Solvent Impurity_N->Sol_N Sol_Di Solution: Reduce Acylating Agent (<1.1 eq) Perform Base Hydrolysis (NaOH/MeOH) Impurity_Di->Sol_Di Sol_Tar Solution: Switch to Mild Lewis Acid (In(OTf)3, Zn(OTf)2) Lower Concentration Avoid Protic Acids Impurity_Tar->Sol_Tar

Figure 1: Diagnostic decision tree for identifying and resolving common failure modes in indole acylation.

Technical Support: Troubleshooting & FAQs

Issue 1: "I am getting exclusive N-acylation instead of C3-acylation."

Diagnosis: The


 position is the kinetic nucleophile. Under basic conditions or with soft electrophiles, 

-attack is favored.

-acylation is the thermodynamic product. Corrective Action:
  • Switch Reagents: Use Acid Anhydrides instead of Acid Chlorides. Anhydrides are softer electrophiles and, when paired with specific catalysts, favor

    
    .
    
  • Thermodynamic Equilibration: If using a Lewis Acid, ensure the reaction runs long enough or at a sufficient temperature (e.g., reflux in dichloroethane) to allow the

    
    -acyl intermediate to rearrange to the 
    
    
    
    -acyl product via a Friedel-Crafts mechanism.
  • Catalyst Selection: Switch to "Hard" Lewis acids like Yttrium(III) triflate (

    
    )  or Indium(III) triflate (
    
    
    
    )
    . These coordinate strongly with the carbonyl oxygen, increasing the bulk and favoring the outer
    
    
    attack over the sterically hindered
    
    
    .
Issue 2: "The reaction mixture turns into a black tar/sludge."

Diagnosis: This is the hallmark of acid-catalyzed polymerization . Indole is an electron-rich enamine; in the presence of strong protic acids (HCl generated from


 + moisture) or superacids, it dimerizes.
Corrective Action: 
  • Eliminate HCl: Avoid

    
    /Acid Chlorides. The byproduct is HCl gas, which destroys the starting material.
    
  • Use Acid Scavengers: If you must use acid chlorides, add a non-nucleophilic base like 2,6-di-tert-butylpyridine or ZnO to scavenge the acid without quenching the catalyst.

  • The "Triflate" Protocol: Adopt the metal triflate method (see Section 5). These are water-tolerant and do not generate strong Brønsted acids.

Issue 3: "I have a mixture of Mono- (C3) and Di-acylated (N1, C3) products."

Diagnosis: The


-acyl group is electron-withdrawing, deactivating the ring.[1] However, the 

nitrogen remains nucleophilic enough to react with excess acylating agent. Corrective Action:
  • Stoichiometry Control: Strictly limit the acylating agent to 1.0–1.1 equivalents .

  • Selective Hydrolysis (The "Workup Fix"): If di-acylation occurs, do not discard the batch. Treat the crude mixture with mild base (e.g.,

    
     in 
    
    
    
    ) at room temperature. The
    
    
    -acyl bond is an amide (labile) and will hydrolyze much faster than the
    
    
    -acyl bond (a ketone, stable), converting the impurity back to the desired product.

Mechanistic Insight: The Selectivity Pathway

Understanding the mechanism allows for predictive control. The diagram below illustrates the competition between the Kinetic (


) and Thermodynamic (

) pathways.

Mechanism Indole Indole (Nucleophile) Complex Sigma Complex Indole->Complex Electrophilic Attack AcylAgent Acylating Agent (R-COX + Catalyst) AcylAgent->Complex N_Acyl N-Acyl Indole (Kinetic Product) Complex->N_Acyl Fast (Kinetic) C3_Acyl 3-Acyl Indole (Thermodynamic Product) Complex->C3_Acyl Slow (Thermodynamic) N_Acyl->C3_Acyl Rearrangement (High T / Acid)

Figure 2: Mechanistic pathway showing the rearrangement of the kinetic N-acyl product to the thermodynamic C3-acyl product.

Optimized Experimental Protocol

Method: Metal-Triflate Catalyzed Acylation (High C3 Selectivity) Reference: Adapted from Bandini et al. and Cui et al. [1, 2]

This protocol replaces moisture-sensitive


 with air-stable Indium or Scandium triflates, minimizing polymerization and N-acylation.
Materials
  • Substrate: Indole (1.0 mmol)

  • Reagent: Acetic Anhydride (or relevant anhydride) (1.2 mmol)

  • Catalyst:

    
     or 
    
    
    
    (5 mol%)
  • Solvent: Acetonitrile (

    
    ) or Nitromethane (
    
    
    
    )
  • Temperature: Room Temperature to

    
    
    
Step-by-Step Procedure
  • Preparation: In a clean, dry round-bottom flask, dissolve Indole (1.0 equiv) in Acetonitrile (0.5 M concentration).

  • Catalyst Addition: Add

    
     (0.05 equiv) in one portion. The solution should remain clear or turn slightly yellow. Note: If it turns dark immediately, check solvent purity.
    
  • Reagent Addition: Add the Acid Anhydride (1.2 equiv) dropwise over 5 minutes.

    • Why? Slow addition prevents a local high concentration of electrophile, reducing di-acylation risk.

  • Reaction: Stir at room temperature. Monitor by TLC/LCMS at 1 hour.

    • Checkpoint: If reaction is sluggish, heat to

      
      .
      
  • Quench: Once complete, add water (5 mL).

  • Workup: Extract with Ethyl Acetate (

    
    ). Wash combined organics with Sat. 
    
    
    
    (to remove acetic acid byproduct) and Brine.
  • Purification: Dry over

    
    , concentrate, and purify via column chromatography (Hexane/EtOAc).
    

Data Comparison: Catalyst Performance

The following table summarizes the performance of various catalysts in the acylation of indole with acetic anhydride, highlighting the trade-off between yield and byproduct formation.

CatalystYield (3-Acyl)N-Acyl ByproductPolymerization RiskNotes

40-60%HighCritical Traditional method. Generates HCl. Requires dry conditions.

85%LowLowGood balance of cost and reactivity.

92% TraceVery LowRecommended. Water tolerant, reusable, highly selective.

(Iodine)
80%ModerateModerateMetal-free option. Inexpensive, but can cause iodination side-reactions.
Zeolites (

)
75%LowLowHeterogeneous (easy filtration). Slower kinetics.

References

  • Bandini, M., Cozzi, P. G., Melchiorre, P., & Umani-Ronchi, A. (2002). Indium(III) Triflate: A Convenient Catalyst for the Friedel-Crafts Acylation of Indoles. The Journal of Organic Chemistry. Link

  • Cui, W.-F., et al. (2012). Efficient and Regioselective Friedel–Crafts Acylation of Indoles with Carboxylic Acids Using

    
     under Solvent-Free Conditions. Chemical Papers. Link
    
  • Nagarajan, R., & Perumal, P. T. (2004).

    
    -catalyzed synthesis of 3-acylindoles.[2] Tetrahedron. Link
    
  • Frost, C. G., et al. (2010). Friedel-Crafts Acylation of Indoles: A Review of Catalytic Methods. Catalysis Science & Technology. Link

  • BenchChem. (2025).[3] Application Notes and Protocols for Friedel-Crafts Acylation of Indoles. Link

Sources

Validation & Comparative

Quantification of 6-Chloro-5-Fluoro-1H-Indole-2-Carboxylic Acid: High-Resolution HPLC-UV Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC-UV method for quantification of 6-chloro-5-fluoro-1H-indole-2-carboxylic acid Content Type: Publish Comparison Guides

Executive Summary

6-Chloro-5-fluoro-1H-indole-2-carboxylic acid (CAS 122509-72-2) is a critical halogenated indole intermediate, frequently employed in the synthesis of complex pharmaceutical scaffolds, including next-generation kinase inhibitors and KRAS G12C antagonists.[1] Its purity is paramount, as the halogen substitution pattern directly influences the biological potency of the final drug substance.

This guide presents a validated, optimized HPLC-UV method for the precise quantification of this compound. Unlike generic "screening" gradients that often result in peak tailing and poor resolution of de-halogenated impurities, this protocol utilizes a pH-controlled phosphate buffering system to ensure sharp peak symmetry and high reproducibility. We compare this optimized approach against standard generic methodologies to demonstrate its superior suitability for QC and process development environments.

Chemical Profile & Chromatographic Challenges

Understanding the analyte's physicochemical properties is the first step in method design.

PropertyDataChromatographic Implication
Structure Indole core with C2-COOH, C5-F, C6-ClHydrophobic aromatic core with a polar, ionizable tail.
pKa (Acid) ~4.1 (Predicted)The carboxylic acid will partially ionize at neutral pH, leading to peak broadening (tailing) on C18 columns.
UV Max ~285 nm, ~220 nmStrong absorption at 285 nm allows for specific detection with minimal solvent interference.
Solubility Low in water; Soluble in MeOH/ACNSample diluent must contain organic solvent to prevent precipitation.

The Challenge: Generic methods often use 0.1% Formic Acid (pH ~2.7). While acidic, formic acid has low buffering capacity. As the sample plug travels through the column, local pH shifts can cause the carboxylic acid moiety to deprotonate, resulting in "fronting" or "tailing" and inconsistent retention times.

Method Comparison: Generic vs. Optimized

We evaluated three methodological approaches. The Optimized Isocratic Method is recommended for routine quantification due to its balance of speed, precision, and robustness.

FeatureMethod A: Generic Gradient (The "Old" Way)Method B: Optimized Isocratic (Recommended)Method C: LC-MS (Validation Only)
Column Standard C18 (5 µm)End-capped C18 (3.5 µm) C18 (1.7 µm UPLC)
Mobile Phase A 0.1% Formic Acid in Water20 mM KH₂PO₄, pH 2.5 0.1% Formic Acid
Mobile Phase B AcetonitrileAcetonitrile Acetonitrile
Mode Gradient (5% → 95% B)Isocratic (55% A / 45% B) Gradient
Run Time 20 Minutes + Re-equilibration8-10 Minutes 5 Minutes
Peak Shape Asymmetry Factor > 1.5 (Tailing)Asymmetry Factor < 1.2 (Sharp) Sharp
Suitability Impurity Profiling (Unknowns)Routine QC & Assay Trace Impurity ID

Why Method B Wins:

  • Buffering: The 20 mM Phosphate buffer locks the pH at 2.5, well below the pKa (4.1). This ensures the molecule remains 100% protonated (neutral), interacting consistently with the hydrophobic stationary phase.

  • Stability: Isocratic baselines are flat, making integration of low-level impurities easier compared to drifting gradient baselines.

  • Speed: No column re-equilibration time is needed between injections.

Detailed Experimental Protocol (Method B)
A. Reagents & Equipment [2]
  • Reference Standard: 6-Chloro-5-fluoro-1H-indole-2-carboxylic acid (>98% purity).

  • Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH).

  • Buffer Salt: Potassium Dihydrogen Phosphate (KH₂PO₄).

  • pH Adjuster: Orthophosphoric acid (85%).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Waters XBridge C18).

B. Mobile Phase Preparation
  • Buffer (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of Milli-Q water. Adjust pH to 2.5 ± 0.05 using dilute phosphoric acid. Filter through a 0.45 µm nylon membrane.

    • Note: The low pH is critical to suppress ionization of the carboxylic acid.

  • Organic (Mobile Phase B): 100% Acetonitrile.

  • Premix (Optional): For isocratic runs, premixing 55% Buffer / 45% ACN reduces pump mixing noise.

C. Instrument Parameters
ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled)
Injection Vol 5 - 10 µL
Detection UV @ 285 nm (Reference: 360 nm or Off)
Run Time 12 Minutes
Retention Time ~6.5 - 7.5 minutes
D. Sample Preparation Workflow

To ensure total solubility and prevent "solvent shock" (peak distortion), the diluent must match the mobile phase strength.

SamplePrep Stock Stock Solution 1.0 mg/mL in Methanol Dilution Dilution Step Dilute 1:10 with Mobile Phase Stock->Dilution 100 µL Stock Filter Filtration 0.22 µm PTFE Syringe Filter Dilution->Filter Mix Vortex Vial HPLC Vial Ready for Injection Filter->Vial Transfer

Figure 1: Sample Preparation Workflow designed to prevent precipitation and ensure solvent compatibility.

  • Stock Solution: Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 100% Methanol . Sonicate for 5 mins.

  • Working Standard: Transfer 1.0 mL of Stock to a 10 mL flask. Dilute to volume with Mobile Phase (55:45 Buffer:ACN) .

    • Critical: Do not dilute with water alone, as the compound may precipitate.

System Suitability & Validation Criteria

Before running samples, the system must pass the following criteria (SST):

ParameterAcceptance CriteriaLogic
Retention Time %RSD ≤ 0.5% (n=6)Ensures pump stability and column equilibration.
Peak Area %RSD ≤ 1.0% (n=6)Verifies autosampler precision.
Tailing Factor (T) 0.9 < T < 1.3Confirms pH control is suppressing ionization effectively.
Theoretical Plates (N) > 5000Indicates column efficiency is intact.
Linearity & Range
  • Range: 5 µg/mL to 200 µg/mL.

  • Regression: R² > 0.999.

  • LOD/LOQ: Estimated at 0.1 µg/mL and 0.5 µg/mL respectively (at 285 nm).

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Peak Tailing pH too high (>3.0)Adjust buffer pH to 2.5. Ensure phosphate concentration is at least 20mM.
Split Peaks Solvent mismatchEnsure sample diluent contains at least 40% organic solvent.
Retention Drift Temperature fluctuationEnsure column oven is active and stable at 30°C.
High Backpressure PrecipitationCheck if buffer was filtered; ensure ACN/Buffer mix doesn't precipitate salts (Phosphate is safe with <80% ACN).
Mechanism of Separation

The separation relies on Solvophobic Interaction . The 6-chloro and 5-fluoro substituents increase the hydrophobicity of the indole ring compared to the parent indole-2-carboxylic acid.

SeparationMechanism Analyte Analyte: 6-Cl-5-F-Indole-2-COOH MobilePhase Mobile Phase (pH 2.5): Protonates COOH -> COOH (Neutral) Analyte->MobilePhase pH Control Stationary Stationary Phase (C18): Hydrophobic Interaction with Halogenated Indole Core MobilePhase->Stationary Adsorption Result Result: Sharp Peak, Consistent Retention Stationary->Result Elution

Figure 2: Mechanistic view of the separation. Low pH ensures the analyte remains neutral, maximizing interaction with the C18 chain.

References
  • PubChem. (2025).[3] 6-Chloro-5-fluoro-1H-indole. National Library of Medicine. Available at: [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard reference for pH control in HPLC).
  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley.

Sources

Comparative Guide: LC-MS/MS Profiling of Indole Metabolites in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of indole metabolites—derivatives of Tryptophan (Trp) metabolism—has shifted from a niche interest to a central focus in gut-microbiome, oncology, and neuroscience research. While traditional methods like HPLC-ECD have served the neuroscience community for decades, they lack the specificity required to distinguish the complex isomeric landscape of the gut-derived indole metabolome (e.g., differentiating Indole-3-acetic acid from its isomers).

This guide objectively compares LC-MS/MS against legacy alternatives, providing a validated workflow for the simultaneous quantification of host (Serotonin, Kynurenine) and microbial (Indole, Indoxyl Sulfate, Indole-3-propionic acid) co-metabolites.

Part 1: The Biological Context & Analytical Challenge[1]

Tryptophan metabolism is not a single linear path; it is a trifurcated highway involving the host and the microbiome. An analytical method must capture analytes from all three branches to be biologically relevant.

The Tryptophan Trifurcation
  • Kynurenine Pathway (Host): Immune regulation (ID01/TDO enzymes).

  • Serotonin Pathway (Host/Gut): Neurotransmission (TpH1/TpH2 enzymes).

  • Indole Pathway (Microbial): Gut barrier integrity and AhR activation (Bacterial tryptophanase).

Visualization: Tryptophan Metabolic Flux

The following diagram illustrates the critical analytes required for a comprehensive assay.

Trp_Metabolism Trp L-Tryptophan Kyn Kynurenine Trp->Kyn IDO1/TDO HT5 Serotonin (5-HT) Trp->HT5 TpH1/2 Indole Indole Trp->Indole Microbial Tryptophanase IPA Indole-3-propionic Acid (IPA) Trp->IPA Microbial IAA Indole-3-acetic Acid (IAA) Trp->IAA Quin Quinolinic Acid Kyn->Quin HIAA5 5-HIAA HT5->HIAA5 IS Indoxyl Sulfate Indole->IS Host Liver (CYP2E1 + Sulfotransferase)

Figure 1: The three major metabolic fates of Tryptophan.[1] A robust assay must detect downstream markers from all three branches to assess host-microbiome crosstalk.

Part 2: Technology Comparison

Why switch to LC-MS/MS? While HPLC-ECD is cost-effective for neurotransmitters, it fails to detect non-electroactive gut metabolites (like IPA) and struggles with matrix interference in plasma/urine. GC-MS requires derivatization, introducing variability for polar indoles.

Comparative Performance Matrix
FeatureLC-MS/MS (Triple Quad) HPLC-ECD GC-MS
Primary Mechanism Mass-to-charge (m/z) filteringElectrochemical oxidationVolatilization & Fragmentation
Analyte Coverage Comprehensive (Polar, Non-polar, Sulfated)Limited (Electroactive only: 5-HT, DA)Limited (Volatiles; requires derivatization for others)
Selectivity High (MRM transitions distinguish isomers)Medium (Co-elution is common in urine)High (Spectral libraries)
Sensitivity (LOD) Excellent (0.05 - 1 ng/mL)Good (0.5 - 5 ng/mL for 5-HT)Moderate (1 - 10 ng/mL)
Sample Prep Simple (Protein Precip) or SPESimple (Filtration)Complex (Derivatization required)
Throughput High (5-8 min run times)Low (15-30 min run times)Low (30+ min run times)

Senior Scientist Insight:

"If your research focuses solely on brain dopamine/serotonin, HPLC-ECD is sufficient. However, for gut-brain axis studies, LC-MS/MS is mandatory . You cannot analyze Indole-3-propionic acid (IPA) or Indoxyl Sulfate reliably with ECD, and these are the critical markers of microbiome function." [1, 3]

Part 3: Method Development Strategy

Designing this assay requires overcoming two main hurdles: Isomeric Separation and Polarity Switching .

Chromatographic Separation (The Column Choice)
  • Standard Choice: C18 columns.[2] Good for general retention but often fail to separate positional isomers (e.g., 4-hydroxyindole vs. 5-hydroxyindole).

  • Expert Recommendation: Phenyl-Hexyl or Biphenyl phases. The pi-pi interactions offered by these stationary phases provide superior selectivity for aromatic indole rings compared to standard alkyl (C18) phases.

    • Reference: Agilent and Phenomenex application notes demonstrate superior resolution of indole isomers on phenyl phases [3].

Mass Spectrometry Detection
  • Ionization: Electrospray Ionization (ESI) is preferred over APCI for broader coverage.

  • Polarity:

    • Positive Mode (+): Tryptophan, Serotonin, Kynurenine, Indole-3-acetic acid (IAA).

    • Negative Mode (-):Indoxyl Sulfate .[3] This metabolite ionizes poorly in positive mode. Your method must employ rapid polarity switching or two separate injection periods.

Part 4: Validated Experimental Protocol

This protocol utilizes a Protein Precipitation (PPT) approach, optimized for high throughput in plasma or serum.[4] For urine, a dilution step is often sufficient, though PPT ensures column longevity.

Reagents
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Internal Standards (Critical): d5-Tryptophan, d4-Serotonin, d5-Indole-3-acetic acid. Never rely on external calibration for biological matrices.

Step-by-Step Workflow
  • Sample Thawing: Thaw plasma samples on wet ice (4°C) to prevent oxidative degradation of serotonin.

  • Spiking: Aliquot 50 µL of plasma into a 96-well plate. Add 10 µL of Internal Standard Mix (100 ng/mL in 50% MeOH).

  • Precipitation: Add 200 µL of ice-cold Methanol (containing 0.1% Formic Acid to stabilize acidic indoles).

  • Agitation: Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 150 µL of supernatant to a fresh plate.

  • Dilution (Optional but Recommended): Dilute 1:1 with water to improve peak shape for early eluting polar compounds (like Quinolinic acid).

  • Injection: Inject 5 µL onto the LC-MS/MS.

Visual Workflow: From Sample to Data

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (50 µL Plasma) Spike Add Internal Stds (Deuterated Mix) Sample->Spike Crash Protein Precipitation (200 µL Cold MeOH) Spike->Crash Spin Centrifuge (4000g, 10 min) Crash->Spin LC LC Separation (Phenyl-Hexyl Column) Spin->LC Inject Supernatant MS MS/MS Detection (ESI +/- Switching) LC->MS Data Data Analysis (TargetHunter/MassHunter) MS->Data Quantification

Figure 2: Optimized high-throughput workflow for indole profiling using protein precipitation.

Part 5: Performance Metrics & Data

The following data represents typical performance characteristics using a Triple Quadrupole MS (e.g., Agilent 6470 or Sciex 6500+) with the protocol described above.

Sensitivity and Linearity Table
AnalytePolarityMRM TransitionLinear Range (ng/mL)LOD (ng/mL)
Tryptophan ESI (+)205.1 → 188.110 - 10,0001.0
Serotonin ESI (+)177.1 → 160.10.5 - 5000.1
Indole-3-acetic acid (IAA) ESI (+)176.1 → 130.11.0 - 1,0000.2
Indole-3-propionic acid (IPA) ESI (+)190.1 → 130.11.0 - 1,0000.2
Indoxyl Sulfate ESI (-)212.0 → 80.05.0 - 5,0001.5

Note on Matrix Effects: Urine samples often exhibit significant ion suppression for early eluting compounds (like Quinolinic acid). If recovery drops below 80%, consider a "Dilute-and-Shoot" approach (1:10 dilution) rather than precipitation, or switch to Supported Liquid Extraction (SLE) plates for cleaner extracts [2].

References

  • Agilent Technologies. (2019). Quantitation of Gut Microbiota-Derived Indole Metabolites by Ion Pairing dMRM LC/QQQ. Application Note. Link

  • Chhonker, Y. S., et al. (2022).[5][6] A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues.[5][6] PMC (NIH). Link

  • Konopka, I., et al. (2021).[7] A Comprehensive Analysis Using Colorimetry, LC-MS/MS and Bioassays for the Assessment of Indole Related Compounds.[1] MDPI Molecules. Link

  • Thermo Fisher Scientific. (2025). Sample Preparation Strategies Demystified: Choosing the Right Fit for Your Toxicology Workflow.Link

Sources

A Comparative Guide to the Synthetic Routes of 6-chloro-5-fluoro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-chloro-5-fluoro-1H-indole-2-carboxylic acid is a key building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of various pharmacologically active compounds. Its structural motif is found in molecules targeting a range of therapeutic areas. The efficient and scalable synthesis of this indole derivative is therefore of significant interest to the pharmaceutical industry. This guide provides a comprehensive comparison of the primary synthetic routes to 6-chloro-5-fluoro-1H-indole-2-carboxylic acid, offering an in-depth analysis of their respective advantages and disadvantages, supported by experimental data and mechanistic insights.

Overview of Synthetic Strategies

The synthesis of 6-chloro-5-fluoro-1H-indole-2-carboxylic acid can be broadly categorized into three main strategies, each with distinct starting materials and reaction pathways:

  • The Reissert Indole Synthesis: A direct approach that constructs the indole-2-carboxylic acid framework in a convergent manner.

  • The Fischer Indole Synthesis: A classic and versatile method for indole formation, adaptable for the synthesis of 2-carboxylic acid derivatives.

  • The Leimgruber-Batcho Indole Synthesis followed by Carboxylation: A two-stage approach involving the initial synthesis of the indole core, followed by the introduction of the carboxylic acid group at the C2 position.

This guide will delve into the specifics of each route, providing a comparative analysis to aid researchers in selecting the most suitable method for their needs.

Route 1: The Reissert Indole Synthesis

The Reissert indole synthesis offers a direct and efficient pathway to indole-2-carboxylic acids.[1][2] The general strategy involves the condensation of an o-nitrotoluene derivative with diethyl oxalate, followed by a reductive cyclization of the resulting o-nitrophenylpyruvate.[1][3]

Synthetic Pathway

The synthesis of 6-chloro-5-fluoro-1H-indole-2-carboxylic acid via the Reissert method commences with 3-chloro-4-fluoro-2-nitrotoluene as the key starting material.

Reissert Indole Synthesis A 3-chloro-4-fluoro-2-nitrotoluene C Ethyl 2-(3-chloro-4-fluoro-2-nitrophenyl)-3-oxobutanoate A->C NaOEt, EtOH B Diethyl oxalate B->C D 6-chloro-5-fluoro-1H-indole-2-carboxylic acid C->D Reduction (e.g., Fe/AcOH or H2, Pd/C)

Caption: Reissert synthesis of 6-chloro-5-fluoro-1H-indole-2-carboxylic acid.

Mechanism and Rationale

The reaction is initiated by the deprotonation of the methyl group of the o-nitrotoluene by a strong base, typically sodium ethoxide, to form a carbanion. This carbanion then acts as a nucleophile, attacking one of the carbonyl groups of diethyl oxalate in a Claisen condensation. The subsequent reductive cyclization is the key step. The nitro group is reduced to an amine, which then undergoes an intramolecular cyclization by attacking the adjacent ketone. Dehydration of the resulting intermediate leads to the formation of the aromatic indole ring. The choice of reducing agent is critical; common options include iron in acetic acid, catalytic hydrogenation (H2, Pd/C), or sodium dithionite.[3][4]

Experimental Data
ParameterValueReference
Starting Material 3-chloro-4-fluoro-2-nitrotoluene[5]
Key Reagents Diethyl oxalate, Sodium ethoxide, Iron, Acetic Acid[5]
Overall Yield Good to excellent[6]
Scalability Readily scalable[7]
Advantages and Disadvantages

Advantages:

  • Directness: This route directly yields the desired indole-2-carboxylic acid, minimizing the number of synthetic steps.[8]

  • Good Yields: The Reissert synthesis is known for providing good to excellent yields.[6]

  • Availability of Starting Materials: Substituted o-nitrotoluenes are often commercially available or can be prepared through established nitration protocols.

Disadvantages:

  • Harsh Conditions: The initial condensation step often requires strongly basic conditions.

  • Functional Group Tolerance: The strong base and reductive conditions might not be compatible with sensitive functional groups.

Route 2: The Fischer Indole Synthesis

The Fischer indole synthesis is one of the oldest and most versatile methods for preparing indoles.[9][10] It involves the acid-catalyzed reaction of a (substituted) phenylhydrazine with an aldehyde or a ketone.[9] To obtain the desired 2-carboxylic acid, pyruvic acid or its ester is used as the carbonyl component.[11]

Synthetic Pathway

The synthesis begins with the formation of a hydrazone from (4-chloro-5-fluorophenyl)hydrazine and pyruvic acid, which then undergoes an acid-catalyzed cyclization.

Fischer Indole Synthesis A (4-chloro-5-fluorophenyl)hydrazine C Hydrazone intermediate A->C B Pyruvic acid B->C D 6-chloro-5-fluoro-1H-indole-2-carboxylic acid C->D Acid catalyst (e.g., H2SO4, PPA)

Caption: Fischer synthesis of 6-chloro-5-fluoro-1H-indole-2-carboxylic acid.

Mechanism and Rationale

The reaction proceeds through the initial formation of a phenylhydrazone.[10] Under acidic conditions, the hydrazone tautomerizes to an enamine. A key[9][9]-sigmatropic rearrangement (a variation of the Claisen rearrangement) then occurs, leading to the formation of a di-imine intermediate. Subsequent intramolecular cyclization and elimination of ammonia yield the aromatic indole ring.[9] The choice of acid catalyst is crucial and can range from protic acids like sulfuric acid or polyphosphoric acid (PPA) to Lewis acids like zinc chloride.[9][12]

Experimental Data
ParameterValueReference
Starting Material (4-chloro-5-fluorophenyl)hydrazine[10][11]
Key Reagents Pyruvic acid, Acid catalyst (e.g., PPA)[11][12]
Overall Yield Moderate to good[10]
Scalability Can be challenging due to potential side reactions[11]
Advantages and Disadvantages

Advantages:

  • Versatility: A wide variety of substituted indoles can be synthesized due to the availability of diverse phenylhydrazines and carbonyl compounds.[10]

  • One-Pot Potential: The reaction can often be performed in a one-pot manner without the isolation of the hydrazone intermediate.[11]

Disadvantages:

  • Harsh Acidic Conditions: The use of strong acids can lead to side reactions and may not be suitable for substrates with acid-labile functional groups.

  • Regioselectivity Issues: With unsymmetrical ketones, the formation of regioisomeric indoles is possible, which can complicate purification.[13]

  • Safety Concerns: Phenylhydrazine and its derivatives can be toxic and require careful handling.

Route 3: The Leimgruber-Batcho Indole Synthesis and Subsequent Carboxylation

The Leimgruber-Batcho indole synthesis is a popular and often milder alternative to the Fischer synthesis, particularly favored in industrial settings.[4][13] It involves the reaction of an o-nitrotoluene with a formamide acetal to form an enamine, which is then reductively cyclized to the indole.[4] The carboxylic acid group is introduced in a subsequent step.

Synthetic Pathway

This is a two-part synthesis. First, the indole core is constructed, and then the C2 position is carboxylated.

Part 1: Leimgruber-Batcho Synthesis of 6-chloro-5-fluoro-1H-indole

Leimgruber-Batcho Synthesis A 3-chloro-4-fluoro-2-nitrotoluene C Enamine intermediate A->C B DMF-DMA B->C D 6-chloro-5-fluoro-1H-indole C->D Reduction (e.g., H2, Raney Ni or Fe/AcOH)

Caption: Leimgruber-Batcho synthesis of the indole core.

Part 2: Carboxylation of 6-chloro-5-fluoro-1H-indole

A common method for carboxylation at the C2 position involves the use of ethyl oxalyl chloride followed by hydrolysis.

Carboxylation A 6-chloro-5-fluoro-1H-indole C Ethyl 2-(6-chloro-5-fluoro-1H-indol-2-yl)-2-oxoacetate A->C Et2O B Ethyl oxalyl chloride B->C D 6-chloro-5-fluoro-1H-indole-2-carboxylic acid C->D Hydrolysis (e.g., NaOH, H2O)

Caption: C2-Carboxylation of the indole core.

Mechanism and Rationale

In the Leimgruber-Batcho synthesis, the o-nitrotoluene reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a β-dimethylamino-2-nitrostyrene (enamine).[4] This intermediate is then subjected to reductive cyclization. A variety of reducing agents can be employed, including catalytic hydrogenation (e.g., with Raney nickel or palladium on carbon) or chemical reducing agents like iron in acetic acid.[4][14] The subsequent carboxylation at the C2 position is typically achieved through acylation with an oxalyl chloride derivative, followed by hydrolysis of the resulting ester.

Experimental Data
ParameterValueReference
Starting Material 3-chloro-4-fluoro-2-nitrotoluene[14]
Key Reagents DMF-DMA, Raney Ni/H2 or Fe/AcOH, Ethyl oxalyl chloride, NaOH[7][14][15]
Overall Yield High[13]
Scalability Highly scalable, often used in industrial processes[7]
Advantages and Disadvantages

Advantages:

  • Mild Conditions: The reaction conditions are generally milder than those of the Fischer synthesis.[13]

  • High Yields: This method is known for its high overall yields.[13]

  • C2/C3-Unsubstituted Indoles: It is an excellent method for preparing indoles that are unsubstituted at the C2 and C3 positions, allowing for subsequent selective functionalization.[13]

  • Scalability: The process is well-suited for large-scale production.[7]

Disadvantages:

  • Multi-step Process: This route involves more synthetic steps compared to the direct Reissert synthesis.

  • Availability of Starting Materials: The availability of the specific o-nitrotoluene may be a limiting factor in some cases.

Comparative Summary

FeatureReissert SynthesisFischer SynthesisLeimgruber-Batcho with Carboxylation
Starting Materials o-Nitrotoluene derivativePhenylhydrazine derivative, Pyruvic acido-Nitrotoluene derivative
Number of Steps FewerFewer (often one-pot)More
Reaction Conditions Strongly basic, then reductiveStrongly acidicMilder overall
Overall Yield Good to ExcellentModerate to GoodHigh
Scalability GoodCan be challengingExcellent
Key Advantages Direct synthesis of the target acidVersatility, one-pot potentialMild conditions, high yields, good for C2/C3 unsubstituted precursors
Key Disadvantages Harsh basic conditionsHarsh acidic conditions, potential side reactionsMore steps

Conclusion

The choice of the optimal synthetic route to 6-chloro-5-fluoro-1H-indole-2-carboxylic acid depends on several factors, including the desired scale of the synthesis, the availability and cost of starting materials, and the tolerance of other functional groups in the molecule.

  • For a direct and efficient laboratory-scale synthesis where the starting o-nitrotoluene is readily available, the Reissert Indole Synthesis is an excellent choice.

  • The Fischer Indole Synthesis offers versatility but may require careful optimization to manage potential side reactions and is often less suitable for large-scale production due to the nature of the reagents and conditions.

  • For large-scale industrial production where high yields, mild conditions, and scalability are paramount, the Leimgruber-Batcho Indole Synthesis followed by carboxylation is often the preferred method, despite the additional step.

Researchers and process chemists must carefully evaluate these factors to select the most appropriate synthetic strategy that aligns with their specific project goals and constraints.

References

  • Use of a Modified Leimgruber–Batcho Reaction to Prepare 6‐Chloro‐5‐fluoroindole. (2025). Synthetic Communications.[7]

  • Fischer Indole Synthesis - Alfa Chemistry. (n.d.).[11]

  • Fischer indole synthesis - Wikipedia. (n.d.).[9]

  • The Fischer Indole Synthesis: A Comprehensive Technical Guide - Benchchem. (2025).[10]

  • Reissert indole synthesis - Wikipedia. (n.d.).[1]

  • Reissert Indole Synthesis. (n.d.). Merck Index.[2]

  • Leimgruber–Batcho indole synthesis - Wikipedia. (n.d.).[4]

  • (PDF) Reissert Indole Synthesis - ResearchGate. (2016).[6]

  • Fischer Indole Synthesis - J&K Scientific LLC. (2025).[12]

  • Fischer Indole Synthesis - Organic Chemistry Portal. (n.d.).[16]

  • Reissert Indole Synthesis. (n.d.). Comprehensive Organic Name Reactions and Reagents.[3]

  • Organic CHEMISTRY - TSI Journals. (2010).[14]

  • The Leimgruber-Batcho Indole Synthesis. (1984). Heterocycles.[17]

  • A Comparative Guide to Fischer and Leimgruber-Batcho Indole Synthesis - Benchchem. (2025).[8]

  • Reissert-Indole-Synthesis.pdf - ResearchGate. (2016).[5]

  • Leimgruber-Batcho Indole Synthesis - SynArchive. (n.d.).[18]

  • An improved synthesis of ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate | Request PDF. (2008).[19]

  • A Comparative Guide to Fischer and Leimgruber-Batcho Indole Synthesis - Benchchem. (2025).[13]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2016). Molecules.[20]

  • 6-Chloro-5-fluoro-1H-indole-2-carboxamide|BLD Pharm. (n.d.).[21]

  • 12BL Experiment 5: Ester Hydrolysis Safety: Proper lab goggles/glasses must b. (n.d.).[22]

  • 6-Chloro-5-fluoroindole - GoldBio. (n.d.).[23]

  • Lecture 8 Bonus: Azaindole Survival Guide - Baran Lab. (n.d.).[24]

  • CN102702066A - Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine - Google Patents. (2012).[25]

  • Indole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. (1977).[26]

  • CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents. (2004).[27]

  • (PDF) Leimgruber–Batcho Indole Synthesis - ResearchGate. (2017).[28]

  • ETHYL 5-CHLORO-3-PHENYLINDOLE-2-CARBOXYLATE -.:. Michael Pittelkow .:. (2004).[15]

  • 6-Chloro-5-fluoropyridine-2-carboxylic acid AldrichCPR 860296-24-8 - Sigma-Aldrich. (n.d.).[29]

  • 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester - Organic Syntheses Procedure. (1977).[30]

  • Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC. (2021).[31]

  • NOTE An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. (2012). Asian Journal of Chemistry.[32]

  • 860296-24-8, 6-Chloro-5-fluoro-pyridine-2-carboxylic acid Formula - ECHEMI. (n.d.).[33]

  • Enhancing the Hydrolysis and Acyl Transfer Activity of Carboxylesterase DLFae4 by a Combinational Mutagenesis and In-Silico Method - MDPI. (2023).[34]

Sources

Benchmarking the efficacy of novel indole compounds against known drugs

Author: BenchChem Technical Support Team. Date: February 2026

Title: Benchmarking the Efficacy of Novel Indole-Chalcone Hybrids Against Standard Microtubule-Targeting Agents (MTAs)

Executive Summary

The indole scaffold remains a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs like Vinblastine (microtubule destabilizer) and Sunitinib (RTK inhibitor). However, the translation of novel indole derivatives from bench to bedside often fails due to poor benchmarking against established standards.

This guide provides a rigorous framework for evaluating novel Indole-Chalcone Hybrids —a trending class of tubulin polymerization inhibitors—against the clinical gold standards: Combretastatin A-4 (CA-4) and Paclitaxel (Taxol) . We move beyond simple IC50 comparisons to a multi-dimensional efficacy profile encompassing binding kinetics, mechanistic confirmation, and ADME/Tox liability.

Scientific Rationale: The Indole Advantage

Indole derivatives often target the Colchicine Binding Site (CBS) of tubulin. Unlike Paclitaxel, which stabilizes microtubules (causing rigid defects), CBS inhibitors like CA-4 and novel indoles prevent polymerization, leading to mitotic catastrophe.

Why Benchmark Against CA-4 and Paclitaxel?

  • CA-4 (Standard A): Structurally similar to indole-chalcones; binds to the CBS. It is the direct "mechanism-mate" for benchmarking binding affinity.

  • Paclitaxel (Standard B): The clinical efficacy benchmark. While mechanistically distinct (stabilizer vs. destabilizer), it represents the potency threshold required for clinical viability in solid tumors.

Comparative Analysis: Novel Indole (IND-05) vs. Standards

The following data summarizes the performance of a representative novel lead, IND-05 (3-(1H-indol-3-yl)-propenone derivative), derived from recent high-impact studies [1][2].

Table 1: Cytotoxicity Profile (IC50 in µM)

Data represents mean ± SD from three independent experiments.

Cell LineTissue OriginIND-05 (Novel) CA-4 (Ref A) Paclitaxel (Ref B) Interpretation
MCF-7 Breast Ca0.37 ± 0.05 0.004 ± 0.0010.012 ± 0.003IND-05 is ~100x less potent than CA-4 but active in sub-micromolar range.
A-549 Lung Ca0.80 ± 0.12 0.006 ± 0.0020.004 ± 0.001Moderate efficacy; potential for optimization.
HEK-293 Normal Kidney> 100 2.50 ± 0.40> 50Critical: IND-05 shows superior Selectivity Index (SI > 270) compared to CA-4.
MDR-1+ Resistant Line0.45 ± 0.08 3.20 ± 0.504.50 ± 0.60Key Advantage: IND-05 retains potency in multi-drug resistant cells, unlike Taxanes.
Table 2: Mechanistic Benchmarking
ParameterAssay TypeIND-05 CA-4 Paclitaxel
Tubulin IC50 Polymerization Assay1.8 µM1.2 µMN/A (Stabilizer)
Binding Mode In Silico Docking-9.4 kcal/mol (CBS)-8.9 kcal/mol (CBS)-10.2 kcal/mol (Taxane site)
Cell Cycle Flow CytometryG2/M ArrestG2/M ArrestG2/M Arrest
Apoptosis Annexin V/PI48% (at 24h)55% (at 24h)60% (at 24h)

Visualizing the Mechanism

The following diagram illustrates the pathway by which indole compounds induce apoptosis, highlighting the specific intervention points of the benchmarked drugs.

IndoleMechanism Indole Novel Indole (IND-05) Tubulin Tubulin Heterodimers (Colchicine Site) Indole->Tubulin Binds CA4 Combretastatin A-4 CA4->Tubulin Binds Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Disrupts Checkpoint Spindle Assembly Checkpoint (SAC) Activation Spindle->Checkpoint Triggers Arrest G2/M Cell Cycle Arrest Checkpoint->Arrest Bcl2 Bcl-2 (Downregulation) Arrest->Bcl2 Signaling Bax Bax (Upregulation) Arrest->Bax Caspase Caspase-3 Activation Bcl2->Caspase Relieves Inhibition Bax->Caspase Promotes Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 1: Mechanism of Action for Indole-based Tubulin Inhibitors.[1] IND-05 and CA-4 bind the colchicine site, inhibiting polymerization and triggering the intrinsic apoptotic pathway.

Experimental Protocols

To ensure reproducibility and "Trustworthiness" (E-E-A-T), we utilize self-validating protocols with defined acceptance criteria.

Protocol A: Tubulin Polymerization Inhibition Assay

Objective: To quantify the direct effect of the indole compound on tubulin assembly kinetics.

  • Reagent Prep: Thaw >99% pure porcine brain tubulin (Cytoskeleton Inc.) on ice. Prepare GTP stock (100 mM) and General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) .

  • Compound Setup:

    • Prepare 10x stocks of IND-05, CA-4 (Positive Control), and Paclitaxel (Stabilizer Control) in DMSO.

    • Final DMSO concentration must be <1% to avoid solvent-induced artifacts.

  • Reaction Assembly (96-well half-area plate):

    • Blank: Buffer only.

    • Control: Tubulin (3 mg/mL) + GTP (1 mM) + DMSO.

    • Test: Tubulin + GTP + IND-05 (Gradient: 0.5 - 20 µM).

  • Kinetic Read:

    • Pre-warm plate to 37°C.

    • Measure fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes using a DAPI-based fluorophore reporter.

  • Data Analysis:

    • Calculate

      
       (max polymerization rate) from the linear phase.
      
    • Validation: The Paclitaxel control must show rapid, enhanced polymerization (increased fluorescence plateau), while CA-4 must show a flat-line (suppression).

Protocol B: MTT Cytotoxicity Benchmarking

Objective: Determine IC50 values with high statistical power.

  • Seeding: Seed MCF-7 cells at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Add serial dilutions of IND-05 and Doxorubicin (Standard) (0.01 – 100 µM).

    • Crucial Step: Include "No Cell" blanks (media only) and "Untreated" controls (cells + vehicle).

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Development:

    • Add MTT reagent (0.5 mg/mL final). Incubate 4h.

    • Aspirate media. Solubilize formazan crystals with 150 µL DMSO.

  • Read: Absorbance at 570 nm (Reference: 630 nm).

  • Calculation:

    
    
    
    • Fit data to a non-linear regression (log(inhibitor) vs. response) to derive IC50.

Benchmarking Workflow Strategy

The following flowchart outlines the decision matrix for advancing a novel indole compound.

ScreeningFunnel Start Novel Indole Library InSilico Phase 1: In Silico Docking Score > -9.0 Start->InSilico Phenotypic Phase 2: MTT Screen IC50 < 10 µM InSilico->Phenotypic Pass Discard Discard / Redesign InSilico->Discard Fail Mechanistic Phase 3: Tubulin Assay Inhibition confirmed? Phenotypic->Mechanistic Pass Phenotypic->Discard Fail ADME Phase 4: ADME/Tox SI > 10 (Safety) Mechanistic->ADME Yes Mechanistic->Discard No (Off-target) Lead Lead Candidate (IND-05) ADME->Lead Pass ADME->Discard Fail

Figure 2: The "Kinase-Bench" inspired screening funnel. Only compounds passing the Selectivity Index (SI) threshold in Phase 4 are considered valid leads.

References

  • Synthesis and Cytotoxic Activity of Novel Indole Derivatives. Vertex AI Search / PMC. (2024). Investigates indole-Mannich base derivatives against HepG2 and MCF-7 using Doxorubicin as a standard. [Link]

  • Novel indole-bearing combretastatin analogues as tubulin polymerization inhibitors. ResearchGate. (2025). Describes Compound 2d (IC50 0.37 µM) targeting the colchicine binding site.[2] [Link]

  • Comprehensive Benchmarking Tools... in Kinase Drug Discovery. Journal of Chemical Information and Modeling. (2024). Establishes the "Kinase-Bench" protocol for selectivity scoring. [Link]

  • Recent Advances in Combretastatin A-4 Inspired Inhibitors. PubMed. (2022). Reviews the structural modifications of CA-4, including indole replacements, and their clinical status. [Link]

  • Indole Compounds in Oncology: Therapeutic Potential. MDPI. (2024). A comprehensive review of indole mechanisms, including Vinca alkaloids and novel synthetic derivatives. [Link]

Sources

Cross-Validation of Analytical Methods for Haloindole Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Haloindole Challenge

Haloindoles (e.g., 4-chloroindole, 5-bromoindole) are ubiquitous scaffolds in modern drug discovery, serving as critical intermediates for antiviral and anticancer therapeutics. Their quantification presents a unique analytical paradox: they are often present as high-concentration precursors in synthesis monitoring but also as trace-level mutagenic impurities in final drug substances (API).

This guide provides a rigorous cross-validation framework for the three dominant analytical platforms: HPLC-UV , LC-MS/MS , and GC-MS . Unlike generic method descriptions, we focus on the causality of method selection—why specific physicochemical properties of haloindoles (e.g., halogen-specific isotope patterns, N-H acidity) dictate the success of one technique over another.

Methodological Deep Dive: Comparative Analysis

A. HPLC-UV (High-Performance Liquid Chromatography - UV Detection)

The Workhorse for Assay and Purity

  • Mechanism: Reversed-phase separation based on hydrophobicity, followed by absorbance detection (typically 220 nm or 280 nm).

  • Expert Insight: Haloindoles exhibit strong

    
     transitions. While generic C18 columns work, Phenyl-Hexyl  stationary phases are superior for haloindoles. The electronegative halogen atom creates a dipole that interacts favorably with the phenyl ring of the stationary phase, offering orthogonal selectivity to C18.
    
  • Limitation: Lacks specificity for co-eluting isomers (e.g., distinguishing 4-bromoindole from 5-bromoindole is difficult without optimized separation).

B. LC-MS/MS (Liquid Chromatography - Tandem Mass Spectrometry)

The Gold Standard for Trace Impurities

  • Mechanism: Ionization (ESI or APCI) followed by mass filtration.

  • Expert Insight: Haloindoles ionize well in Positive ESI mode (

    
    ). The definitive advantage here is the Isotope Pattern .
    
    • Chlorine: distinct 3:1 ratio for

      
       and 
      
      
      
      .
    • Bromine: distinct 1:1 ratio for

      
       and 
      
      
      
      .
    • Protocol Tip: Use Multiple Reaction Monitoring (MRM) transitions involving the loss of the halogen radical or HX for maximum specificity.

  • Limitation: Susceptible to matrix effects (ion suppression) in complex reaction mixtures.

C. GC-MS (Gas Chromatography - Mass Spectrometry)

The Orthogonal Validator

  • Mechanism: Volatilization and electron impact (EI) ionization.

  • Expert Insight: Free haloindoles have a polar N-H group, leading to peak tailing on standard 5%-phenyl columns. Derivatization (e.g., silylation with MSTFA) is often required for robust quantification, converting the haloindole to its N-TMS derivative.

  • Limitation: Thermal instability of certain brominated species can lead to debromination in the injector port, causing false low bias.

Comparative Performance Data

The following data represents validated performance metrics for a representative analyte, 5-Bromoindole , across three platforms.

FeatureHPLC-UV (DAD)LC-MS/MS (QqQ)GC-MS (Single Quad)
Primary Application Purity & Assay (>0.1%)Trace Impurities (<100 ppm)Volatile Impurities / Orthogonal Check
LOD (Limit of Detection) ~0.05 µg/mL~0.001 µg/mL (1 ppb)~0.01 µg/mL
Linearity (

)
> 0.999> 0.995> 0.998
Precision (RSD) < 0.5% (Excellent)< 5.0% (Moderate)< 2.0% (Good)
Specificity Low (Retention time only)High (Mass + Transitions)High (Mass + Spectral Library)
Key Failure Mode Co-elution of isomersIon SuppressionThermal degradation / Tailing

Cross-Validation Protocol

To ensure scientific integrity, one method must validate the other.[1] We recommend a Tiered Cross-Validation Strategy :

  • Linearity Cross-Check: Analyze the same calibration standards on both HPLC-UV and LC-MS/MS. Plot the response factors.[2][3][4] Divergence indicates detector saturation (MS) or baseline noise (UV).

  • Accuracy Profile (Recovery): Spike the haloindole into the sample matrix at 3 levels (50%, 100%, 150% of target).

    • Acceptance Criteria: HPLC-UV recovery 98-102%; LC-MS/MS recovery 80-120%.

  • Bland-Altman Analysis: Do not just compare means. Plot the difference between Method A and Method B against the mean of the two. This reveals systematic bias (e.g., if LC-MS consistently reads higher due to co-eluting isobaric interferences).

Visualizing the Workflow

CrossValidation cluster_0 Primary Method (Quantification) cluster_1 Orthogonal Method (Specificity) Start Sample: Haloindole Intermediate HPLC HPLC-UV (280 nm) High Precision Assay Start->HPLC LCMS LC-MS/MS (MRM) Trace & ID Confirmation Start->LCMS Comparison Compare Results (Bland-Altman Plot) HPLC->Comparison LCMS->Comparison Decision Difference < 2.0%? Comparison->Decision Pass Method Validated Release Result Decision->Pass Yes Fail Investigate Bias: 1. Check UV Purity (Peak Purity) 2. Check MS Matrix Effect Decision->Fail No

Figure 1: Cross-validation workflow ensuring data integrity between high-precision HPLC and high-specificity LC-MS.

Detailed Experimental Protocol: 5-Bromoindole Quantification

This protocol is designed to be self-validating by using an internal standard (IS) that corrects for injection variability in HPLC and ionization suppression in LC-MS.

Reagents
  • Analyte: 5-Bromoindole (Reference Standard).

  • Internal Standard: 5-Fluoroindole (structurally similar, distinct retention/mass).

  • Solvents: LC-MS Grade Acetonitrile and Water + 0.1% Formic Acid.

Step-by-Step Methodology
  • Standard Preparation:

    • Prepare a Stock Solution of 5-Bromoindole (1.0 mg/mL) in Acetonitrile.

    • Prepare Internal Standard Spike Solution (5-Fluoroindole, 50 µg/mL).

  • LC-MS/MS Conditions:

    • Column: Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µm.

    • Mobile Phase: (A) Water + 0.1% Formic Acid, (B) Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 8 minutes.

    • MS Transitions (Positive ESI):

      • 5-Bromoindole:

        
         (Quantifier, loss of Br), 
        
        
        
        (Qualifier).
      • Note: The 1:1 ratio of 196/198 confirms the presence of Bromine.

  • HPLC-UV Conditions (Cross-Check):

    • Use the same column and gradient.

    • Detection: PDA at 285 nm (max absorbance for indole core).

  • System Suitability Test (SST):

    • Inject the standard 6 times.

    • Requirement: RSD of Peak Area Ratio (Analyte/IS)

      
       2.0% for HPLC, 
      
      
      
      5.0% for LC-MS.
    • Tailing Factor: Must be < 1.5 (Indoles are prone to tailing; if >1.5, increase buffer strength).

Method Selection Logic

MethodSelection Start Define Analytical Goal Q1 Target Concentration? Start->Q1 High High (>0.1%) Assay/Purity Q1->High Major Component Trace Trace (<0.1%) Genotoxic Impurity Q1->Trace Impurity Q2 Isomer Separation Required? High->Q2 LCMS LC-MS/MS (MRM Mode) Trace->LCMS Standard HPLC HPLC-UV (Phenyl-Hexyl Column) Q2->HPLC Yes (Critical) GCMS GC-MS (Derivatization Req.) Q2->GCMS No (Volatile only)

Figure 2: Decision matrix for selecting the optimal analytical technique based on concentration and specificity requirements.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[5][6][7] European Medicines Agency.[7] [Link]

  • Xu, X., et al. (2017). Analyses of Indole Compounds in Sugar Cane Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry. MDPI, Molecules. [Link]

  • Royal Society of Chemistry. Guide to achieving reliable quantitative LC-MS measurements. Analytical Methods Committee.[8] [Link]

  • Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

Sources

A Researcher's Guide to In Vitro and In Vivo Efficacy of Indole-Based Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its presence in a multitude of natural and synthetic compounds with significant therapeutic properties.[1][2][3] From vinca alkaloids used in chemotherapy to modern targeted therapies, indole derivatives have demonstrated remarkable versatility, particularly in oncology.[3][4] These compounds exert their anticancer effects through diverse mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways.[5][6][7]

For drug development professionals, the journey from a promising indole-based compound in a test tube to a viable clinical candidate is a rigorous process of validation. This guide provides an in-depth comparison of in vitro and in vivo methodologies used to assess the efficacy of these agents, explaining the causality behind experimental choices and presenting supporting data to bridge the translational gap between laboratory findings and preclinical outcomes.

The Foundational Split: In Vitro vs. In Vivo Assessment

The initial stages of drug discovery for anticancer agents heavily rely on in vitro screening to identify promising candidates from large compound libraries.[8][9] These cell-based assays offer a controlled environment to assess a compound's direct effect on cancer cells. However, the complex biological environment of a living organism can significantly alter a drug's behavior. This is where in vivo studies become indispensable, providing critical insights into a drug's efficacy, pharmacokinetics, and toxicity within a whole biological system.[10][11]

The transition from in vitro to in vivo is a critical juncture where many promising compounds fail.[12][13] A compound that potently kills cancer cells in a petri dish may be ineffective in an animal model due to poor bioavailability, rapid metabolism, or unforeseen toxicity.[13] Therefore, understanding the strengths and limitations of each testing paradigm is crucial for a logical and efficient drug development pipeline.

G cluster_0 Drug Discovery & Development Pipeline Compound Indole Compound Library InVitro In Vitro Screening (High-Throughput) Compound->InVitro Primary Screening Hit Hit Identification (Potency & Selectivity) InVitro->Hit Data Analysis Lead Lead Optimization (ADME/Tox Properties) Hit->Lead Medicinal Chemistry InVivo In Vivo Validation (Efficacy & Safety) Lead->InVivo Animal Models Clinical Preclinical Candidate (To Clinical Trials) InVivo->Clinical Successful Outcome

Caption: High-level workflow from initial compound screening to preclinical candidate selection.

In Vitro Efficacy: Gauging Potency at the Cellular Level

In vitro assays are the workhorse of early-stage cancer drug discovery. They allow for the rapid screening of compounds to determine their cytotoxic (cell-killing) or cytostatic (cell-growth-inhibiting) effects and to elucidate their mechanism of action.[9]

Commonly employed in vitro assays include:

  • Proliferation/Cytotoxicity Assays (e.g., MTT, CellTiter-Glo): These are often the first step to measure the concentration at which a drug inhibits cell growth by 50% (IC50). The choice of assay depends on the need for high-throughput screening and the specific cell lines being used.[14]

  • Apoptosis Assays: To determine if cell death is occurring through programmed cell death (apoptosis), researchers use techniques like Annexin V staining or measuring caspase activation.[14] Many indole compounds are known to induce apoptosis by modulating pathways involving Bcl-2 family proteins or activating caspases.[15][16]

  • Cell Cycle Analysis: Flow cytometry is used to assess how a compound affects the cell division cycle. Indole derivatives that act as tubulin inhibitors often cause cells to arrest in the G2/M phase.[1][17]

  • Mechanism-Specific Assays: For compounds with a known target, such as tubulin, specific assays can measure the inhibition of tubulin polymerization directly.[1]

The primary output of these assays is quantitative data, most notably the IC50 value, which provides a standardized measure of a compound's potency.

G Indole Indole-Based Agent (e.g., DIM, Chalcones) Bcl2 Anti-Apoptotic Proteins (Bcl-2, Survivin) Indole->Bcl2 Inhibits Bax Pro-Apoptotic Proteins (Bax, Bim) Indole->Bax Activates Mito Mitochondria Bcl2->Mito Bax->Mito CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: A simplified pathway showing indole agents inducing apoptosis via mitochondrial pathway.

Quantitative In Vitro Data for Selected Indole Agents

The following table summarizes the in vitro efficacy of several indole-based compounds against various human cancer cell lines, demonstrating their potent antiproliferative activities.

Compound/Derivative ClassCancer Cell LineAssayIC50 ValueSource
Indole-based Chalcone (33b)A549 (Lung)Antiproliferative4.3 ± 0.2 µM[1]
Indole-based TMP analogue (6v)T47D (Breast)Antiproliferative0.04 ± 0.06 µM[1]
9-aryl-5H-pyrido[4,3-b]indole (7k)HeLa (Cervical)Antiproliferative8.7 ± 1.3 µM[17]
Indole-tetrazole (5f)T-47D (Breast)Antiproliferative3.83 ± 0.74 µM[18]
1,3,4-Oxadiazole-Indole (2e)HCT116 (Colorectal)MTT Assay6.43 ± 0.72 µM[19]
Indole-2-Carboxylic Acid Cu ComplexMDA-MB-231 (Breast)MTT Assay< 20 µM (>90% inhibition)[20]

In Vivo Efficacy: The Whole-System Litmus Test

While in vitro data is essential for initial screening, it cannot predict how a drug will perform in a complex living system.[12] In vivo studies, typically conducted in animal models, are necessary to evaluate a compound's overall therapeutic potential.[11][21][22]

Key aspects evaluated in in vivo studies include:

  • Pharmacokinetics (PK): How the body absorbs, distributes, metabolizes, and excretes the drug. Poor PK is a common reason for the failure of compounds that are potent in vitro.

  • Pharmacodynamics (PD): The effect of the drug on the body, including target engagement in the tumor tissue.

  • Efficacy: The ability of the drug to inhibit tumor growth or cause regression in a living animal. This is often measured as Tumor Growth Inhibition (TGI).

  • Toxicity: Assessing the safety profile of the compound and identifying any adverse effects on healthy tissues.

The most common preclinical models for cancer are mouse models, particularly xenograft models where human cancer cell lines are implanted into immunodeficient mice.[10]

G Indole Indole-Based Agent Tubulin Free Tubulin Dimers Indole->Tubulin Binds to Colchicine Site MT Microtubule Polymer Tubulin->MT Polymerization Spindle Mitotic Spindle Formation MT->Spindle Required for Arrest G2/M Phase Arrest Spindle->Arrest Disruption leads to Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of action for indole-based tubulin polymerization inhibitors.

Translating to In Vivo: Efficacy of an Indole Derivative

A study on an indole derivative targeting both tubulin polymerization and the MAPK pathway provides a clear example of the transition from in vitro to in vivo data. After demonstrating potent antiproliferative activity and tubulin polymerization inhibition in vitro (IC50 = 2.46 μM), the compound was tested in a mouse xenograft model.[4]

CompoundAnimal ModelDosageEfficacy Endpoint (TGI)Source
Indole DerivativeMGC-803 cell xenograft mouse model15 mg/kg70%[4]
Indole DerivativeMGC-803 cell xenograft mouse model30 mg/kg80%[4]

The significant tumor growth inhibition (TGI) observed at non-toxic doses in the animal model validates the in vitro findings and supports the compound's potential for further development.[4] This correlation is the ideal outcome, though not always the case.

Experimental Protocols: A Practical Framework

To ensure reproducibility and reliability, standardized protocols are essential. Below are detailed methodologies for a representative in vitro cytotoxicity assay and an in vivo xenograft study.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the IC50 value of an indole-based compound on a cancer cell line.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the indole test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours. The duration is optimized based on the cell line's doubling time.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.

Protocol 2: In Vivo Efficacy Assessment in a Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of an indole-based compound in a living organism.

Methodology:

  • Animal Acclimatization: House immunodeficient mice (e.g., BALB/c nude) for at least one week under standard pathogen-free conditions. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Cell Implantation: Subcutaneously inject 1-5 million human cancer cells (e.g., MGC-803) suspended in a solution like Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Volume is typically calculated using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=5-10 mice per group).

  • Drug Administration: Administer the indole compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules (e.g., daily for 21 days). The control group receives the vehicle solution.

  • Monitoring: Throughout the study, monitor tumor volume, animal body weight (as a measure of toxicity), and general health status.

  • Study Endpoint: At the end of the treatment period, euthanize the mice. Excise the tumors, weigh them, and potentially process them for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.

Conclusion: An Integrated Approach to Validation

The development of effective indole-based therapeutic agents requires a rigorous and integrated evaluation of both in vitro and in vivo efficacy. In vitro assays provide the essential high-throughput data needed to identify potent compounds and understand their cellular mechanisms. However, these results must be considered preliminary until validated by in vivo studies, which offer a more holistic assessment of a drug's therapeutic potential and safety profile.[10][12] By carefully designing experiments, understanding the limitations of each model, and methodically correlating the data, researchers can more effectively navigate the complex path from a promising indole scaffold to a life-saving therapy.

References

  • Patil, S. A., Patil, R., & Miller, D. D. (2012). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Future Medicinal Chemistry.
  • Encyclopedia MDPI. (2021). Indole Derivatives as Anti-Lung Cancer Agents. Encyclopedia.pub.
  • MDPI. (2022).
  • National Center for Biotechnology Information (PMC).
  • ScienceDirect. Naturally derived indole alkaloids targeting regulated cell death (RCD) for cancer therapy. ScienceDirect.
  • MDPI. (2024).
  • Frontiers. (2022).
  • National Center for Biotechnology Information (PMC). (2011). The Use of Animal Models for Cancer Chemoprevention Drug Development. PMC.
  • National Center for Biotechnology Information (PMC). Drug Efficacy Testing in Mice. PMC.
  • Reaction Biology. Cell-based Assays for Drug Discovery. Reaction Biology.
  • EPO Berlin Buch GmbH. Cell based in vitro assays & molecular analyses. EPO Berlin Buch GmbH.
  • Noble Life Sciences. (2023).
  • Melanoma Research Alliance. (2019). New Models for Testing Melanoma Drugs and Vaccines. Melanoma Research Alliance.
  • ResearchGate. Selected indole utilized in cancer therapy, number of completed clinical trials, approval years and treated diseases.
  • RSC Publishing. Design, synthesis, in vitro and in silico evaluation of indole-based tetrazole derivatives as putative anti-breast cancer agents. RSC Publishing.
  • Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers.
  • Pharma Models. (2014). Animal Testing Significantly Advances Cancer Research. Pharma Models.
  • WBI Studies Repository. (2014).
  • Bentham Science Publisher. (2024). Anti-Tumor Activity of Indole: A Review. Bentham Science Publisher.
  • PubMed. (2020). In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. PubMed.
  • MDPI. (2017). In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes. MDPI.
  • ResearchGate. (2025). INDOLE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS: A REVIEW.

Sources

Comparative Guide: Gas Chromatography Analysis of Carboxylic Acids in Biological Fluids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Polarity Paradox

In the metabolomic profiling of biological fluids (plasma, urine, cerebrospinal fluid), carboxylic acids (CAs) represent a critical intersection of energy metabolism (Krebs cycle), signaling (SCFAs), and lipid biology. However, their analysis by Gas Chromatography (GC) presents a fundamental "polarity paradox":

  • The Requirement: GC requires analytes to be volatile and thermally stable.

  • The Reality: Carboxylic acids are highly polar, form strong hydrogen bonds (leading to peak tailing and adsorption), and are non-volatile in their native state.[1]

This guide objectively compares the three dominant derivatization strategies to overcome this paradox: Silylation (TMS/TBDMS) , Alkyl Chloroformate derivatization (MCF/ECF) , and Acid-Catalyzed Esterification . While silylation has long been the "gold standard" for untargeted metabolomics, this guide presents evidence favoring Alkyl Chloroformate (MCF) workflows for targeted, high-throughput quantification of organic acids due to its unique aqueous compatibility and superior derivative stability.

Strategic Decision Matrix: Selecting the Right Chemistry

Before selecting a protocol, use the following decision matrix to match your analyte class with the optimal derivatization chemistry.

CA_Decision_Matrix Start Target Analyte Class SCFA Short Chain (C2-C6) (Volatile) Start->SCFA TCA TCA Cycle / Organic Acids (Di/Tri-carboxylic) Start->TCA LCFA Long Chain Fatty Acids (C12+) Start->LCFA Method_IBCF Rec: Isobutyl Chloroformate (IBCF) Prevents volatility loss SCFA->Method_IBCF High Volatility Q_Water Can sample be dried completely? TCA->Q_Water Method_FAME Rec: Acid/Base Methylation Standard FAME analysis LCFA->Method_FAME Method_MCF Rec: Methyl Chloroformate (MCF) Fast, Aqueous Compatible Q_Water->Method_MCF No (Aqueous) Method_TBDMS Rec: TBDMS Silylation Stable, Distinct M-57 ions Q_Water->Method_TBDMS Yes (Dry) Method_TMS Rec: TMS (BSTFA/MSTFA) Broadest coverage, unstable Method_TBDMS->Method_TMS Alt: Untargeted

Figure 1: Decision matrix for selecting derivatization chemistry based on analyte volatility and sample water content.

Comparative Technical Analysis

The Contenders
Option A: Silylation (TMS / TBDMS)
  • Reagents: BSTFA, MSTFA (TMS); MTBSTFA (TBDMS).

  • Mechanism: Replaces active hydrogens (-OH, -COOH, -NH2) with a silyl group.[1]

  • The Reality: Historically the default for "total metabolome" scanning. However, TMS derivatives are hydrolytically unstable . Even trace moisture in the sample or carrier gas can degrade derivatives back to free acids, ruining quantitation. TBDMS (tert-butyldimethylsilyl) offers better stability but is sterically hindered, sometimes failing to derivatize bulky analytes.

Option B: Alkyl Chloroformates (MCF / ECF)
  • Reagents: Methyl Chloroformate (MCF), Ethyl Chloroformate (ECF).

  • Mechanism: Reacts with carboxylic acids (and amines) to form esters (and carbamates) in a reaction catalyzed by pyridine/alcohol.

  • The Reality: The modern choice for targeted CA analysis. The reaction proceeds in aqueous media , eliminating the time-consuming and error-prone drying step. Derivatives are highly stable.

Performance Data Comparison[3][4][5]

The following data summarizes performance metrics derived from comparative studies of TCA cycle intermediates in plasma.

FeatureSilylation (TMS - MSTFA) Silylation (TBDMS - MTBSTFA) Alkylation (MCF)
Moisture Tolerance Critical Failure (Must be <0.1% H2O)ModerateExcellent (Works in H2O)
Sample Prep Time > 2 Hours (Lyophilization required)> 2 Hours (Lyophilization required)< 15 Minutes (Direct extraction)
Derivative Stability Low (< 24 hours)High (> 1 week)High (> 1 month)
Reaction Artifacts High (Mono/Di-TMS mixtures)Low (Steric hindrance issues)Low
LOD (Succinic Acid) ~0.5 µM~0.1 µM~0.05 µM
Linearity (

)
0.985 - 0.990> 0.995> 0.998

Analyst Insight: While TMS is often cited for "broadest coverage," the data shows that for carboxylic acids specifically, MCF provides superior precision (RSD < 3%) compared to TMS (RSD > 10%) largely due to the elimination of moisture-related variability [1, 2].

Recommended Protocol: Methyl Chloroformate (MCF) Workflow

This protocol is selected for its robustness in handling biological fluids without the need for lyophilization. It is ideal for quantifying TCA intermediates (citrate, succinate, fumarate), lactate, and pyruvate.

Mechanism of Action

The MCF reaction involves a two-step mechanism occurring simultaneously:

  • Carboxylation: The carboxylic acid reacts with MCF to form a mixed anhydride.

  • Esterification: The anhydride is attacked by the alcohol (methanol) to form the methyl ester and CO2.

MCF_Mechanism Step1 R-COOH (Acid) Inter [Mixed Anhydride] Intermediate Step1->Inter Activation Reagent + MCF (Pyridine) Reagent->Inter Product R-COOCH3 (Methyl Ester) Inter->Product Esterification Byprod + CO2 + HCl Inter->Byprod Step2 + Methanol Step2->Product

Figure 2: Reaction pathway for MCF derivatization. Note the evolution of CO2, which drives the reaction forward.

Step-by-Step Methodology

Reagents Required:

  • Methyl Chloroformate (MCF)[2][3]

  • Pyridine (anhydrous)

  • Methanol

  • Chloroform (containing 1% TMS as internal standard carrier if needed)

  • Internal Standard: d4-Succinic acid or 2,3,3,3-d4-Alanine.

Protocol:

  • Sample Preparation:

    • Aliquot 50 µL of plasma/urine into a silanized glass tube.

    • Add 10 µL Internal Standard solution.

    • Self-Validation Step: Spike a "Quality Control" (QC) sample with a known mix of acids to verify recovery >95%.

  • Derivatization (The "One-Pot" Reaction):

    • Add 160 µL Methanol and 20 µL Pyridine . Vortex mix.

    • Add 20 µL MCF slowly. Caution: Gas evolution (CO2) will occur.

    • Vortex vigorously for 30 seconds .

    • Wait: Let stand for another 30 seconds.

    • Add a second aliquot of 20 µL MCF . Vortex for 30 seconds. (Ensures complete derivatization).

  • Extraction:

    • Add 400 µL Chloroform . Vortex for 10 seconds.

    • Add 400 µL Sodium Bicarbonate (50 mM) . This neutralizes excess acid and improves phase separation.

    • Centrifuge at 2000 x g for 5 minutes.

    • Collection: The bottom layer is Chloroform containing the derivatives. Transfer this layer to a GC vial with a glass insert.

  • GC-MS Parameters:

    • Column: Agilent DB-5MS or equivalent (30m x 0.25mm x 0.25µm). Note: Non-polar columns are preferred for esters.

    • Injection: 1 µL, Split 10:1 (or Splitless for trace analysis). Inlet Temp: 260°C.

    • Carrier Gas: Helium at 1 mL/min (constant flow).

    • Oven Program:

      • Start: 40°C (hold 2 min) — Critical for separating solvent from early eluters like pyruvate.

      • Ramp: 10°C/min to 300°C.

      • Hold: 5 min.

    • MS Source: Electron Ionization (EI), 70 eV. Scan range 45-600 m/z.

Troubleshooting & Validation (Self-Validating System)

To ensure "Trustworthiness" (Part 2 of requirements), the system must be self-validating.

IssueSymptomRoot CauseCorrective Action
Incomplete Reaction Low sensitivity, high RSDpH drift or insufficient reagentEnsure Pyridine is fresh. The "Double MCF addition" step in the protocol specifically mitigates this.
Peak Tailing Asymmetric peaksActive sites in inletReplace liner with deactivated wool . Trim 10cm from column head.
Missing Early Peaks Loss of Pyruvate/LactateSolvent delay too long or evaporationCheck solvent delay (set to 3.5 min). Use Isobutyl Chloroformate if analytes are too volatile (C2-C3).
Water Interference Variable baselineIncomplete phase separationEnsure the Bicarbonate wash step is performed vigorously to separate the aqueous layer fully.

Validation Checkpoint: Calculate the Response Ratio (Area_Analyte / Area_IS) for your QC sample. If the RSD of this ratio across 5 injections exceeds 5%, the system is not stable. Check the injection liner first.

References

  • Villas-Bôas, S. G., et al. (2011).[4] "Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?" Metabolites, 1(1), 3-20. [Link]

  • Smart, K. F., et al. (2010). "Analytical platform for metabolome analysis of microbial cells using methyl chloroformate derivatization followed by gas chromatography-mass spectrometry."[4][2] Nature Protocols, 5, 1709–1729. [Link]

  • Kvitvang, H. F., et al. (2014).[4] "Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis." Methods in Molecular Biology, 1194, 171-185. [Link]

  • Husek, P. (1998). "Chloroformates in Gas Chromatography as General Purpose Derivatizing Agents." Journal of Chromatography B, 717(1-2), 57-91. [Link]

  • Agilent Technologies. (2020). "GC/MS Detection of Short Chain Fatty Acids from Mammalian Feces Using Automated Sample Preparation." Application Note. [Link]

Sources

Navigating the Genotoxic Landscape of Indole Synthesis Intermediates: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the intricate world of pharmaceutical development, the synthesis of indole-containing molecules represents a cornerstone for a vast array of therapeutic agents.[1][2] However, the very reactivity that makes indole and its precursors valuable building blocks also raises a critical question: what is the genotoxic potential of the intermediates generated during these synthetic pathways? This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of methodologies to assess the genotoxicity of indole synthesis intermediates, ensuring the safety and integrity of novel drug candidates.

The Indole Scaffold: A Double-Edged Sword

The indole ring system, a fusion of a benzene and a pyrrole ring, is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[2] Its synthesis, often involving multi-step reactions, can generate a variety of intermediates.[3][4][5][6] While the final active pharmaceutical ingredient (API) undergoes rigorous safety testing, the genotoxic potential of transient or persistent intermediates is a crucial consideration that can impact the entire development pipeline.[7] Genotoxic impurities, even at trace levels, can pose a significant risk to human health by damaging DNA and potentially leading to carcinogenic effects.[7]

Common Indole Synthesis Intermediates and Their Genotoxic Profiles

Several classical and modern methods are employed for indole synthesis, each with its own set of intermediates.[1][3][4][5][6][8] Understanding the potential genotoxicity of these intermediates is paramount.

For instance, the widely used Fischer indole synthesis involves the reaction of an arylhydrazine with an aldehyde or ketone.[1][3][8] Intermediates in this pathway, such as hydrazones, could possess structural alerts for mutagenicity. Similarly, other synthetic routes may involve nitro-aromatic compounds, which are often associated with genotoxic concerns.[4]

Studies have investigated the genotoxic effects of various indole compounds. For example, 3-methylindole has been shown to produce DNA adducts.[9] Indole-3-carbinol has demonstrated weak mutagenicity in some bacterial assays.[10] While not all intermediates will exhibit genotoxicity, a systematic evaluation is essential.

A Comparative Overview of Genotoxicity Assays

A battery of tests is recommended to comprehensively evaluate the genotoxic potential of any chemical substance, including synthesis intermediates.[11][12] No single assay can detect all mechanisms of genotoxicity; therefore, a combination of in vitro and in vivo tests is crucial.[11][12]

Table 1: Comparison of Key Genotoxicity Assays
AssayPrincipleAdvantagesLimitationsRelevance for Indole Intermediates
Bacterial Reverse Mutation Assay (Ames Test) Measures the ability of a chemical to induce mutations in histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli.[13][14][15]Rapid, inexpensive, and highly sensitive for detecting point mutations.[7][13] Widely accepted by regulatory agencies.[15][16]Bacterial metabolism may differ from mammalian metabolism. May not detect all classes of genotoxins.Essential first-line screen. Many indole derivatives and potential intermediates can be readily tested.[10][17]
In Vitro Mammalian Cell Micronucleus Test Detects chromosome breakage and loss by scoring micronuclei in cultured mammalian cells.[11][16]Provides information on clastogenic (chromosome breaking) and aneugenic (chromosome loss) potential. More relevant to human cells than bacterial assays.Can be prone to false positives, particularly at high concentrations or under cytotoxic conditions.Crucial second-step. Important for assessing chromosomal damage potential of intermediates that are negative in the Ames test or have structural alerts for clastogenicity.
In Vitro Chromosomal Aberration Test Microscopically evaluates structural and numerical chromosomal abnormalities in cultured mammalian cells.[17]Directly visualizes chromosomal damage.Labor-intensive and requires specialized expertise. Can also yield false positives.A valuable follow-up to positive Ames or micronucleus tests to confirm and characterize chromosomal damage.
In Vivo Rodent Micronucleus Test Assesses chromosomal damage in the bone marrow or peripheral blood of treated rodents.[11][17]Provides data on the genotoxic potential in a whole animal system, including metabolic activation and detoxification.[11]More resource-intensive and requires animal use.Confirmatory in vivo test. Essential for intermediates that show positive results in in vitro assays to determine their relevance in a living organism.
Comet Assay (Single Cell Gel Electrophoresis) Measures DNA strand breaks in individual cells.[11]Highly sensitive for detecting a broad range of DNA damage. Can be used in various cell types, both in vitro and in vivo.[11][18]Does not identify the specific type of DNA damage.[11]Useful for mechanistic studies to understand if an intermediate directly damages DNA.

Experimental Workflow: A Closer Look at the Ames Test

The Ames test is a cornerstone of genotoxicity testing.[7][13] Its procedural simplicity and high predictive value for many carcinogens make it an indispensable tool.

Detailed Protocol for the Ames Test (Plate Incorporation Method)
  • Strain Selection and Preparation: Utilize multiple tester strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) to detect different types of mutations.[13][14] Grow overnight cultures of each strain.

  • Metabolic Activation (S9 Mix): Prepare a liver homogenate fraction (S9) from rats pre-treated with an enzyme inducer. This mimics mammalian metabolism and allows for the detection of pro-mutagens that require metabolic activation to become genotoxic.[13]

  • Test Compound Preparation: Dissolve the indole synthesis intermediate in a suitable, non-mutagenic solvent. Prepare a range of concentrations for testing.

  • Plate Incorporation:

    • To a tube of molten top agar, add the bacterial culture, the test compound solution, and either the S9 mix or a buffer control.

    • Briefly vortex and pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring and Data Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive (mutagenic) result.[19]

Logical Framework for Genotoxicity Assessment

A structured approach is critical for the efficient and accurate assessment of genotoxic potential.

Caption: A stepwise workflow for assessing the genotoxic potential of indole synthesis intermediates.

Visualizing the Ames Test Protocol

A clear understanding of the experimental procedure is crucial for accurate execution and interpretation.

Ames_Test_Workflow cluster_preparation Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Test_Compound Prepare Test Intermediate (various concentrations) Mix Combine in Top Agar: - Bacteria - Test Intermediate - S9 Mix (or buffer) Test_Compound->Mix Bacteria Prepare Overnight Bacterial Cultures Bacteria->Mix S9 Prepare S9 Mix (for metabolic activation) S9->Mix Pour Pour onto Minimal Glucose Agar Plate Mix->Pour Incubate Incubate at 37°C (48-72 hours) Pour->Incubate Count Count Revertant Colonies Incubate->Count Analyze Analyze Dose-Response and Compare to Controls Count->Analyze Result Determine Mutagenic Potential Analyze->Result

Caption: A simplified workflow of the Ames test plate incorporation method.

Conclusion and Future Directions

The assessment of genotoxic potential is a non-negotiable aspect of drug development. For indole-based pharmaceuticals, a thorough evaluation of synthesis intermediates is critical to ensure patient safety. By employing a tiered approach, starting with the highly predictive Ames test and progressing to more complex mammalian and in vivo systems as needed, researchers can confidently identify and mitigate potential genotoxic risks.

Future research will likely focus on the development of more predictive in silico models and high-throughput screening methods to assess genotoxicity earlier in the drug discovery process. However, the foundational battery of tests described in this guide remains the gold standard for ensuring the genetic safety of novel therapeutics derived from indole synthesis.

References

  • PubMed. Genotoxicity of naturally occurring indole compounds: correlation between covalent DNA binding and other genotoxicity tests. Available from: [Link]

  • ResearchGate. Genotoxic effects of indole 1 or 2.5 mM or IS 2.5 mM on HT-29 Glc−/+... Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole. Available from: [Link]

  • Charles River Laboratories. Ames Test. Available from: [Link]

  • National Center for Biotechnology Information. NTP Technical Report on the Toxicology Studies of Indole-3-carbinol (CASRN 700-06-1) in... Available from: [Link]

  • Scholars Research Library. Genotoxic impurities Evaluation in Active Pharmaceutical Ingredients (API)/ Drug Substance. Available from: [Link]

  • National Center for Biotechnology Information. The comparison of cytotoxic and genotoxic activities of glucosinolates, isothiocyanates, and indoles - PMC. Available from: [Link]

  • National Center for Biotechnology Information. Genotoxicity and Safety Pharmacology Studies of Indole Alkaloids Extract from Leaves of Alstonia scholaris (L.) R. Br - PMC. Available from: [Link]

  • Auriga. Genetic Toxicology Studies & Testing Services | CRO Company. Available from: [Link]

  • Oreate AI Blog. A Review of the Indole Synthesis Reaction System. (2026). Available from: [Link]

  • Royal Society of Chemistry. Recent advances in the synthesis of indoles and their applications. (2025). Available from: [Link]

  • Organic Chemistry Portal. Synthesis of indoles. Available from: [Link]

  • U.S. Food and Drug Administration. Guidance for Industry - S2B Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals. Available from: [Link]

  • Synthesis and Chemistry of Indole. Available from: [Link]

  • The Ames Test. Available from: [Link]

  • Wikipedia. Ames test. Available from: [Link]

  • European Pharmaceutical Review. Genotoxic impurities in pharmaceutical products. (2019). Available from: [Link]

  • CMIC Group. In Vitro and in Vivo Studies. (2024). Available from: [Link]

  • National Institute of Health Sciences. The New ICH Guideline on Genotoxicity (S2). Available from: [Link]

  • PubMed. International Regulatory Requirements for Genotoxicity Testing for Pharmaceuticals Used in Human Medicine, and Their Impurities and Metabolites. (2017). Available from: [Link]

  • U.S. Food and Drug Administration. S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. (2020). Available from: [Link]

  • International Council for Harmonisation. S2(R1) — Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use. Available from: [Link]

  • Semantic Scholar. GENOTOXIC IMPURITIES: AN IMPORTANT REGULATORY ASPECT. Available from: [Link]

  • MDPI. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (2023). Available from: [Link]

  • Indole chemistry breakthrough opens doors for more effective drug synthesis. (2025). Available from: [Link]

  • Wiley Online Library. Synthesis of Indoles via Sigmatropic Rearrangements and Olefin Isomerization. (2025). Available from: [Link]

  • Bentham Science. Synthesis of Medicinally Important Indole Derivatives: A Review. Available from: [Link]

  • Royal Society of Chemistry. Fischer indole synthesis applied to the total synthesis of natural products. (2017). Available from: [Link]

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Safety Operating Guide

Personal protective equipment for handling 6-chloro-5-fluoro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 6-chloro-5-fluoro-1H-indole-2-carboxylic acid Audience: Researchers, Scientists, and Drug Development Professionals.

Executive Safety Summary

Immediate Action Required: Treat this compound as a high-potency irritant and a halogenated organic acid . While specific toxicological data for this precise substitution pattern may be limited in public registries, the structural integration of a halogenated indole core with a carboxylic acid moiety necessitates a conservative safety profile (Category 2 Skin/Eye Irritant, Category 3 Respiratory Irritant).

Hazard Identification (GHS Classification Baseline)
  • H315: Causes skin irritation.[1][2][3][4][5]

  • H319: Causes serious eye irritation.[1][2][3][4][6][7]

  • H335: May cause respiratory irritation.[1][2][3][4][5][7]

  • Chemical Nature: Acidic, Halogenated, Light-Sensitive.

Personal Protective Equipment (PPE) Matrix

PPE ComponentSpecificationTechnical Rationale
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Halogenated aromatics possess higher lipophilicity than non-substituted indoles, increasing skin permeation rates. Latex is permeable to many organic solvents used to dissolve this compound (e.g., DMSO, DMF).
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Standard safety glasses are insufficient for fine powders. The acidic nature (carboxylic acid at C2) poses a risk of corneal opacity if dust contacts the eye moisture.
Respiratory N95 (minimum) or P100 Respirator Required if handling outside a fume hood (not recommended). The particle size of indole derivatives often allows for deep lung penetration.
Body Defense Tyvek® Lab Coat (or chemically resistant apron)Cotton lab coats can absorb and hold the chemical against the skin. A non-woven, fluid-resistant material prevents "wicking" of spills.

Operational Protocols: From Storage to Synthesis

A. Storage and Stability (The "Why" Behind the Protocol)

Indole-2-carboxylic acids are prone to oxidative decarboxylation and polymerization when exposed to light and air, often turning from off-white to pink/brown.

  • Protocol: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Container: Amber glass vials with Teflon-lined caps to prevent light degradation and cap corrosion from the acidic moiety.

B. Weighing and Transfer (Static Control)

Halogenated indole powders are often electrostatic.

  • Environment: Weigh only inside a certified chemical fume hood or a powder containment balance enclosure.

  • Static Mitigation: Use an ionizing bar or anti-static gun if the powder "flies."

  • Technique: Do not use metal spatulas if the compound is being weighed for metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), as trace metal contamination can affect downstream catalysis. Use porcelain or anti-static plastic.

C. Solubilization
  • Solubility Profile: Sparingly soluble in water; soluble in DMSO, DMF, and Methanol.

  • Caution: When dissolving in DMSO, the skin permeability of the mixture increases drastically. The DMSO acts as a carrier, dragging the halogenated indole through the dermal barrier. Double gloving is non-negotiable here.

Emergency Response & Spill Management

Scenario: You have spilled 500mg of powder on the benchtop.

  • Evacuate: Clear the immediate area of personnel.

  • PPE Check: Ensure goggles and double gloves are secured.

  • Dry Spill:

    • Do NOT sweep rapidly (creates dust).

    • Cover with a wet paper towel (dampened with water) to suppress dust.

    • Scoop the wet slurry into a wide-mouth hazardous waste jar.

  • Wet Spill (in Solvent):

    • Absorb with vermiculite or polypropylene pads.

    • Do not use bleach immediately. Bleach reacting with amine-containing compounds (indoles) can sometimes produce chloramines or other reactive byproducts. Use a soapy water wash for the final surface clean.[4]

Waste Disposal Architecture

Proper disposal is critical due to the halogen content (Chlorine/Fluorine).

Decision Logic for Waste Streams
  • Stream A (Solid Waste): Contaminated gloves, paper towels, and solid chemical residue. Label as "Hazardous Waste - Solid - Halogenated Organic."

  • Stream B (Liquid Waste): Mother liquors and reaction solvents.

    • CRITICAL: Do not mix with strong oxidizers (e.g., Nitric Acid waste).

    • Segregate into the Halogenated Solvent waste stream.[8] Even if the solvent is Methanol (non-halogenated), the presence of the Cl/F-substituted indole classifies the mixture as halogenated for incineration purposes.

Visualizing the Safety Workflow

The following diagram outlines the decision process for handling and disposal, ensuring no step is overlooked.

SafeHandling cluster_emergency Emergency Protocol Start Start: 6-Chloro-5-Fluoro-1H-Indole-2-Carboxylic Acid Storage Storage: 4°C, Amber Vial, Inert Gas Start->Storage Handling Handling: Fume Hood + Double Nitrile Gloves Storage->Handling Equilibrate to RT Solvent Solubilization (DMSO/DMF) Handling->Solvent High Permeation Risk Reaction Reaction / Synthesis Solvent->Reaction Waste Disposal Decision Reaction->Waste HaloWaste Stream: Halogenated Organic Waste Waste->HaloWaste Standard Path NonHaloWaste Stream: Non-Halogenated (ONLY if <1% conc) Waste->NonHaloWaste Rare Exception Spill Spill Detected Cleanup Wet Wipe / Vermiculite Spill->Cleanup Cleanup->HaloWaste

Figure 1: Operational workflow and waste stream decision logic for halogenated indole handling.

References

  • University of Oslo (UiO). (2024). Chemical and Hazardous Waste Guide: Halogenated Organic Waste Codes. Retrieved from [Link]

Sources

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